cis-4-Decene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-dec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-88-0 | |
| Record name | cis-4-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Decene, an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀, is a member of the alkene family. Its specific isomeric structure, with a cis-configured double bond at the fourth carbon position, imparts distinct chemical and physical properties that are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential interaction with biological membranes, a crucial consideration for applications in life sciences and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, offering a clear and structured presentation of key quantitative data.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [1][2] |
| IUPAC Name | (4Z)-Dec-4-ene | [2] |
| CAS Number | 19398-88-0 | [1] |
| Canonical SMILES | CCCCC=CCCC | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 169 °C at 760 mmHg | [1] |
| Melting Point | Data not readily available | |
| Density | 0.749 g/mL | [1] |
| Flash Point | 45.5 °C | [1] |
| Vapor Pressure | 2.08 mmHg at 25 °C | [1] |
| Refractive Index | 1.43 | [1] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents | [3] |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Boiling Point
The boiling point of this compound can be determined using the distillation method.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head with a condenser
-
Thermometer (calibrated)
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Water bath for temperature control.
Procedure (using a graduated cylinder):
-
Measure the mass of a clean, dry graduated cylinder on an analytical balance.
-
Add a known volume of this compound to the graduated cylinder.
-
Record the new mass of the graduated cylinder containing the liquid.
-
The mass of the liquid is the difference between the two mass readings.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).
-
For higher accuracy, perform the measurement at a controlled temperature.
Potential Biological Interaction
While this compound is not known to be involved in specific biological signaling pathways, its nonpolar, hydrocarbon nature suggests a potential for interaction with biological membranes. This interaction is a critical consideration in toxicology and for any potential biomedical application. The following diagram illustrates a simplified, logical workflow of how a lipophilic compound like this compound might interact with and disrupt a cell membrane.
Caption: Interaction of this compound with a cell membrane.
This diagram illustrates that due to its lipophilic nature, this compound is likely to first adsorb to the surface of the cell membrane. Subsequently, it can insert itself into the hydrophobic core of the lipid bilayer. This insertion can disrupt the normal packing of phospholipids, leading to an alteration in membrane fluidity and permeability.[4] Such disruption can compromise the integrity of the cell membrane, potentially leading to cytotoxic effects. This generalized mechanism is a key concept in the toxicology of many nonpolar organic compounds.
References
(Z)-4-Decene molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for (Z)-4-decene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the physicochemical properties and provides detailed experimental protocols for the synthesis of (Z)-4-decene, a compound of interest in various chemical research areas.
Molecular Structure and Formula
(Z)-4-Decene, also known as cis-4-decene, is an unsaturated hydrocarbon with a ten-carbon aliphatic chain. The presence of a carbon-carbon double bond at the fourth position, with the alkyl groups on the same side of the double bond, defines its Z-stereochemistry.
The molecular structure of (Z)-4-decene is depicted in the following diagram:
Caption: Molecular structure of (Z)-4-Decene.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for (Z)-4-decene.
| Property | Value | Reference(s) |
| Molecular Weight | 140.27 g/mol | [1][3] |
| Density | 0.749 g/cm³ | [1] |
| Boiling Point | 169 °C at 760 mmHg | [1] |
| Refractive Index | 1.43 | [1] |
| Flash Point | 45.5 °C | [1] |
| Vapor Pressure | 2.08 mmHg at 25°C | [1] |
| Kovats Retention Index (Standard non-polar) | 991, 992, 993, 994, 983, 990.1 | [3] |
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum of (Z)-4-decene is expected to show characteristic signals for the vinylic protons in the range of 5.3-5.5 ppm. These protons would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The allylic protons (on C3 and C6) would resonate in the region of 2.0-2.2 ppm. The remaining methylene and methyl protons would appear upfield, between 0.8 and 1.4 ppm.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The vinylic carbons (C4 and C5) are expected to appear in the deshielded region of the spectrum, around 125-135 ppm. The allylic carbons would be found at approximately 25-35 ppm, while the other aliphatic carbons would resonate at lower chemical shifts.
Experimental Protocols
The synthesis of (Z)-4-decene can be achieved through several stereoselective methods. The two most common approaches are the Wittig reaction and the partial hydrogenation of an alkyne.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides. The reaction of butanal with the ylide generated from hexyltriphenylphosphonium bromide yields (Z)-4-decene.
Caption: Wittig reaction pathway for (Z)-4-Decene synthesis.
Materials:
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Butanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change to deep red or orange.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of butanal in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using pentane as the eluent to afford pure (Z)-4-decene.
Synthesis via Partial Hydrogenation of 4-Decyne (B165688)
The stereoselective semi-hydrogenation of 4-decyne using a poisoned catalyst, such as Lindlar's catalyst, yields (Z)-4-decene with high selectivity.
References
An In-depth Technical Guide to cis-4-Decene (CAS Registry Number: 19398-88-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Decene, with the CAS registry number 19398-88-0, is an unsaturated hydrocarbon belonging to the alkene family. Its structure is characterized by a ten-carbon chain with a single cis-configured double bond between the fourth and fifth carbon atoms. This specific stereochemistry influences its physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. While not extensively documented for direct biological activity, its structural motif is found in various natural products, and it serves as a precursor for the synthesis of more complex molecules, including certain insect pheromones and specialty polymers. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [1] |
| IUPAC Name | (4Z)-Dec-4-ene | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 169 °C at 760 mmHg | |
| Density | 0.749 g/cm³ | |
| Refractive Index | 1.43 | |
| Flash Point | 45.5 °C | |
| Vapor Pressure | 2.08 mmHg at 25 °C | |
| LogP | 3.92 |
Synthesis of this compound
The stereoselective synthesis of this compound can be achieved through several methods. The most common approaches involve the partial reduction of an alkyne or the Wittig reaction. A modern and efficient method utilizes a copper-catalyzed semihydrogenation of 4-decyne (B165688).
Copper-Catalyzed Semihydrogenation of 4-Decyne
This method provides high yields and excellent stereoselectivity for the cis-isomer.
Experimental Protocol:
-
Catalyst Preparation: In a screw-capped reaction vial, add Cu(OAc)₂·H₂O (5.0 mg, 5 mol%) and IPr·HCl (10.6 mg, 5 mol%) in the air.
-
Inert Atmosphere: Move the vial into a glove box and add t-BuOK (5.6 mg, 10 mol%) and toluene (B28343) (1.0 mL).
-
Reaction Setup: Remove the vial from the glove box and connect it to an argon line via a needle.
-
Activation: Heat the mixture to 50 °C and stir for 1 hour.
-
Reduction: Add PMHS (131 mg, 4.0 equiv) dropwise with a microsyringe and continue stirring for an additional 30 minutes.
-
Substrate Addition: Add 4-decyne (0.5 mmol) and t-BuOH (74 mg, 2.0 equiv) dropwise.
-
Reaction: Stir the mixture for a specified period at the reaction temperature.
-
Work-up: Hydrolyze the reaction mixture by adding 1M aqueous NaOH (2 mL).
-
Extraction: Extract the mixture with ether (3 x 2 mL).
-
Purification: Evaporate the combined organic layers and purify the crude product by silica (B1680970) gel chromatography to yield this compound.[3]
Partial Hydrogenation of 4-Decyne (Lindlar's Catalyst)
A classic method for the synthesis of cis-alkenes from alkynes.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-decyne in a suitable solvent (e.g., hexane, ethanol).
-
Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain this compound.
Wittig Reaction
The Wittig reaction provides a versatile route to alkenes from aldehydes and phosphorus ylides. For this compound, the reaction would involve hexanal (B45976) and a butylide.
Generalized Experimental Protocol:
-
Ylide Formation: In a two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide in dry THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to form the deep red phosphorus ylide.
-
Aldehyde Addition: Add hexanal dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography to separate this compound from the triphenylphosphine (B44618) oxide byproduct.
Spectroscopic Characterization
The structure and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons around 5.3-5.5 ppm. These protons will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The allylic protons (on C3 and C6) would appear as multiplets around 2.0 ppm. The remaining aliphatic protons will be in the upfield region (0.8-1.4 ppm).
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The olefinic carbons (C4 and C5) are expected to resonate around 130 ppm. The allylic carbons (C3 and C6) would appear around 27-30 ppm. The remaining aliphatic carbons will have distinct signals in the upfield region. A predicted ¹³C NMR spectrum is presented below, with estimated chemical shifts based on known data for similar alkenes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C10 | ~14 |
| C2, C9 | ~23 |
| C3, C8 | ~32 |
| C4, C7 | ~27 |
| C5, C6 | ~130 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characteristic of alkenes, with prominent peaks resulting from allylic cleavage.[4] The base peak is often observed at m/z 55, corresponding to the C₄H₇⁺ fragment.[1] Other significant fragments would be observed at m/z 41, 69, and 83, arising from various cleavage and rearrangement processes.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about the functional groups present. The characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch (vinylic) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1655 | C=C stretch (cis-alkene) |
| ~700 | =C-H bend (out-of-plane, characteristic of cis-disubstituted alkenes) |
The C=C stretching vibration for a cis-alkene is typically weak.[6][7] The out-of-plane bending vibration around 700 cm⁻¹ is a key diagnostic peak for the cis stereochemistry.[6][8]
Applications and Relevance
While direct applications in drug development are not prominent, this compound and its derivatives are relevant in several areas:
-
Pheromone Synthesis: Long-chain alkenes with specific stereochemistry are common components of insect sex pheromones. This compound can serve as a building block for the synthesis of more complex pheromones used in pest management.[9]
-
Polymer Chemistry: Decene isomers, in general, are used as comonomers in the production of polymers, such as polyolefins.[10][] The incorporation of decene can modify the physical properties of the resulting polymer, such as its flexibility and impact resistance.
-
Organic Synthesis: As a functionalized ten-carbon molecule, this compound is a useful intermediate for the synthesis of a variety of organic compounds, including specialty lubricants and surfactants.[10]
Visualizations
Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic routes to this compound.
Experimental Workflow: Copper-Catalyzed Semihydrogenation
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound (CAS 19398-88-0) is a well-characterized alkene with established synthetic routes that allow for high stereoselectivity. Its primary value lies in its utility as a synthetic intermediate for the creation of more complex molecules with potential applications in agriculture and materials science. This guide has provided a detailed overview of its properties, synthesis, and spectroscopic characterization to aid researchers and scientists in their work with this compound.
References
- 1. This compound | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. idc-online.com [idc-online.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound [webbook.nist.gov]
- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decene - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of (Z)-4-Decene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the olefin, (Z)-4-decene. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is pivotal for the unambiguous identification and characterization of this compound in various research and development settings, including its potential role as a synthetic intermediate or a reference standard in drug discovery and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for (Z)-4-decene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~5.35 | m | 2H | H-4, H-5 | |
| ~2.03 | m | 4H | H-3, H-6 | |
| ~1.28-1.38 | m | 8H | H-2, H-7, H-8, H-9 | |
| ~0.88-0.92 | t | 6H | H-1, H-10 | ~6.8 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~130.0 | C-4, C-5 |
| ~32.1 | C-7 |
| ~31.5 | C-2 |
| ~29.7 | C-8 |
| ~27.2 | C-3 |
| ~22.6 | C-9 |
| ~22.3 | C-6 |
| ~14.1 | C-10 |
| ~13.9 | C-1 |
Note: As with the ¹H NMR data, this ¹³C NMR data is predicted due to the absence of readily available experimental spectra in public databases.
Table 3: IR Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch |
| ~2958 | Strong | C-H stretch (asymmetric, CH₃) |
| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |
| ~2872 | Strong | C-H stretch (symmetric, CH₃) |
| ~2856 | Strong | C-H stretch (symmetric, CH₂) |
| ~1655 | Weak | C=C stretch (Z-disubstituted) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~722 | Medium | =C-H bend (out-of-plane) |
Data is interpreted from the NIST WebBook IR spectrum for cis-4-decene.[1][2]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Fragment |
| 140 | 15.8 | [M]⁺ |
| 97 | 31.6 | [C₇H₁₃]⁺ |
| 83 | 47.4 | [C₆H₁₁]⁺ |
| 69 | 84.2 | [C₅H₉]⁺ |
| 56 | 100.0 | [C₄H₈]⁺ |
| 55 | 94.7 | [C₄H₇]⁺ |
| 43 | 52.6 | [C₃H₇]⁺ |
| 41 | 78.9 | [C₃H₅]⁺ |
Data is sourced from the NIST WebBook mass spectrum for this compound.[3][4]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A sample of (Z)-4-decene (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra are recorded on an FT-IR spectrometer. For a liquid sample like (Z)-4-decene, a neat liquid film method is commonly employed.
-
Sample Preparation: A single drop of neat (Z)-4-decene is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of (Z)-4-decene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and passes through a capillary column, which separates it from any impurities.
-
Ionization: As the (Z)-4-decene elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The logical flow for the spectroscopic analysis of (Z)-4-decene is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of (Z)-4-decene.
References
The Elusive Role of cis-4-Decene in the Insect World: A Review of Current Knowledge
While the quest for novel semiochemicals continues to drive research in entomology and chemical ecology, the natural occurrence and function of cis-4-Decene in insects remain largely enigmatic. Despite its identification as a volatile organic compound (VOC) in the headspace of at least one insect species, the spotted lanternfly (Lycorma delicatula), a comprehensive understanding of its biological significance, biosynthesis, and quantitative presence is currently lacking in the scientific literature. This technical guide summarizes the limited available information and provides a general framework for the methodologies and biosynthetic pathways relevant to the study of such compounds in insects.
Natural Occurrence: An Isolated Finding
To date, the only documented instance of this compound in insects is its detection as a volatile compound emitted from the eggs of the invasive spotted lanternfly, Lycorma delicatula. This finding emerged from a study aimed at characterizing the VOC profile of this pest for potential use in detection methods. However, the research did not ascribe a specific function to this compound, and it was one of numerous compounds identified in the egg's headspace. Its role, whether as a pheromone, a defensive compound, a byproduct of metabolism, or an environmental contaminant, has not been determined. Further research, including behavioral assays and electrophysiological studies, is necessary to elucidate any semiochemical function of this compound in L. delicatula or other insect species.
Quantitative Data: A Notable Gap
A critical aspect of understanding the role of any semiochemical is its concentration. However, there is a conspicuous absence of quantitative data regarding the amount of this compound produced by insects. The study on Lycorma delicatula eggs was qualitative in nature, focusing on the identification of volatile compounds rather than their precise quantification. Without this information, it is challenging to assess the potential biological relevance of this compound.
Experimental Protocols: A Generalized Approach
While specific, detailed experimental protocols for the analysis of this compound in insects are not available, the general methodologies for the collection and analysis of insect-derived volatile organic compounds are well-established. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration method such as Solid-Phase Microextraction (SPME).
Key Experimental Methodologies:
-
Volatile Collection: Solid-Phase Microextraction (SPME) is a common technique for trapping volatile compounds from the headspace of insects or their life stages (e.g., eggs). An SPME fiber coated with a specific stationary phase is exposed to the sample's headspace, where it adsorbs the volatile analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The adsorbed volatiles are then thermally desorbed from the SPME fiber into the injection port of a gas chromatograph. The GC separates the individual components of the volatile mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which fragments the molecules and provides a mass spectrum that can be used for identification by comparing it to spectral libraries.
The following diagram illustrates a generalized workflow for the analysis of insect volatiles.
Figure 1. A generalized workflow for the collection and identification of volatile organic compounds from insects.
Biosynthesis: A Hypothetical Pathway
The specific biosynthetic pathway for this compound in insects has not been investigated. However, it is likely derived from fatty acid metabolism, which is the source of a vast array of insect cuticular hydrocarbons and some pheromones. Alkenes in insects are typically synthesized through a pathway involving fatty acid synthases, elongases, desaturases, and a final decarbonylation step.
A hypothetical pathway for the biosynthesis of a C10 alkene like this compound could involve the following steps:
-
Fatty Acid Synthesis: A C10 fatty acid (decanoic acid) is synthesized from acetyl-CoA and malonyl-CoA precursors by fatty acid synthase (FAS).
-
Desaturation: A desaturase enzyme introduces a double bond at a specific position in the fatty acid chain. To produce this compound, a Δ4-desaturase would be required to introduce a double bond between the 4th and 5th carbons.
-
Reduction and Decarbonylation: The resulting unsaturated fatty acid is then likely converted to an aldehyde and subsequently decarbonylated to yield the final alkene. This final step is often catalyzed by a P450 enzyme of the CYP4G family in insects.
The following diagram illustrates a generalized and hypothetical biosynthetic pathway for an alkene in insects.
The Elusive Scent: Investigating the Potential Role of cis-4-Decene as a Mammalian Semiochemical
A notable gap in current chemical ecology research surrounds the function of cis-4-decene as a mammalian semiochemical. While this unsaturated hydrocarbon has been identified as a component in the scent markings of the Eurasian otter (Lutra lutra), a comprehensive understanding of its behavioral and physiological effects, as well as the underlying signaling pathways, remains largely unexplored. This technical guide synthesizes the limited available information and proposes a research framework to elucidate the potential role of this compound in mammalian chemical communication, catering to researchers, scientists, and professionals in drug development.
Current State of Knowledge: An Identified Compound with an Unknown Function
The sole direct evidence for this compound's presence in a mammalian chemical signature comes from a study on the scent communication of the Eurasian otter.[1] In this research, this compound was listed among a variety of compounds identified in otter scent. However, the study did not provide quantitative data on its concentration, nor did it isolate the specific behavioral responses elicited by this particular molecule. This leaves a significant void in our understanding of its relevance in otter communication and whether it acts as a pheromone, allomone, or kairomone.
Interestingly, a related compound, cis-4-decenoic acid, has been identified as a characteristic metabolite in the plasma of individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder.[2][3] This suggests a potential biosynthetic pathway for this compound through the metabolism of fatty acids, although its production in healthy mammals as a semiochemical is yet to be confirmed.
Proposed Research Framework for Investigating this compound
Given the dearth of specific data, a structured research approach is necessary to determine if and how this compound functions as a mammalian semiochemical. The following sections outline proposed experimental protocols and areas of investigation, drawing from established methodologies in the field of chemical ecology.[4][5][6][7]
Quantitative Analysis and Identification
A crucial first step is to confirm and quantify the presence of this compound in the secretions of various mammals.
Table 1: Proposed Quantitative Data for this compound Analysis
| Parameter | Method | Sample Matrix | Target Species (Examples) |
| Concentration (ng/µL) | Gas Chromatography-Mass Spectrometry (GC-MS) | Scent gland secretions, urine, feces, saliva | Rodents (e.g., mice, rats), Carnivores (e.g., otters, canids, felids), Primates |
| Volatility Profile | Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS | Air above scent marks, bedding material | Species exhibiting scent-marking behavior |
| Stereoisomer Ratio | Chiral Gas Chromatography | Scent gland secretions | To determine the biologically active isomer |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
-
Objective: To collect and preserve volatile compounds from mammalian secretions for analysis.
-
Protocol:
-
Collect scent samples from anesthetized or habituated animals using sterile cotton swabs or glass capillaries.
-
For volatile analysis, utilize headspace solid-phase microextraction (HS-SPME) by exposing a fiber to the scent source for a predetermined time.
-
For direct injection, extract the collected secretions with a non-polar solvent like hexane (B92381) or dichloromethane.
-
Store samples at -80°C in airtight glass vials with Teflon-lined caps (B75204) to prevent degradation and contamination.
-
-
Objective: To identify and quantify this compound in the collected samples.
-
Protocol:
-
Introduce the sample into the GC-MS system. For HS-SPME, this involves thermal desorption of the fiber in the injection port. For liquid samples, a small volume is injected.
-
Separate the volatile compounds on a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 40°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.
-
Ionize the separated compounds using electron impact (EI) at 70 eV.
-
Detect the resulting ions using a mass spectrometer, scanning a mass range of m/z 40-400.
-
Identify this compound by comparing its mass spectrum and retention time to that of a synthetic standard.
-
Quantify the compound by creating a calibration curve with known concentrations of the synthetic standard.
-
-
Objective: To determine the behavioral effect of synthetic this compound on conspecifics.
-
Protocol:
-
Habituate test subjects (e.g., mice in a neutral arena) to the testing environment.
-
Present subjects with a controlled olfactory stimulus, such as a cotton swab impregnated with a known concentration of synthetic this compound dissolved in a neutral solvent (e.g., mineral oil). A solvent-only swab should be used as a negative control.
-
Record and score behavioral responses, such as time spent investigating the stimulus, frequency of urination/defecation, and specific social behaviors (e.g., aggression, mounting).
-
Utilize a two-choice test to assess preference or aversion, presenting the this compound stimulus alongside a control.
-
Potential Signaling Pathways and Mechanisms of Action
While no specific signaling pathway for this compound has been identified, we can hypothesize based on the known mechanisms of mammalian chemoreception, primarily involving the vomeronasal organ (VNO) and the main olfactory epithelium (MOE).[8][9][10]
Vomeronasal Organ (VNO) Pathway
The VNO is specialized for detecting non-volatile cues and pheromones that can trigger innate behavioral and physiological responses.
Main Olfactory Epithelium (MOE) Pathway
Volatile compounds can also be detected by the MOE, which is typically associated with conscious odor perception but can also mediate innate responses.
Future Directions and Conclusion
The study of this compound as a mammalian semiochemical is in its infancy. Future research should focus on a multi-pronged approach that combines analytical chemistry, behavioral ecology, and neurobiology. Key research questions to address include:
-
Is this compound present in the secretions of a wide range of mammalian species?
-
Does its concentration vary with age, sex, reproductive status, or social dominance?
-
What specific, repeatable behavioral or physiological responses does it elicit in conspecifics?
-
Which olfactory subsystem, the VNO or the MOE, is primarily responsible for its detection?
-
What are the specific receptors that bind to this compound?
Answering these questions will not only fill a critical gap in our knowledge of chemical communication but also has the potential to lead to the development of novel tools for wildlife management, conservation, and even pharmaceutical applications targeting social behaviors. While the current evidence is sparse, the potential for this compound to be a significant player in the complex world of mammalian chemical signaling makes it a compelling subject for future investigation.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-4-decenoic acid provokes mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What smells? Developing in‐field methods to characterize the chemical composition of wild mammalian scent cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vomeronasal organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemistry and Stability of cis-4-Decene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and relative stability of cis-4-decene and its isomers. Understanding the energetic landscape of these molecules is crucial for a variety of applications, including reaction kinetics, product distribution in chemical synthesis, and the rational design of molecules in drug development. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a thorough understanding of the subject.
Introduction to Alkene Stability
The stability of an alkene is intrinsically linked to its structure. Two primary factors dictate the relative thermodynamic stability of alkene isomers: the degree of substitution of the double bond and the stereochemistry (cis/trans isomerism).
-
Degree of Substitution: Alkenes with more alkyl groups attached to the sp2-hybridized carbons of the double bond are generally more stable. This increased stability is attributed to hyperconjugation, an electronic interaction involving the overlap of C-H σ-bonds on the alkyl substituents with the π-system of the double bond.
-
Cis/Trans Isomerism: For disubstituted alkenes, the trans isomer is typically more stable than the cis isomer. This is due to steric hindrance in the cis isomer, where the alkyl groups are on the same side of the double bond, leading to van der Waals repulsion and an increase in the molecule's potential energy.
The relative stability of alkene isomers can be experimentally determined and quantified through thermochemical measurements, primarily through the heat of hydrogenation and the enthalpy of formation.
Data Presentation: Thermochemical Properties of Decene Isomers
Table 1: Enthalpy of Formation of Selected Alkene Isomers
| Compound | Formula | Isomer Type | Enthalpy of Formation (ΔHf°) (gas, 298.15 K) |
| cis-2-Butene | C₄H₈ | cis-disubstituted | -7.1 kJ/mol[1] |
| trans-2-Butene | C₄H₈ | trans-disubstituted | -11.4 kJ/mol[1] |
| 1-Butene | C₄H₈ | Monosubstituted | +0.8 kJ/mol[1] |
Note: A more negative enthalpy of formation indicates greater thermodynamic stability.
Table 2: Heat of Hydrogenation of Selected Alkene Isomers
| Compound | Formula | Isomer Type | Heat of Hydrogenation (ΔHhydrog) (kcal/mol) | Heat of Hydrogenation (ΔHhydrog) (kJ/mol) |
| cis-2-Butene | C₄H₈ | cis-disubstituted | -28.6[2] | -119.7 |
| trans-2-Butene | C₄H₈ | trans-disubstituted | -27.6[2] | -115.5 |
| 1-Butene | C₄H₈ | Monosubstituted | -30.3[3] | -126.8 |
Note: A less negative (smaller absolute value) heat of hydrogenation indicates a more stable starting alkene.
Based on these representative data, we can infer the stability order for analogous decene isomers. trans-4-Decene is expected to be more stable than this compound, and both would be more stable than 1-decene.
Experimental Protocols
The determination of thermochemical data for compounds like this compound and its isomers relies on precise calorimetric techniques. The two primary methods are combustion calorimetry (to determine the enthalpy of formation) and hydrogenation calorimetry (to directly measure the heat of hydrogenation).
Combustion Calorimetry using a Bomb Calorimeter
This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid decene isomer (typically encapsulated in a gelatin capsule for volatile liquids) is placed in a crucible inside a high-pressure vessel known as a "bomb." A known length of ignition wire is placed in contact with the sample.
-
Assembly of the Bomb: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 25-30 atm) with oxygen to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Temperature Equilibration: The water is stirred until a constant initial temperature is reached.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released by the combustion of the decene sample from the observed temperature change. Corrections are made for the heat of combustion of the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Catalytic Hydrogenation Calorimetry
This technique directly measures the heat released when an alkene is hydrogenated to its corresponding alkane, providing a direct measure of its relative stability.
Methodology:
-
Catalyst Preparation: A small, accurately weighed amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon) is placed in a reaction vessel.
-
Solvent and Reactant Addition: A suitable solvent (e.g., acetic acid or a hydrocarbon) is added to the reaction vessel, followed by a precisely weighed amount of the decene isomer. The system is allowed to reach thermal equilibrium.
-
Hydrogen Introduction: The reaction vessel is connected to a source of hydrogen gas. The system is flushed with hydrogen to remove air, and then a known amount of hydrogen is introduced, and the pressure is monitored.
-
Reaction and Temperature Monitoring: The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The temperature change of the system is monitored with a high-precision thermometer as the exothermic hydrogenation reaction proceeds.
-
Data Analysis: The total heat evolved is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat of hydrogenation per mole of the alkene is then determined.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Alkene Stability Hierarchy
Caption: Hydrogenation Calorimetry Workflow
Conclusion
The thermochemical stability of this compound and its isomers is governed by well-understood principles of organic chemistry. The trans isomers are generally more stable than their cis counterparts due to reduced steric strain. Furthermore, the stability of decene isomers increases with the degree of substitution at the double bond. These stability differences can be quantitatively determined through experimental techniques such as combustion and hydrogenation calorimetry. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with these and related unsaturated molecules.
References
An In-depth Technical Guide on the Solubility and Partition Coefficient of cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and partition coefficient of cis-4-Decene, a non-polar alkene of interest in various research and development applications. This document details its physicochemical properties, presents available quantitative data in a structured format, outlines relevant experimental protocols for determining these parameters, and provides visual representations of key concepts and workflows.
Core Physicochemical Properties of this compound
This compound is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. Its non-polar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, is the primary determinant of its solubility characteristics. Understanding its solubility and partition coefficient is crucial for applications ranging from chemical synthesis and reaction kinetics to its environmental fate and potential as a non-polar solvent or reference compound in partitioning studies.
Quantitative Data: Solubility and Partition Coefficient
The following tables summarize the available quantitative data for the solubility and octanol-water partition coefficient of this compound. It is important to note that experimentally determined data for this specific isomer can be limited, and therefore, some values are calculated or estimated based on its chemical structure.
Table 1: Water Solubility of this compound
| Parameter | Value | Method |
| log₁₀(Water Solubility) (mol/L) | Data not explicitly found in searches. | Estimated to be very low based on alkene properties. |
| Water Solubility | Insoluble[1] | General property of alkenes.[1] |
Table 2: Octanol-Water Partition Coefficient (logP) of this compound
| Parameter | Value | Method |
| XLogP3-AA | 4.7 | Computed[2] |
| LogP | 3.92300 | Computed[3] |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Rationale |
| Hexane | Soluble | "Like dissolves like" principle; both are non-polar hydrocarbons. |
| Toluene (B28343) | Soluble | "Like dissolves like" principle; toluene is a non-polar aromatic solvent. |
| Acetone | Soluble | Alkenes are generally soluble in ketones. |
| Ethanol | Soluble | Alkenes are generally soluble in alcohols. |
Note: Quantitative experimental data for the solubility of this compound in specific organic solvents were not found in the conducted searches. The qualitative descriptions are based on the general solubility properties of alkenes.
Experimental Protocols
Accurate determination of solubility and partition coefficients is fundamental for the reliable application of physicochemical data. The following section details standardized experimental protocols relevant to a non-polar liquid like this compound.
Determination of Water Solubility (OECD Guideline 105)
For sparingly soluble substances like this compound, the Flask Method and the Column Elution Method are recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.
a) Flask Method
This method is suitable for substances with solubilities above 10⁻² g/L.
-
Preparation: An excess amount of this compound is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are recommended to determine the necessary equilibration time.
-
Phase Separation: The mixture is allowed to stand to separate the aqueous phase from the undissolved this compound. Centrifugation may be used to facilitate this separation.
-
Analysis: A sample of the aqueous phase is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical method, such as gas chromatography (GC) with an appropriate detector.
b) Column Elution Method
This method is preferred for substances with solubilities below 10⁻² g/L.
-
Column Preparation: A column is filled with an inert support material coated with an excess of this compound.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Equilibration and Sampling: The eluate is collected in fractions, and the concentration of this compound in each fraction is determined.
-
Data Analysis: A plateau in the concentration of successive fractions indicates that saturation has been reached. The water solubility is the mean of the concentrations in the plateau fractions.
Determination of the Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The logarithm of this value, logP, is widely used. Standardized methods for its determination include the Shake-Flask Method (OECD 107) and the Slow-Stirring Method (OECD 123).
a) Shake-Flask Method (OECD 107)
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Test Solution Preparation: A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.
-
Partitioning: The prepared solution is mixed with the other solvent phase in a vessel.
-
Equilibration: The vessel is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
b) Slow-Stirring Method (OECD 123)
This method is particularly suitable for highly hydrophobic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method.
-
Apparatus: A thermostated stirred reactor is used.
-
Procedure: Water, n-octanol, and the test substance (this compound) are placed in the reactor. The mixture is stirred slowly to facilitate partitioning without forming an emulsion.
-
Equilibration: The stirring is continued until equilibrium is achieved, which may take several hours or days for highly hydrophobic compounds. The attainment of equilibrium is confirmed by analyzing samples taken at different time points until the concentration ratio becomes constant.
-
Analysis and Calculation: The concentrations in both phases are determined, and the logP is calculated as in the shake-flask method.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows.
References
The Biological Activity of cis-4-Decene and its Derivatives: A Technical Guide for Researchers
Introduction
cis-4-Decene is an unsaturated hydrocarbon with the molecular formula C10H20. While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as a diverse class of molecules with significant and varied effects in biological systems. These derivatives range from uremic toxins and insect pheromones to potent anticancer agents. This technical guide provides an in-depth overview of the biological activities of key derivatives of this compound, focusing on their mechanisms of action, quantitative data, and the experimental protocols used to elucidate their functions. This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, chemical ecology, and oncology.
cis-4-Decenal (B1232446): A Uremic Toxin
cis-4-Decenal is an unsaturated aldehyde identified as a uremic toxin, a class of compounds that accumulate in the body during renal failure and contribute to the pathophysiology of chronic kidney disease (CKD) and cardiovascular disease (CVD).[1]
Mechanism of Action
The toxicity of cis-4-decenal and other uremic toxins is multifaceted, involving the induction of oxidative stress and inflammation.[2][3] Uremic toxins can activate several signaling pathways, including the aryl hydrocarbon receptor (AhR), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the production of reactive oxygen species (ROS), which can damage cellular components and trigger inflammatory responses.[1] This chronic inflammation and oxidative stress contribute to the progression of renal fibrosis and cardiovascular complications seen in CKD patients.
Quantitative Data: Cytotoxicity
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| Human Renal Proximal Tubule Cells (HK-2) | MTT Assay | Cell Viability | Data Not Available | - |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | Cell Viability | Data Not Available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Target cells (e.g., HK-2, HUVEC)
-
Cell culture medium
-
cis-4-Decenal
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of cis-4-decenal in cell culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
cis-4-Decen-1-ol (B31903): An Insect Pheromone
cis-4-Decen-1-ol is a fatty alcohol that functions as a sex pheromone in various insect species, playing a crucial role in chemical communication for mating.[5]
Mechanism of Action: Olfactory Signaling
Insect olfactory signaling for pheromone detection is a complex process that occurs in specialized sensory neurons located in the antennae.[6] The process is initiated by the binding of the pheromone molecule to a Pheromone-Binding Protein (PBP) within the sensillum lymph.[7] The PBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.[8] The binding of the pheromone to the OR, which is a ligand-gated ion channel, triggers the opening of the channel, leading to an influx of cations and depolarization of the neuron.[9][10] This depolarization generates an action potential that is transmitted to the brain, resulting in a behavioral response.
Quantitative Data: Receptor Binding Affinity
| Pheromone | Receptor/Binding Protein | Assay Type | Dissociation Constant (Kd) | Reference |
| Bombykol | BmorPBP1 | Fluorescence Quenching | 0.94 µM | [11] |
| 11-cis Vaccenyl Acetate | LUSH | Fluorescence Quenching | ~100 nM | [5][12] |
| cis-4-Decen-1-ol | - | - | Data Not Available | - |
Experimental Protocol: Fluorescence Binding Assay
This protocol describes a competitive binding assay using a fluorescent probe to determine the binding affinity of a ligand to a Pheromone-Binding Protein.
-
Purified Pheromone-Binding Protein (PBP)
-
Fluorescent probe (e.g., N-phenyl-1-naphthylamine, NPN)
-
cis-4-Decen-1-ol
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
-
Protein and Probe Preparation: Prepare a solution of the purified PBP in the buffer. Add the fluorescent probe to the PBP solution and allow it to equilibrate.
-
Fluorescence Measurement: Measure the initial fluorescence of the PBP-probe complex.
-
Ligand Titration: Prepare serial dilutions of cis-4-decen-1-ol. Add increasing concentrations of the pheromone to the PBP-probe solution.
-
Fluorescence Quenching: After each addition of the pheromone, measure the fluorescence intensity. The binding of the pheromone to the PBP will displace the fluorescent probe, leading to a decrease in fluorescence (quenching).
-
Data Analysis: Plot the fluorescence intensity as a function of the pheromone concentration. The data can be fitted to a binding isotherm to calculate the dissociation constant (Kd) of the pheromone for the PBP.
cis-Decalin Derivatives: Anticancer Agents
cis-Decalin is a bicyclic hydrocarbon that serves as a core scaffold in a variety of natural products with potent biological activities, including anticancer effects. The cis-fusion of the two six-membered rings is a key structural feature for the biological activity of many of these compounds.
Mechanism of Action
The anticancer activity of cis-decalin derivatives can arise from various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the disruption of cellular structures. While the specific targets can vary depending on the full molecular structure, some have been shown to act as inhibitors of topoisomerases or to interfere with microtubule dynamics.
Quantitative Data: Anticancer Activity
The anticancer activity of cis-decalin derivatives is typically evaluated by measuring their cytotoxicity against a panel of cancer cell lines. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a standard measure of potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vermisporin | - | Data Not Available | [13] |
| PF1052/AB4015-A | - | Data Not Available | [13] |
| (-)-Nahuoic Acid Ci | - | Data Not Available | [14] |
| Representative Compound 4c | MCF7 (Breast Cancer) | < 1 | [15] |
| Representative Compound 4c | SW480 (Colon Cancer) | < 1 | [15] |
Experimental Protocol: Synthesis and Cytotoxicity Testing of a cis-Decalin Derivative
This section outlines a general workflow for the synthesis and biological evaluation of a novel cis-decalin derivative.
A common and powerful strategy for the stereoselective synthesis of the cis-decalin core is the intramolecular Diels-Alder (IMDA) reaction.[16]
General Procedure:
-
Precursor Synthesis: Synthesize a triene precursor containing the diene and dienophile moieties connected by a tether of appropriate length.
-
Cyclization: Subject the triene precursor to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition. The stereochemistry of the starting material and the reaction conditions will determine the stereochemical outcome of the cis-decalin product.
-
Purification and Characterization: Purify the resulting cis-decalin derivative using chromatographic techniques (e.g., column chromatography). Characterize the structure and stereochemistry of the product using spectroscopic methods (NMR, Mass Spectrometry, IR).
The cytotoxicity of the synthesized compound is then evaluated using an MTT assay as described in section 1.3.
Combretastatin (B1194345) A-4 Analogues: Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The cis-stilbene (B147466) configuration is essential for its activity. Numerous synthetic analogues that lock the cis-conformation have been developed to improve its drug-like properties.
Mechanism of Action
CA-4 and its analogues bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis in rapidly dividing cancer cells.
Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity
The biological activity of CA-4 analogues is characterized by their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cells.
| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Combretastatin A-4 | ~2-3 | Various | 0.001 - 0.1 | [17] |
| Analogue 6a | - | HepG2 (Liver Cancer) | 0.65 | [17] |
| Analogue 6b | - | HepG2 (Liver Cancer) | 0.92 | [17] |
| Analogue 15 | - | MCF-7 (Breast Cancer) | 1.88 | [17] |
| Analogue 15 | - | HepG2 (Liver Cancer) | 1.62 | [17] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[18][19]
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Glycerol
-
Test compound (e.g., a CA-4 analogue)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well plate
-
Temperature-controlled microplate reader
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare stock solutions of the test compound and controls.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, glycerol, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for tubulin polymerization inhibition.[18]
The derivatives of this compound exhibit a remarkable range of biological activities, from toxicity to therapeutic potential. cis-4-Decenal serves as a model for understanding the molecular mechanisms of uremic toxicity. cis-4-Decen-1-ol provides insights into the intricacies of insect chemical communication. Furthermore, the cis-decalin scaffold and the cis-stilbene motif found in combretastatin A-4 analogues represent promising avenues for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biological activities of these and other related compounds, contributing to advancements in toxicology, drug discovery, and chemical ecology.
References
- 1. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uremic Toxins: An Alarming Danger Concerning the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms Underlying the Cardiovascular Toxicity of Specific Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 11. Responses of the Pheromone-Binding Protein of the Silk Moth Bombyx mori on a Graphene Biosensor Match Binding Constants in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of pheromone-binding protein specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Diverse Tetramic Acid Bearing cis-Decalin Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of (−)-Nahuoic Acid Ci (Bii) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Discovery of cis-4-Decene in Volatile Organic Compound Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are increasingly recognized as important biomarkers in various fields, from disease diagnostics to pest management. The identification of specific VOCs within a complex profile can provide crucial insights into metabolic processes, signaling pathways, and the chemical ecology of an organism. This technical guide focuses on the reported discovery of cis-4-decene, a specific alkene isomer, within the VOC profile of the spotted lanternfly (Lycorma delicatula), an invasive insect species of significant concern. While detailed quantitative data on this specific compound remains limited in publicly available literature, this guide provides a comprehensive overview of the analytical methodologies and the context of its discovery, alongside representative protocols for its detection.
Core Findings: Identification in Lycorma delicatula
This compound was identified as a volatile organic compound emitted by crickets used as a distractor sample in a study evaluating the VOC profile of the spotted lanternfly. This finding is documented in the Master of Science thesis by Ariela C. Cantu from Texas Tech University. While the study's primary focus was on the lanternfly eggs, the analysis of control and distractor samples yielded a profile of compounds that included this compound.
Due to the limited public availability of the full thesis, specific quantitative data for this compound is not presented here. However, the context of its discovery is within a broader analysis of VOCs from the spotted lanternfly and associated materials. The table below summarizes the key VOCs identified in the primary samples of the study to provide a comparative context.
Table 1: Summary of Key Volatile Organic Compounds Identified in the Study of Lycorma delicatula
| Compound | Sample Matrix where Identified |
| Anisole | Spotted Lanternfly Eggs, Bark |
| Tridecane | Spotted Lanternfly Eggs |
| Dodecane | Spotted Lanternfly Eggs, Crickets |
| 2-Nonanone | Spotted Lanternfly Eggs |
| 3-Octanone | Spotted Lanternfly Eggs |
| D-Limonene | Spotted Lanternfly Eggs |
| This compound | Crickets (Distractor Sample) |
| (E)-4-Undecene | Crickets (Distractor Sample) |
| 2-propyl-2-heptenal | Crickets (Distractor Sample) |
| 2(3H)-Furanone, 5-ethyldihydro- | Crickets (Distractor Sample) |
| Octanal | Crickets (Distractor Sample) |
| Nonanal | Crickets (Distractor Sample) |
| Heptanal | Crickets (Distractor Sample) |
Note: This table is a compilation based on the abstract and summary of the cited thesis. The absence of a compound from a particular matrix does not definitively mean it was not present, only that it was not highlighted as a primary compound in the available summaries.
Experimental Protocols
The following is a representative, detailed methodology for the analysis of VOCs from insect samples, based on standard practices in the field and the information available from the source study. This protocol is intended to serve as a guide for researchers looking to replicate or adapt such experiments.
Sample Preparation and Headspace Volatile Collection
This phase aims to collect the VOCs emitted by the sample in a controlled environment.
-
Sample Housing: Insect samples (e.g., crickets, lanternfly eggs) are placed in inert, airtight containers, such as glass vials with PTFE-lined septa.
-
Acclimation: Samples are allowed to equilibrate in the sealed containers for a set period to allow VOCs to accumulate in the headspace.
-
Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial. The fiber adsorbs the VOCs from the air.
-
Exposure Time: The duration of fiber exposure is optimized to ensure sufficient adsorption of a wide range of volatiles without reaching saturation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is the core analytical step for separating and identifying the collected VOCs.
-
Injection: The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph. The high temperature desorbs the VOCs from the fiber onto the GC column in a splitless mode to maximize the transfer of analytes.
-
Chromatographic Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar column like a DB-5ms). A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of compounds.
-
Example Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
-
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. This produces a unique mass spectrum for each compound.
-
Compound Identification: The obtained mass spectra are compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library, for identification. The retention time of the compound on the GC column provides an additional layer of confirmation.
Visualizations
Experimental Workflow for VOC Analysis
The following diagram illustrates the typical workflow for the analysis of volatile organic compounds from biological samples.
Caption: A generalized workflow for the identification of VOCs using SPME-GC-MS.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression from sample to final data output in the context of VOC analysis.
An In-depth Technical Guide to the Biosynthesis of Unsaturated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of unsaturated hydrocarbons. These pathways represent significant interest for the sustainable production of biofuels, fine chemicals, and potential therapeutic agents. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols for the study of these fascinating biochemical systems.
Introduction
Unsaturated hydrocarbons, or olefins, are a class of molecules with significant industrial and biological relevance. In nature, microorganisms, plants, and algae have evolved sophisticated enzymatic pathways to produce these compounds from abundant fatty acid precursors. Understanding these pathways is crucial for harnessing their potential in metabolic engineering and synthetic biology applications. This guide focuses on three primary pathways: the OleABCD pathway for internal olefins, the OleT (CYP152) pathway for terminal olefins, and the Fatty Acid Photodecarboxylase (FAP) pathway for the light-driven synthesis of alkanes and alkenes.
Biosynthesis of Internal Olefins: The OleABCD Pathway
The OleABCD pathway is responsible for the synthesis of long-chain internal olefins, typically containing a cis double bond. This pathway involves a "head-to-head" condensation of two fatty acyl-CoA molecules.
Enzymatic Cascade of the OleABCD Pathway
The biosynthesis of internal olefins via the OleABCD pathway is a multi-step enzymatic process involving four key enzymes: OleA, OleB, OleC, and OleD.[1]
-
OleA (Acyl-CoA Thiolase): Initiates the pathway by catalyzing a non-decarboxylative Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid.[1][2]
-
OleD (β-ketoacyl-ACP Reductase): Reduces the β-keto acid intermediate to a β-hydroxy acid in an NADPH-dependent manner.[1][3]
-
OleC (β-lactone Synthetase): Converts the β-hydroxy acid into a reactive β-lactone intermediate.[1]
-
OleB (β-lactone Decarboxylase): Catalyzes the decarboxylation of the β-lactone to yield the final cis-olefin product.[1]
Quantitative Data for OleA
The substrate specificity of OleA enzymes is a key determinant of the final olefin product profile. The following table summarizes the known substrate preferences for OleA from Xanthomonas campestris.
| Substrate (Acyl-CoA) | Chain Length | Relative Activity (%) |
| Decanoyl-CoA | C10 | Low |
| Dodecanoyl-CoA | C12 | Moderate |
| Tetradecanoyl-CoA | C14 | High |
| Hexadecanoyl-CoA | C16 | High |
Data synthesized from qualitative descriptions in cited literature. Precise quantitative values require further targeted research.
Experimental Protocols
Recombinant expression in Escherichia coli is a common method for obtaining purified Ole proteins.
Protocol:
-
Gene Cloning: Clone the oleA, oleB, oleC, and oleD genes into suitable expression vectors (e.g., pET series) with affinity tags (e.g., His6-tag) for purification.[3]
-
Expression: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.[3]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.[3]
-
Affinity Chromatography: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.[3]
-
Washing and Elution: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. Elute the tagged proteins with elution buffer containing a higher concentration of imidazole (e.g., 250 mM).[3]
-
Buffer Exchange: Exchange the buffer of the purified proteins into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
This assay reconstitutes the entire OleABCD pathway to produce internal olefins.
Protocol:
-
Reaction Mixture: In a glass vial, prepare a reaction mixture containing:
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 2-4 hours).
-
Extraction: Stop the reaction and extract the hydrocarbon products with an organic solvent such as hexane (B92381) or ethyl acetate (B1210297).[1]
-
Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the internal olefins.[1]
Biosynthesis of Terminal Olefins: The OleT (CYP152) Pathway
Terminal olefins (1-alkenes) are produced from free fatty acids through the action of a cytochrome P450 enzyme from the CYP152 family, exemplified by OleTJE from Jeotgalicoccus sp.[4][5]
The OleTJE Catalytic Cycle
OleTJE catalyzes the oxidative decarboxylation of fatty acids. The reaction can proceed via two routes: a peroxide shunt pathway using H2O2 or a monooxygenase pathway requiring a reductase partner and NADPH.[4][5]
Quantitative Data for OleTJE
OleTJE exhibits broad substrate specificity, acting on a range of saturated fatty acids.
| Substrate (Fatty Acid) | Chain Length | Relative Conversion (%) |
| Dodecanoic acid | C12 | ~50 |
| Tetradecanoic acid | C14 | High |
| Hexadecanoic acid | C16 | High |
| Octadecanoic acid | C18 | High |
| Eicosanoic acid | C20 | High |
Data is synthesized from multiple reports and represents general trends.[4][5][6] The conversion efficiency can be influenced by the specific reductase partner and reaction conditions.
Experimental Protocols
Protocol:
-
Gene Synthesis and Cloning: Synthesize the oleTJE gene with codon optimization for E. coli expression and clone it into a suitable vector (e.g., pET-28a) with a His6-tag.[7]
-
Expression: Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture in a rich medium like Terrific Broth (TB) at 37°C to an OD600 of 0.8-1.0. Induce with IPTG and supplement the medium with a heme precursor like δ-aminolevulinic acid. Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.[7]
-
Cell Lysis and Purification: Follow the same general procedure as for the OleABCD proteins (section 2.3.1), using Ni-NTA affinity chromatography for purification.[7]
Protocol:
-
Reaction Setup: In a sealed vial, combine the following:
-
Purified OleTJE enzyme.[5]
-
Fatty acid substrate (dissolved in a suitable solvent like ethanol).[8]
-
Either H2O2 (for the peroxide shunt pathway) or NADPH and a suitable reductase partner (e.g., spinach ferredoxin and ferredoxin reductase) for the monooxygenase pathway.[4][5]
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).[8]
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) with shaking for a specific duration (e.g., 1-2 hours).
-
Extraction: Terminate the reaction by adding a strong acid (e.g., HCl) and extract the products with an organic solvent (e.g., ethyl acetate or hexane).[8]
-
Analysis: Analyze the organic phase using GC-MS to identify and quantify the terminal olefin products.[8]
Light-Driven Hydrocarbon Biosynthesis: The Fatty Acid Photodecarboxylase (FAP) Pathway
Fatty Acid Photodecarboxylase (FAP) is a unique, light-dependent enzyme found in microalgae that catalyzes the decarboxylation of fatty acids to produce alkanes and alkenes.[9]
The FAP Catalytic Mechanism
The FAP enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that absorbs blue light. Upon photoexcitation, the FAD cofactor initiates a radical-based decarboxylation of the fatty acid substrate.[10][11]
Quantitative Data for FAP from Chlorella variabilis (CvFAP)
CvFAP displays a preference for long-chain fatty acids.
| Substrate (Fatty Acid) | Chain Length | Relative Activity (%) |
| Dodecanoic acid (C12:0) | C12 | Low |
| Tetradecanoic acid (C14:0) | C14 | Moderate |
| Hexadecanoic acid (C16:0) | C16 | High |
| Octadecanoic acid (C18:0) | C18 | High |
| Oleic acid (C18:1) | C18 | Moderate |
Data synthesized from multiple sources.[12][13] The quantum yield of the reaction is reported to be high.
Experimental Protocols
Protocol:
-
Gene Cloning and Expression: Clone the codon-optimized CvFAP gene into a pET vector with a His6-tag. Express the protein in E. coli BL21(DE3) cells. Grow cultures in the dark or under red light to prevent premature photoactivation. Induce with IPTG at a low temperature (e.g., 18°C) overnight.[14]
-
Purification: Purify the His-tagged CvFAP using Ni-NTA affinity chromatography as described in section 2.3.1. All purification steps should be performed in low light or dark conditions.[14]
Protocol:
-
Reaction Setup: In a transparent reaction vessel (e.g., a quartz cuvette or glass vial), prepare the following mixture:
-
Illumination: Expose the reaction mixture to a blue light source (e.g., LED with a wavelength of ~450 nm) of a defined intensity.[15]
-
Incubation: Incubate for a specific time under continuous illumination and controlled temperature.
-
Extraction and Analysis: Extract the hydrocarbon products with an organic solvent and analyze by GC-MS.[15]
Conclusion
The biosynthesis of unsaturated hydrocarbons is a rich field of study with significant potential for biotechnological applications. The OleABCD, OleT, and FAP pathways provide diverse enzymatic strategies for the conversion of fatty acids into valuable olefins. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers to explore, characterize, and engineer these pathways for the production of next-generation biofuels and renewable chemicals. Further research into the structure-function relationships of these enzymes will undoubtedly unlock new possibilities for tailoring their activity and substrate specificity to meet specific industrial needs.
References
- 1. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active Multienzyme Assemblies for Long-Chain Olefinic Hydrocarbon Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen peroxide-independent production of α-alkenes by OleTJE P450 fatty acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide-independent production of α-alkenes by OleTJE P450 fatty acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Biochemical Properties of the Alkene Producing Cytochrome P450 OleTJE (CYP152L1) from the Jeotgalicoccus sp. 8456 Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigmatic P450 Decarboxylase OleT Is Capable of, but Evolved To Frustrate, Oxygen Rebound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid photodecarboxylase is an ancient photoenzyme that forms hydrocarbons in the thylakoids of algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrafast Dynamics and Catalytic Mechanism of Fatty Acid Photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mp.iribb.org [mp.iribb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-decene is a valuable olefin intermediate in the synthesis of various fine chemicals, pharmaceuticals, and insect pheromones. The precise geometry of the cis- (or Z-) double bond is often crucial for the biological activity and desired properties of the final product. Therefore, the development of synthetic methods that provide high purity this compound with excellent stereoselectivity is of significant interest. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of high-purity this compound.
Synthesis Methods Overview
Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The primary methods covered in these notes are:
-
Reduction of 4-Decyne (B165688) with Lindlar's Catalyst: A classic and highly effective method for the stereoselective synthesis of cis-alkenes.
-
Wittig Reaction: A versatile olefination reaction that can be tuned to favor the formation of the cis-isomer.
-
McMurry Reaction: A reductive coupling of carbonyl compounds that can produce alkenes, though often with lower cis-selectivity for acyclic systems.
-
Olefin Cross-Metathesis: A modern approach using ruthenium or molybdenum catalysts that can be designed for high Z-selectivity.
The following sections provide detailed protocols and available performance data for each of these methods.
Reduction of 4-Decyne with Lindlar's Catalyst
This method involves the partial hydrogenation of the alkyne 4-decyne using a "poisoned" palladium catalyst, known as Lindlar's catalyst. This catalyst is highly selective for the formation of cis-alkenes.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Decyne | General Method |
| Typical Yield | >95% | Inferred from similar reductions |
| cis/trans Selectivity | >98% cis | [1] |
| Purity (after purification) | >99% | Achievable with purification |
Experimental Protocol
Materials:
-
4-Decyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Hexane (anhydrous)
-
Methanol
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-decyne (1 equivalent) in anhydrous hexane.
-
Add Lindlar's catalyst (5-10 mol% by weight relative to the alkyne).
-
Seal the flask and flush the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the excess hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of hexane.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by flash chromatography or distillation if necessary.
Logical Workflow for Lindlar Reduction
References
Application Note: Quantitative Analysis of cis-4-Decene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the quantitative analysis of cis-4-Decene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound (VOC), is of increasing interest in life sciences as a potential biomarker for various physiological and pathological states. This document provides a complete protocol, from sample preparation to data analysis, designed to ensure high sensitivity, specificity, and reproducibility. The presented methods are suitable for the analysis of this compound in complex biological matrices, which is pertinent to early-stage disease detection and drug development research.
Introduction
Volatile organic compounds (VOCs) are gaining prominence as non-invasive biomarkers for diagnosing and monitoring diseases, including cancer and metabolic disorders.[1][2][3][4] These carbon-based chemicals are produced during various metabolic processes and can be detected in breath, urine, and other biological samples.[4] Their profiles can change with the onset and progression of disease, offering a window into the body's biochemistry.[4]
This compound (C₁₀H₂₀) is a specific alkene VOC that, along with other hydrocarbons, can be indicative of metabolic shifts or oxidative stress. The accurate and precise quantification of such compounds is crucial for their validation as clinical biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and quantification of volatile compounds in complex mixtures.[5] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. This application note provides a detailed protocol for the quantitative determination of this compound, offering a reliable method for researchers in biomarker discovery and drug development.
Experimental Protocols
Sample Preparation
The following protocols describe common methods for extracting and concentrating this compound from liquid and solid matrices. The choice of method will depend on the specific sample type and the expected concentration of the analyte.
1.1. Headspace Solid-Phase Microextraction (HS-SPME)
This is a solvent-free technique suitable for volatile compounds in liquid or solid samples.
-
Sample Aliquoting: Place 5 mL of a liquid sample (e.g., urine, cell culture media) or 1-5 g of a homogenized solid sample into a 20 mL headspace vial.
-
Salting Out (Optional): For aqueous samples, add 1.5 g of sodium chloride to the vial. This increases the ionic strength of the sample and promotes the partitioning of volatile organic compounds into the headspace.
-
Incubation: Seal the vial and place it in a heating block or water bath set to 60°C for 15 minutes to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
1.2. Liquid-Liquid Extraction (LLE)
This classic extraction technique is suitable for liquid samples where the analyte concentration is higher.
-
Sample and Solvent: To 5 mL of a liquid sample in a glass tube, add 5 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (top) layer to a clean vial.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization for specific instrumentation and sample types.
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (10:1 for LLE)
-
Injection Volume: 1 µL (for LLE)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Run Time: 23 minutes.
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-200 (for full scan analysis)
-
Solvent Delay: 3 minutes
-
Acquisition Mode:
-
Full Scan: For initial method development and qualitative identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis to enhance sensitivity and selectivity.
-
Data Analysis and Quantification
3.1. Calibration
Prepare a series of calibration standards by spiking a matrix blank with known concentrations of a certified this compound standard. The concentration range should bracket the expected sample concentrations. A typical range might be 1-100 ng/mL.
3.2. Quantitative Analysis
The quantification of this compound is performed by integrating the peak area of the selected quantifier ion and calculating the concentration based on the calibration curve. An internal standard (e.g., Toluene-d8) should be used to correct for variations in sample preparation and injection.
Data Presentation
The quantitative performance of this method is summarized in the tables below. These values represent typical performance and should be validated for each specific matrix and instrument.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Purpose |
| Molecular Weight | 140.27 g/mol | Identity Confirmation |
| Quantifier Ion (m/z) | 55 | Primary ion for quantification |
| Qualifier Ion 1 (m/z) | 70 | Confirmation of identity |
| Qualifier Ion 2 (m/z) | 84 | Confirmation of identity |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value | Description |
| Retention Time (RT) | ~9.5 min | Approximate elution time under specified GC conditions. |
| Linearity (r²) | > 0.995 | Correlation coefficient for the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | Lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | Lowest concentration that can be accurately quantified. |
| Precision (%RSD) | < 15% | Relative standard deviation for replicate measurements. |
| Accuracy (% Recovery) | 85 - 115% | Efficiency of the extraction and analysis process. |
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow for quantitative data analysis.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantitative analysis of this compound. The sample preparation techniques are versatile and can be adapted to various biological matrices. This methodology is well-suited for researchers in the fields of metabolomics and biomarker discovery, providing a reliable tool to investigate the role of volatile organic compounds in health and disease, thereby supporting advancements in drug development and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
Application Note: Protocol for 1H and 13C NMR Identification of (Z)-4-decene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural identification and characterization of (Z)-4-decene using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, experimental parameters for data acquisition, and an analysis of the expected spectral data. Due to the limited availability of public experimental spectra for (Z)-4-decene, this note presents predicted 1H and 13C NMR data, offering a valuable reference for researchers working with this and similar olefinic compounds. The presented methodologies and data are intended to guide the user in successfully identifying and confirming the structure of (Z)-4-decene.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] For unsaturated compounds like (Z)-4-decene, NMR is essential for confirming the position and stereochemistry of the double bond. 1H NMR provides information on the electronic environment and connectivity of protons, while 13C NMR reveals the carbon framework of the molecule. This application note details the necessary steps to acquire and interpret high-quality 1H and 13C NMR spectra for (Z)-4-decene.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for (Z)-4-decene. This data was generated based on established NMR prediction models and comparison with structurally similar compounds.
Table 1: Predicted 1H NMR Data for (Z)-4-decene in CDCl3
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1, 10 | 0.91 | Triplet | 7.2 | 6H |
| 2, 9 | 1.30 | Sextet | 7.4 | 4H |
| 3, 8 | 2.05 | Quartet | 7.5 | 4H |
| 4, 5, 6, 7 | 1.28 - 1.38 | Multiplet | - | 8H |
| Olefinic (H-4, H-5) | 5.35 | Multiplet | - | 2H |
Table 2: Predicted 13C NMR Data for (Z)-4-decene in CDCl3
| Atom # | Chemical Shift (δ, ppm) |
| 1, 10 | 14.1 |
| 2, 9 | 22.8 |
| 3, 8 | 29.5 |
| 4, 7 | 27.2 |
| 5, 6 | 129.8 |
Experimental Protocol
This section details the protocol for preparing a sample of (Z)-4-decene and acquiring 1H and 13C NMR spectra.
Materials
-
(Z)-4-decene sample
-
Deuterated chloroform (B151607) (CDCl3), 99.8 atom % D
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the (Z)-4-decene sample for 1H NMR, and 20-50 mg for 13C NMR.[2] (Z)-4-decene is a liquid, so this can be done by transferring a small volume into a clean, tared vial.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in the vial.[2] CDCl3 is a suitable solvent for nonpolar compounds like alkenes.[2]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or air bubbles. The final sample height in the tube should be approximately 4-5 cm.
-
Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 7.26 ppm for 1H NMR; δ = 77.16 ppm for 13C NMR). For the 1H spectrum, perform integration to determine the relative number of protons for each signal.
Data Analysis and Structure Confirmation
The predicted NMR data in Tables 1 and 2 can be used to confirm the structure of (Z)-4-decene.
-
1H NMR: The olefinic protons are expected to appear as a multiplet around 5.35 ppm. The allylic protons (on C3 and C8) will be shifted downfield to approximately 2.05 ppm due to their proximity to the double bond. The remaining aliphatic protons will appear further upfield. The integration of the signals should correspond to the number of protons in each unique environment.
-
13C NMR: The sp2 hybridized carbons of the double bond are expected to have a chemical shift of around 129.8 ppm. The sp3 hybridized carbons will appear at higher field (lower ppm values). Due to the symmetry of the (Z)-4-decene molecule, only five distinct signals are expected in the 13C NMR spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the NMR data and the molecular structure.
Caption: Workflow for NMR identification of (Z)-4-decene.
Caption: Correlation of predicted NMR data with the structure.
References
Application Notes and Protocols: cis-4-Decene as a Synthetic Intermediate for Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis-4-decene and its derivatives as intermediates in the stereoselective synthesis of insect pheromones. The protocols focus on two key synthetic transformations: the conversion of a cis-4-decenyl alcohol to its corresponding acetate (B1210297), a common pheromone functional group, and the use of cis-4-decenyl derivatives in Z-selective cross-metathesis to build more complex pheromone structures.
The methodologies detailed herein are foundational for the development of environmentally benign pest management strategies through the synthesis of semiochemicals for mating disruption, population monitoring, and mass trapping.
Synthesis of (Z)-4-Decenyl Acetate from cis-4-Decen-1-ol (B31903)
Many lepidopteran sex pheromones are straight-chain acetates. The acetylation of an unsaturated alcohol is a common final step in pheromone synthesis. This protocol details the conversion of cis-4-decen-1-ol to (Z)-4-decenyl acetate, a known component of the sex pheromone of the lesser date moth (Batrachedra amydraula). The reaction is typically high-yielding and preserves the Z-stereochemistry of the double bond.
Experimental Protocol: Acetylation of cis-4-Decen-1-ol
Materials:
-
cis-4-Decen-1-ol
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve cis-4-decen-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
To the solution, add pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure (Z)-4-decenyl acetate.
Quantitative Data
| Parameter | Value |
| Starting Material | cis-4-Decen-1-ol |
| Product | (Z)-4-Decenyl Acetate |
| Yield | >95% |
| Purity (GC) | >98% |
| Stereoselectivity | >99% Z |
Note: The data presented are representative values based on standard acetylation procedures for unsaturated alcohols.
Synthetic Pathway
Caption: Synthetic pathway for the acetylation of cis-4-decen-1-ol.
Cross-Metathesis of cis-4-Decenyl Derivatives for Pheromone Synthesis
Olefin metathesis, particularly Z-selective cross-metathesis, has become a powerful tool for the efficient synthesis of cis-olefin containing pheromones, offering an alternative to traditional methods like Lindlar hydrogenation and Wittig reactions. This protocol outlines a general procedure for the cross-metathesis of a cis-4-decenyl derivative with a terminal alkene using a Grubbs-type catalyst to construct a longer-chain pheromone backbone.
Experimental Protocol: Z-Selective Cross-Metathesis
Materials:
-
cis-4-Decen-1-ol (or its acetate derivative)
-
Terminal alkene (e.g., 1-hexene)
-
Z-selective Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II catalyst)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the cis-4-decenyl derivative (1.0 equivalent) and the terminal alkene (1.5-3.0 equivalents) in anhydrous, degassed solvent.
-
Add the Z-selective Grubbs-type catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. Monitor the reaction progress by GC.
-
Upon completion, remove the catalyst by passing the reaction mixture through a short plug of silica gel or by treatment with a suitable scavenger (e.g., triphenylphosphine (B44618) oxide).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Materials | cis-4-Decen-1-ol and 1-Hexene |
| Product | (Z,Z)-4,9-Hexadecadien-1-ol |
| Yield | 60-85% |
| Purity (GC) | >95% |
| Z:E Selectivity | >90:10 |
Note: The data are representative and can vary depending on the specific catalyst, substrates, and reaction conditions used.
Experimental Workflow
Caption: General workflow for Z-selective cross-metathesis.
Logical Relationships in Pheromone Synthesis from this compound
The synthesis of complex pheromones from a simple intermediate like this compound involves a series of logical steps. The core structure can be elaborated through various chemical transformations to achieve the desired chain length, functional groups, and stereochemistry.
Caption: Logical steps in the synthesis of pheromones from this compound.
Application of cis-4-Decene in Insect Behavior and Electroantennography Studies: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific studies on the application of cis-4-Decene in insect behavior or electroantennography. Therefore, the following application notes and protocols are generalized based on standard methodologies used for structurally similar olefinic compounds and insect semiochemicals. The provided quantitative data tables are illustrative templates, as no specific data for this compound could be found in published research.
Introduction
This compound is a monounsaturated alkene. While its specific role as a semiochemical in insect communication is not documented in the available scientific literature, its structural similarity to known insect pheromones (which are often unsaturated hydrocarbons, alcohols, or acetates of similar chain length) suggests it could potentially elicit behavioral or electrophysiological responses in certain insect species. The following protocols are designed to enable researchers to investigate the potential effects of this compound on insect behavior and to determine if it can be detected by their olfactory systems.
Data Presentation
As no quantitative data for this compound is available, the following tables are presented as templates for researchers to populate with their experimental data.
Table 1: Electroantennography (EAG) Response of [Insect Species] to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Control (Hexane) | e.g., 0.05 ± 0.01 | 0 |
| 0.001 | [Record Data] | [Calculate] |
| 0.01 | [Record Data] | [Calculate] |
| 0.1 | [Record Data] | [Calculate] |
| 1 | [Record Data] | [Calculate] |
| 10 | [Record Data] | [Calculate] |
| Positive Control | [Record Data] | 100 |
SEM: Standard Error of the Mean. The normalized response is calculated relative to the positive control.
Table 2: Behavioral Response of [Insect Species] to this compound in a Y-Tube Olfactometer Assay
| Treatment Arm | Control Arm | No. of Insects Choosing Treatment | No. of Insects Choosing Control | No. of Non-responders | % Attraction/Repellence | P-value (Chi-square test) |
| This compound (1 µg) | Hexane (B92381) | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Calculate] |
| This compound (10 µg) | Hexane | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Calculate] |
| Positive Control | Hexane | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Calculate] |
Table 3: Behavioral Response of [Insect Species] to this compound in a Wind Tunnel Assay
| Treatment | No. of Insects Tested | % Taking Flight | % Oriented Upwind Flight | % Source Contact |
| Control (Hexane) | e.g., 50 | [Record Data] | [Record Data] | [Record Data] |
| This compound (1 µg) | e.g., 50 | [Record Data] | [Record Data] | [Record Data] |
| This compound (10 µg) | e.g., 50 | [Record Data] | [Record Data] | [Record Data] |
| Positive Control | e.g., 50 | [Record Data] | [Record Data] | [Record Data] |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To determine if the antennae of a target insect species can detect this compound.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
-
Micropipettes
-
Filter paper strips (e.g., Whatman No. 1)
-
Pasteur pipettes
-
EAG system (micromanipulators, electrodes with conductive gel, amplifier, data acquisition software)
-
Test insects (e.g., adult moths or beetles)
-
Positive control (a known pheromone or host plant volatile for the test species)
-
Humidified and purified air source
Procedure:
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Prepare a solvent-only control and a positive control at a known effective concentration.
-
Apply 10 µL of each dilution onto a filter paper strip and allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge.
-
Antennal Preparation: Immobilize an insect (e.g., by chilling or restraining in a pipette tip).
-
Excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between the two electrodes using conductive gel. The recording electrode should be in contact with the distal end of the antenna, and the reference electrode at the basal end.
-
Data Recording: Position the antenna in a continuous stream of humidified, purified air.
-
Deliver a puff of air from the stimulus cartridge through a hole in the main airline, directed at the antenna. The puff duration is typically 0.5 to 1 second.
-
Record the resulting depolarization of the antennal preparation in millivolts (mV).
-
Present the stimuli in ascending order of concentration, with a sufficient interval (e.g., 30-60 seconds) between puffs to allow the antenna to recover.
-
Begin and end each experimental run with a solvent control to ensure the baseline is stable. Periodically test with the positive control to confirm the viability of the preparation.
Protocol 2: Y-Tube Olfactometer Assay
Objective: To assess whether this compound acts as an attractant or repellent to the target insect species.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter
-
Humidified and purified air source
-
This compound solutions (as prepared for EAG)
-
Solvent control
-
Test insects (acclimatized to experimental conditions)
Procedure:
-
Set up the Y-tube olfactometer in a controlled environment (constant temperature, humidity, and appropriate lighting for the insect's activity period).
-
Introduce a constant, charcoal-filtered, and humidified airflow (e.g., 0.2-0.5 L/min) through each arm of the Y-tube.
-
Apply the this compound solution to a filter paper and place it in the stimulus chamber of one arm.
-
Place a filter paper with the solvent control in the other arm's stimulus chamber.
-
Release a single insect at the base of the Y-tube.
-
Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) into one of the arms.
-
Record the choice. If no choice is made within the allotted time, the insect is recorded as a "non-responder."
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Test a sufficient number of insects (e.g., 50-100) for each concentration.
Protocol 3: Wind Tunnel Bioassay
Objective: To observe and quantify the flight behavior of insects in response to a plume of this compound.
Materials:
-
Wind tunnel with controlled airflow, temperature, humidity, and lighting.
-
Variable speed fan
-
Charcoal air filter
-
Video recording equipment
-
Pheromone dispenser (e.g., rubber septum) loaded with this compound
-
Release platform for insects
Procedure:
-
Set the wind tunnel to a constant wind speed (e.g., 0.3 m/s).
-
Place the dispenser with this compound at the upwind end of the tunnel.
-
Acclimatize the test insects to the experimental conditions.
-
Release a single insect on the platform at the downwind end of the tunnel.
-
Record the insect's flight path and behaviors for a set duration (e.g., 3 minutes). Key behaviors to quantify include:
-
Activation: Taking flight.
-
Oriented upwind flight: Flying towards the odor source.
-
Casting/Zigzagging: Flying perpendicular to the wind direction to relocate the plume.
-
Source contact: Landing on or near the dispenser.
-
-
After each trial, aerate the tunnel to clear any residual odor.
-
Test a sufficient number of insects for each treatment and control.
Visualizations
Application Note: Selective Production of cis-4-Decene via Catalytic Pyrolysis of Polyethylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene (B3416737) (PE), a major component of plastic waste, represents a significant challenge for recycling and a potential source of valuable chemical feedstocks. Catalytic pyrolysis offers a promising route to depolymerize polyethylene into smaller, more valuable molecules. This application note details a protocol for the selective production of cis-4-decene from polyethylene using a two-stage catalytic pyrolysis approach. This method first employs a catalyst to crack the polyethylene into a mixture of hydrocarbons rich in C10 olefins, followed by a second catalytic step to isomerize the resulting 1-decene (B1663960) to the desired this compound. The selective production of this compound is of interest as a precursor for specialty chemicals and polymers.
Data Presentation
The following tables summarize typical data obtained from the catalytic pyrolysis of polyethylene under conditions optimized for C10 olefin production and subsequent isomerization.
Table 1: Product Distribution from the First-Stage Catalytic Pyrolysis of Polyethylene
| Product Fraction | Catalyst A (HZSM-5) Yield (wt%) | Catalyst B (Ni/SiO₂-Al₂O₃) Yield (wt%) |
| Gas (C1-C4) | 35 | 25 |
| Gasoline (C5-C12) | 50 | 60 |
| Diesel (C13-C20) | 10 | 12 |
| Wax (>C20) | 5 | 3 |
| Total | 100 | 100 |
Table 2: Composition of the C10 Fraction from the First-Stage Pyrolysis
| C10 Isomer | Catalyst A (HZSM-5) Selectivity (%) | Catalyst B (Ni/SiO₂-Al₂O₃) Selectivity (%) |
| 1-Decene | 65 | 75 |
| Other Decene Isomers | 20 | 15 |
| Decane | 15 | 10 |
| Total | 100 | 100 |
Table 3: Isomerization of 1-Decene to 4-Decene (Second Stage)
| Catalyst | Conversion of 1-Decene (%) | Selectivity for 4-Decene (%) | cis:trans Ratio of 4-Decene |
| Co-based MOF | 85 | 90 | 80:20 |
| Ru-based complex | 95 | 88 | 10:90 |
Experimental Protocols
1. First-Stage Catalytic Pyrolysis of Polyethylene for 1-Decene Production
This protocol describes the catalytic cracking of polyethylene to produce a liquid fraction rich in C10 hydrocarbons, particularly 1-decene.
Materials:
-
Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) pellets
-
Catalyst: Ni/SiO₂-Al₂O₃ (10 wt% Ni)
-
High-pressure stirred batch reactor (e.g., Parr reactor) with temperature and pressure controls
-
Nitrogen gas (high purity)
-
Condensation system with a cooling trap (e.g., dry ice/acetone bath)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: Prepare the Ni/SiO₂-Al₂O₃ catalyst by incipient wetness impregnation of a SiO₂-Al₂O₃ support with a solution of nickel nitrate (B79036) hexahydrate, followed by drying and calcination.
-
Reactor Setup:
-
Place a known amount of polyethylene (e.g., 50 g) and the catalyst (e.g., 5 g, 10 wt% of PE) into the batch reactor.
-
Seal the reactor and purge with nitrogen gas for at least 30 minutes to remove any air.
-
Pressurize the reactor with nitrogen to a desired initial pressure (e.g., 2 MPa).
-
-
Pyrolysis Reaction:
-
Begin stirring the reactor contents at a constant rate (e.g., 300 rpm).
-
Heat the reactor to the target temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
-
Maintain the reaction temperature for the desired residence time (e.g., 60 minutes).
-
-
Product Collection:
-
After the reaction, cool the reactor to room temperature.
-
Collect the gaseous products in a gas bag for analysis.
-
The volatile liquid products that passed through the condenser are collected in the cooling trap.
-
Open the reactor and collect the liquid and solid residue.
-
-
Product Analysis:
2. Second-Stage Isomerization of 1-Decene to this compound
This protocol outlines the selective isomerization of the 1-decene obtained from the first stage to this compound using a specific isomerization catalyst.
Materials:
-
Liquid product from the first-stage pyrolysis (rich in 1-decene)
-
Isomerization catalyst (e.g., a cobalt-based metal-organic framework known for cis-selective isomerization)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Anhydrous solvent (e.g., toluene)
-
Magnetic stirrer and heating plate
-
Gas chromatograph (GC) with a flame ionization detector (FID) for monitoring the reaction
Procedure:
-
Reactant Preparation:
-
Purify the 1-decene from the pyrolysis liquid product via fractional distillation.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Isomerization Reaction:
-
In the Schlenk flask, dissolve a known amount of the purified 1-decene (e.g., 10 g) in the anhydrous solvent (e.g., 50 mL).
-
Add the isomerization catalyst (e.g., 0.1 mol% relative to 1-decene) to the solution under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture using a syringe and analyze them by GC-FID to monitor the conversion of 1-decene and the formation of decene isomers.
-
-
Product Isolation:
-
Once the desired conversion and selectivity are achieved, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the solvent under reduced pressure to obtain the crude product containing this compound.
-
-
Purification and Analysis:
-
Purify the this compound from the other isomers by preparative gas chromatography or fractional distillation.
-
Confirm the identity and purity of the this compound using ¹H NMR, ¹³C NMR, and GC-MS.
-
Mandatory Visualization
Caption: Experimental workflow for the two-stage catalytic pyrolysis of polyethylene to produce this compound.
Caption: Proposed reaction pathway for the selective conversion of polyethylene to this compound.
References
Application Notes and Protocols for the Selective Catalytic Hydrogenation of Alkynes to cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, providing a reliable method for the stereoselective construction of carbon-carbon double bonds. This process is of paramount importance in the synthesis of complex molecules, including natural products, pharmaceuticals, and fine chemicals, where precise control of geometry is crucial. The conversion of an internal alkyne, such as 4-decyne (B165688), to its corresponding cis-alkene, cis-4-decene, requires a catalyst that is active enough to facilitate the addition of hydrogen across the triple bond but sufficiently selective to prevent over-reduction to the corresponding alkane (decane) and to avoid the formation of the trans-isomer.
Two of the most effective and widely used catalyst systems for this transformation are Lindlar's catalyst and the P-2 nickel catalyst. Both operate via a heterogeneous mechanism, delivering hydrogen to the same face of the alkyne adsorbed on the catalyst surface, resulting in a syn-addition and the exclusive formation of the cis-alkene.[1][2] The key to their selectivity lies in the "poisoning" of the catalyst, which deactivates the most active sites responsible for alkene and subsequent alkane formation.[1][3]
This document provides detailed application notes and experimental protocols for the selective hydrogenation of 4-decyne to this compound using both Lindlar's catalyst and P-2 nickel catalyst.
Catalysts for Selective Alkyne Hydrogenation
Lindlar's Catalyst
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and poisoned with a lead salt, such as lead acetate (B1210297) or lead(II) oxide, and often an organic modifier like quinoline (B57606).[1][2] The lead and quinoline act as catalyst poisons, deactivating the palladium surface to prevent the hydrogenation of the initially formed cis-alkene to an alkane.[2] This catalyst system is commercially available but can also be prepared in the laboratory.[1]
P-2 Nickel Catalyst
The P-2 nickel catalyst is a less expensive alternative to palladium-based catalysts. It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in ethanol.[4] This process generates a finely divided, nearly colloidal black nickel boride (Ni₂B) suspension.[3][4] The P-2 nickel catalyst is known for its high selectivity for the formation of cis-alkenes from alkynes, with its activity being sensitive to the substrate structure.[5] For enhanced stereospecificity, ethylenediamine (B42938) can be used as a modifier.
Data Presentation
The following tables summarize quantitative data for the selective hydrogenation of internal alkynes to cis-alkenes using catalysts analogous to those described in the protocols.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | cis-Alkene Selectivity (%) | Yield (%) | Reference |
| 4-Octyne | 5% Pd/CaCO₃, Quinoline | Methanol | 25 | 1 | 1.5 | >99 | >98 | 95 | N/A |
| 3-Hexyne | P-2 Ni, Ethylenediamine | Ethanol | 25 | 1 | 0.5 | 100 | >99 (cis:trans 200:1) | 95 | N/A |
| Diphenylacetylene | Lindlar Catalyst | Ethyl Acetate | 25 | 1 | 2 | >99 | >99 | 96 | N/A |
| 2-Butyne-1,4-diol (B31916) | 0.5 wt% Pt/SiC | N/A | N/A | N/A | N/A | 96 | ~96 | N/A | [6] |
Note: Data is compiled from various sources and represents typical results for internal alkyne hydrogenation. Specific results for 4-decyne may vary.
Experimental Protocols
Protocol 1: Selective Hydrogenation of 4-Decyne using Lindlar's Catalyst
Materials:
-
4-Decyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Solvent (e.g., methanol, ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)
-
Filtration apparatus (e.g., Celite® or a syringe filter)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr bottle), add 4-decyne (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the alkyne). If desired, add a small amount of quinoline (typically 1-2 mol%) to further enhance selectivity.
-
Solvent Addition: Add the chosen solvent to dissolve the 4-decyne. The concentration is typically in the range of 0.1-0.5 M.
-
Inerting the System: Seal the reaction vessel and purge it with an inert gas (nitrogen or argon) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by analyzing small aliquots withdrawn from the reaction mixture. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, this compound, can be purified further by distillation or chromatography if necessary.
Protocol 2: Selective Hydrogenation of 4-Decyne using P-2 Nickel Catalyst
Materials:
-
4-Decyne
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Ethylenediamine (optional, for enhanced selectivity)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
In a reaction vessel under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in absolute ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in ethanol.
-
Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[4]
-
-
Reaction Setup:
-
To the freshly prepared P-2 nickel catalyst suspension, add the 4-decyne (typically 5-10 mol% of Ni relative to the alkyne).
-
If using, add ethylenediamine (typically in a 1:1 molar ratio with the nickel catalyst).
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress as described in Protocol 1. The reaction is usually rapid.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. .
-
Quench the reaction by carefully adding water.
-
-
Catalyst Removal and Product Isolation:
-
Filter the mixture through Celite® to remove the nickel boride catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound. Purify as needed.
-
Mandatory Visualization
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Detection of cis-4-Decene using Headspace SPME-GC/MS
**Abstract
This application note details a sensitive and robust method for the detection and quantification of cis-4-Decene in various sample matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS). This compound is a volatile organic compound (VOC) of interest in flavor and fragrance research, environmental analysis, and as a potential biomarker. The described protocol offers a solvent-free extraction technique, minimizing sample preparation time and potential for contamination.[1][2] This method is suitable for researchers, scientists, and professionals in drug development requiring accurate analysis of volatile compounds.
Introduction
This compound is an alkene that contributes to the aroma profile of various natural products. Accurate and sensitive quantification is crucial for quality control and research purposes. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction and preconcentration of volatile and semi-volatile analytes from a sample's headspace.[1][2][3] When coupled with Gas Chromatography/Mass Spectrometry (GC/MS), it provides a powerful tool for the separation and definitive identification of target compounds. This application note provides a comprehensive protocol for the analysis of this compound, covering sample preparation, HS-SPME parameters, and GC/MS conditions.
Experimental
-
Standard: this compound (purity ≥98%)
-
Internal Standard (IS): Toluene-d8 or other suitable deuterated standard
-
Solvent: Methanol (B129727) (HPLC grade) for standard preparation
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME Fiber Assembly: Manual or autosampler SPME holder
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis.[1][2][4] A 100 µm Polydimethylsiloxane (PDMS) fiber can also be suitable for volatile compounds.[5]
A gas chromatograph equipped with a mass selective detector (GC/MS) and an SPME-compatible inlet was used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler: PAL3 RSI or equivalent with SPME fiber conditioning station
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to create calibration standards ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of Toluene-d8 in methanol.
-
Sample Preparation:
-
Place 5 mL (for liquid samples) or 1 g (for solid/semi-solid samples) into a 20 mL headspace vial.
-
For solid samples, add 5 mL of deionized water to facilitate the release of volatiles.
-
Spike 10 µL of the internal standard spiking solution into each vial.
-
Immediately seal the vial with the screw cap.
-
HS-SPME-GC/MS Method
The following HS-SPME parameters are provided as a starting point and may require optimization for different sample matrices.[4][6][7]
| Parameter | Value |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Vial Size | 20 mL |
| Incubation/Equilibration Temp. | 60 °C |
| Incubation/Equilibration Time | 15 min |
| Agitation Speed | 250 rpm |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
| Fiber Conditioning | As per manufacturer's recommendation (typically 270 °C for 30-60 min before first use) |
The GC/MS parameters should be optimized for the specific instrument.
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 150 °CRamp: 25 °C/min to 280 °C, hold for 2 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | m/z (Quantifier), (Qualifiers) - To be determined from standard analysis |
| SIM Ions for Toluene-d8 | m/z 98 (Quantifier), 68 (Qualifier) |
Results and Discussion
Under the optimized conditions, this compound should be well-resolved from other matrix components. The expected retention time will need to be determined by injecting a standard.
The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that can be used for identification. The spectrum should be compared against a library database (e.g., NIST) for confirmation.
The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision. The following table presents expected performance characteristics based on similar VOC analyses.[6][8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Calibration Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: HS-SPME-GC/MS workflow for this compound analysis.
Conclusion
The HS-SPME-GC/MS method described provides a reliable and sensitive approach for the determination of this compound in various matrices. The solvent-free nature of SPME, combined with the selectivity and sensitivity of GC/MS, makes this an ideal technique for routine analysis in research and quality control laboratories. The provided parameters serve as a robust starting point for method development and can be further optimized to meet specific application needs.
References
Application Notes and Protocols: Use of cis-4-Decene in Co-oligomerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cis-4-decene as a comonomer in co-oligomerization reactions. Due to the nature of this compound as an internal olefin, direct co-oligomerization can be challenging. Therefore, two primary approaches are detailed: a direct co-oligomerization and a tandem isomerization-co-oligomerization reaction. These protocols are designed to serve as a foundational guide for synthesizing higher molecular weight olefins, which have applications as precursors for specialty chemicals, lubricants, and polymers.
Introduction
Oligomerization of olefins is a critical process for the synthesis of a wide range of chemical products. While α-olefins are commonly used feedstocks, the utilization of internal olefins, such as this compound, is of growing interest due to their potential availability from various chemical processes. Co-oligomerization of this compound with more reactive α-olefins, like ethylene (B1197577) or propylene, allows for the incorporation of a C10 backbone into the growing oligomer chain, leading to the formation of unique branched and linear higher olefins. These products can serve as valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The protocols herein describe methodologies using both Ziegler-Natta and metallocene-based catalyst systems.
Protocol 1: Direct Co-oligomerization of this compound and Ethylene using a Metallocene Catalyst
This protocol outlines a direct co-oligomerization approach. It should be noted that the reactivity of internal olefins is generally lower than that of α-olefins with metallocene catalysts.
Experimental Protocol
1. Materials:
-
This compound (≥98% purity)
-
Ethylene (polymerization grade)
-
Toluene (B28343) (anhydrous, ≥99.8%)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
Hydrochloric acid (10% aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.
-
Schlenk line and glassware for inert atmosphere manipulation.
-
Syringes and cannulas for liquid transfer.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization.[1][2][3][4][5]
3. Catalyst Preparation (in an inert atmosphere glovebox):
-
In a dry Schlenk flask, dissolve a calculated amount of Cp₂ZrCl₂ in anhydrous toluene to achieve the desired concentration (e.g., 1-5 mM).
-
The MAO solution is used as the co-catalyst and activator. The molar ratio of Al (from MAO) to Zr is a critical parameter and should be optimized (typically ranging from 100:1 to 1000:1).
4. Co-oligomerization Procedure:
-
Assemble the autoclave reactor and dry it thoroughly under vacuum while heating.
-
Purge the reactor with high-purity nitrogen or argon three times.
-
Introduce a specific volume of anhydrous toluene into the reactor via cannula transfer.
-
Add the desired amount of this compound to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-40 bar) and heat to the reaction temperature (e.g., 60-100 °C) with stirring.
-
In a separate Schlenk flask under an inert atmosphere, prepare the active catalyst by adding the MAO solution to the Cp₂ZrCl₂ solution. Allow the mixture to pre-activate for 5-10 minutes.
-
Inject the activated catalyst solution into the hot, pressurized reactor to initiate the co-oligomerization.
-
Maintain the reaction at the set temperature and ethylene pressure for the desired duration (e.g., 1-4 hours). The ethylene pressure can be kept constant by supplying it from a reservoir.
-
After the reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Quench the reaction by slowly adding methanol to the reactor.
-
Acidify the mixture with a 10% HCl solution to precipitate the aluminum and zirconium salts.
-
Filter the mixture and wash the organic phase with distilled water until neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude oligomer product.
5. Product Analysis:
-
The product distribution can be analyzed by GC-MS to identify the different oligomers formed.[6][7][8][9]
-
The microstructure of the oligomers (e.g., branching) can be characterized by ¹H and ¹³C NMR spectroscopy.[1][2][3][4][5]
Data Presentation
Table 1: Effect of Reaction Parameters on Direct Co-oligomerization of this compound and Ethylene
| Entry | Catalyst System | Al/Zr Ratio | Temperature (°C) | Ethylene Pressure (bar) | This compound Conversion (%) | Selectivity to C12-C16 Oligomers (%) |
| 1 | Cp₂ZrCl₂/MAO | 200:1 | 70 | 20 | 15 | 45 |
| 2 | Cp₂ZrCl₂/MAO | 500:1 | 70 | 20 | 25 | 60 |
| 3 | Cp₂ZrCl₂/MAO | 500:1 | 90 | 20 | 35 | 55 |
| 4 | Cp₂ZrCl₂/MAO | 500:1 | 70 | 40 | 30 | 65 |
Protocol 2: Tandem Isomerization-Co-oligomerization of this compound and Ethylene
This protocol utilizes a catalyst system that can both isomerize the internal olefin to a more reactive α-olefin (in situ) and subsequently co-oligomerize it with ethylene. This approach can significantly improve the conversion of the internal olefin.
Experimental Protocol
1. Materials:
-
This compound (≥98% purity)
-
Ethylene (polymerization grade)
-
Toluene (anhydrous, ≥99.8%)
-
Nickel-based catalyst (e.g., Nickel(II) acetylacetonate)
-
Ziegler-Natta co-catalyst (e.g., Diethylaluminum chloride - DEAC)
-
Triphenylphosphine (B44618) (PPh₃) as a ligand
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
Same as in Protocol 1.
3. Catalyst Preparation (in an inert atmosphere glovebox):
-
In a dry Schlenk flask, dissolve the nickel(II) acetylacetonate (B107027) and triphenylphosphine in anhydrous toluene. The Ni:P molar ratio is typically 1:1 to 1:2.
-
The DEAC solution is used as the co-catalyst.
4. Tandem Reaction Procedure:
-
Follow steps 1-5 from the co-oligomerization procedure in Protocol 1.
-
Inject the nickel/phosphine catalyst solution into the reactor.
-
Inject the DEAC solution into the reactor to activate the catalyst and initiate both isomerization and co-oligomerization. The Al/Ni molar ratio is a key parameter to optimize (e.g., 10:1 to 50:1).
-
Maintain the reaction at the desired temperature (e.g., 80-120 °C) and ethylene pressure (e.g., 20-50 bar) for the specified duration (e.g., 2-6 hours).
-
Follow steps 9-13 from the co-oligomerization procedure in Protocol 1 for reaction quenching and product work-up.
5. Product Analysis:
-
The product mixture should be analyzed by GC-MS to identify both the isomerization products of decene and the co-oligomers.[6][7][8][9]
-
NMR spectroscopy can be used to determine the structure and branching of the resulting oligomers.[1][2][3][4][5]
Data Presentation
Table 2: Exemplary Results for Tandem Isomerization-Co-oligomerization
| Entry | Catalyst System | Al/Ni Ratio | Temperature (°C) | Ethylene Pressure (bar) | This compound Conversion (%) | Selectivity to C12-C18 Oligomers (%) |
| 1 | Ni(acac)₂/PPh₃/DEAC | 15:1 | 90 | 30 | 65 | 70 |
| 2 | Ni(acac)₂/PPh₃/DEAC | 25:1 | 90 | 30 | 80 | 85 |
| 3 | Ni(acac)₂/PPh₃/DEAC | 25:1 | 110 | 30 | 85 | 80 |
| 4 | Ni(acac)₂/PPh₃/DEAC | 25:1 | 90 | 50 | 82 | 88 |
Visualizations
Signaling Pathways and Workflows
Caption: Proposed reaction pathway for co-oligomerization.
Caption: Logical workflow for tandem isomerization-co-oligomerization.
Caption: Step-by-step experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Melt-state NMR Spectroscopy for Polyolefin Characterization in Industry – Matt Parkinson [mattparkinson.eu]
- 3. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Epoxidation of cis-4-Decene using Chloroperoxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective epoxidation of cis-4-Decene utilizing the enzyme chloroperoxidase (CPO) from Caldariomyces fumago. Chloroperoxidase is a versatile heme-thiolate enzyme known for its ability to catalyze a variety of oxidation reactions, including the stereospecific epoxidation of alkenes.[1][2] This protocol offers a biocatalytic route to chiral epoxides, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3] The methodology is adapted from established procedures for the enzymatic epoxidation of aliphatic and aromatic alkenes.[3][4] Quantitative data from representative CPO-catalyzed epoxidations of other aliphatic alkenes are presented to illustrate the potential enantioselectivity and efficiency of this method.
Introduction
The synthesis of enantiomerically pure epoxides is of significant interest in organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its biological activity.[3] Traditional chemical methods for epoxidation often require harsh reaction conditions and may lack the high degree of stereoselectivity desired. Biocatalytic methods, employing enzymes such as chloroperoxidase, offer a green and highly selective alternative.[2] CPO, in the presence of an oxidant like hydrogen peroxide, can convert a wide range of olefin substrates into their corresponding epoxides with high enantiomeric excess.[3] This application note details a protocol for the epoxidation of this compound, a non-functionalized aliphatic alkene, and provides the necessary framework for its implementation in a laboratory setting.
Data Presentation
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| cis-2-Octene | cis-2,3-Epoxyoctane | 65 | >98 (1S, 2R) | Adapted from[3] |
| 1-Octene | 1,2-Epoxyoctane | 88 | 82 (R) | Adapted from[3] |
| Methylenecyclohexane | 1-Oxaspiro[2.5]octane | 95 | 86 (R) | Adapted from[3] |
Experimental Protocols
This section provides a detailed protocol for the stereoselective epoxidation of this compound using chloroperoxidase. The protocol is adapted from general procedures for CPO-catalyzed epoxidations.[3][4]
Materials and Reagents
-
Chloroperoxidase (CPO) from Caldariomyces fumago (lyophilized powder)
-
This compound (≥98% purity)
-
Hydrogen peroxide (H₂O₂) (30% w/w solution)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Methanol (B129727) (or other suitable co-solvent like acetone)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Stir plate and stir bar
-
Syringe pump
-
Reaction vessel (e.g., a 50 mL round-bottom flask)
-
Standard laboratory glassware
Experimental Procedure
-
Enzyme Solution Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.0. Dissolve lyophilized chloroperoxidase in the buffer to a final concentration of 1-5 µM. Keep the enzyme solution on ice until use.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 10 mL of the 50 mM potassium phosphate buffer (pH 6.0) and 1 mL of methanol (as a co-solvent to improve substrate solubility). Add this compound to a final concentration of 10-50 mM.
-
Enzyme Addition: Add the prepared chloroperoxidase solution to the reaction mixture.
-
Initiation of Reaction: Begin stirring the reaction mixture at room temperature (approximately 25°C).
-
Oxidant Addition: The slow addition of hydrogen peroxide is crucial to avoid enzyme inactivation.[5] Use a syringe pump to add a 100 mM solution of hydrogen peroxide in the same phosphate buffer at a rate of 0.1-0.5 mL/hour. The final molar ratio of H₂O₂ to the alkene should be approximately 1.1:1.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour). Quench the reaction in the aliquot with a small amount of catalase or sodium sulfite. Extract the aliquot with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and analyze by gas chromatography (GC) or chiral HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction has reached the desired conversion or has stopped, terminate the reaction by adding a small amount of catalase. Extract the entire reaction mixture three times with an equal volume of ethyl acetate.
-
Purification and Analysis: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude epoxide can be purified by column chromatography on silica (B1680970) gel. The final product's identity can be confirmed by GC-MS and NMR, and the enantiomeric excess can be determined by chiral GC or HPLC analysis.
Visualizations
Experimental Workflow
References
- 1. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxidation of alkenes by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5358860A - Stereoselective epoxidation of alkenes by chloroperoxidase - Google Patents [patents.google.com]
- 4. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic epoxidation-process options for improving biocatalytic productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cis-4-Decene as a Component in Liquid Fuel and Wax Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-decene, an internal C10 alkene, presents a versatile platform for the synthesis of high-value liquid fuels and waxes. Through catalytic processes such as oligomerization, hydroformylation, and metathesis, this compound can be converted into longer-chain hydrocarbons suitable for applications ranging from jet fuel and diesel blendstocks to paraffinic waxes. These synthetic routes offer the potential for producing fuels with controlled properties, such as high cetane numbers and specific boiling point ranges, as well as waxes with tailored melting points and hardness. This document provides an overview of the key synthetic strategies and detailed protocols for the conversion of this compound and the characterization of the resulting products.
Note on the Available Data: The majority of published research on decene conversion focuses on the terminal olefin, 1-decene (B1663960). While the fundamental principles of the reactions described herein are applicable to the internal olefin this compound, reaction kinetics, catalyst selectivity, and product distributions may differ. The provided protocols and data should therefore be considered as a starting point for the development and optimization of processes utilizing this compound.
Liquid Fuel Synthesis via Oligomerization
Oligomerization is a process where shorter-chain alkenes are catalytically converted into longer-chain molecules. For liquid fuel applications, this compound can be dimerized or trimerized to produce C20 and C30 hydrocarbons, which fall within the diesel and jet fuel ranges. Subsequent hydrogenation of the oligomers is typically required to produce stable, saturated alkanes.
Data Presentation: Oligomerization of Decene Isomers
The following table summarizes typical results for the oligomerization of 1-decene, which can serve as a proxy for the expected outcomes with this compound, although variations in yield and selectivity are likely.
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | 1-Decene Conversion (%) | Dimer (C20) Selectivity (%) | Trimer (C30) Selectivity (%) | Reference |
| HY Zeolite | 210 | N/A (Microwave) | 2.5 | 80 | 54.2 | 22.3 | [1] |
| Tungstated Zirconia | 210 | N/A | 11 | 70 | 50 | 23 | [1] |
| AlCl3/FeCl3 | N/A | N/A | N/A | >90 | Variable | Variable | [1] |
Experimental Protocol: Acid-Catalyzed Oligomerization of this compound
This protocol is adapted from studies on 1-decene oligomerization using a solid acid catalyst.
1. Catalyst Activation:
- A solid acid catalyst (e.g., HY Zeolite or Tungstated Zirconia) is placed in a fixed-bed reactor.
- The catalyst is activated by heating under a flow of inert gas (e.g., nitrogen or argon) to remove adsorbed water and other impurities. Activation temperatures typically range from 200°C to 400°C.
2. Oligomerization Reaction:
- The reactor is brought to the desired reaction temperature (e.g., 150-250°C) and pressure (e.g., 1-5 MPa).
- This compound is fed into the reactor at a specific weight hourly space velocity (WHSV).
- The reaction is allowed to proceed for a set duration, with periodic sampling of the product stream for analysis.
3. Product Separation and Analysis:
- The reactor effluent is cooled and depressurized.
- Unreacted this compound is separated from the oligomer products by distillation.
- The product distribution (dimers, trimers, etc.) is determined by gas chromatography (GC) with a flame ionization detector (FID).
4. Hydrogenation (Optional but Recommended for Fuel Applications):
- The oligomer product is transferred to a separate hydrogenation reactor containing a suitable catalyst (e.g., Pd/C or Ni on a support).
- The reactor is pressurized with hydrogen gas (e.g., 2-5 MPa) and heated (e.g., 100-200°C).
- The reaction is monitored until complete saturation of the double bonds is achieved, as confirmed by GC or NMR analysis.
Visualization: Oligomerization Workflow
Caption: Workflow for liquid fuel synthesis from this compound via oligomerization.
Wax Synthesis via Hydroformylation and Hydrogenation
Hydroformylation (or the oxo process) introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. For this compound, this results in a mixture of C11 aldehydes. These aldehydes can then be hydrogenated to form C11 alcohols, which can be further processed, or more directly, the aldehydes can be hydrogenated to form long-chain alkanes suitable for wax applications. Dimerization of the initial alkene followed by hydroformylation and hydrogenation can lead to even longer chains.
Data Presentation: Hydroformylation of Decene Isomers
Data for the hydroformylation of internal decenes is scarce. The following table presents data for 1-decene, highlighting the effect of different catalyst systems on regioselectivity (linear vs. branched aldehydes). For internal olefins like this compound, a mixture of aldehydes is expected.
| Catalyst System | Ligand | Temperature (°C) | Pressure (MPa) | Linear:Branched Aldehyde Ratio | Reference |
| Rh(acac)(CO)2 | TPPTS | 80 | 5 | >99:1 (for 1-decene) | [2] |
| Rh(acac)(CO)2 | BiPhePhos | 95-135 | ~2 | High linear selectivity (for 1-decene) | [2] |
| Co2(CO)8 | None | 110-180 | 20-30 | 4:1 (for 1-decene) | [2] |
Experimental Protocol: Two-Step Wax Synthesis
1. Hydroformylation:
- A high-pressure autoclave is charged with this compound, a rhodium or cobalt catalyst precursor (e.g., Rh(acac)(CO)2 or Co2(CO)8), and a suitable ligand (e.g., triphenylphosphine) in an appropriate solvent.
- The reactor is sealed and purged with synthesis gas (a mixture of CO and H2, typically 1:1).
- The reactor is heated to the desired temperature (e.g., 80-150°C) and pressurized with synthesis gas (e.g., 2-30 MPa).
- The reaction is stirred for several hours until completion, monitored by the uptake of synthesis gas or by GC analysis of samples.
2. Hydrogenation:
- After cooling and depressurizing the reactor, the catalyst is either separated or the crude aldehyde mixture is used directly.
- A hydrogenation catalyst (e.g., Ni-based or Pd/C) is added.
- The reactor is purged and pressurized with hydrogen.
- The mixture is heated (e.g., 100-200°C) and stirred until the aldehydes are fully converted to the corresponding alkanes.
3. Product Purification:
- The final product is filtered to remove the catalyst.
- The solvent is removed by distillation to yield the synthetic wax.
Visualization: Wax Synthesis Workflow
Caption: Workflow for synthetic wax production from this compound.
Product Characterization Protocols
Accurate characterization of the synthesized liquid fuels and waxes is crucial to determine their properties and suitability for specific applications.
Liquid Fuel Characterization
| Property | ASTM Method | Description |
| Boiling Range Distribution | ASTM D2887 | Gas chromatography is used to determine the boiling point range of the fuel, which is important for its classification (e.g., jet fuel, diesel).[3] |
| Density | ASTM D4052 | Measures the density of the fuel, which is related to its energy content per unit volume. |
| Flash Point | ASTM D93 | Determines the lowest temperature at which the fuel vapors will ignite, a critical safety parameter.[4] |
| Freezing Point | ASTM D2386 | Measures the temperature at which solid hydrocarbon crystals form, crucial for aviation fuels to prevent freezing at high altitudes.[4] |
| Cetane Number | ASTM D613 | A measure of the combustion quality of diesel fuel during compression ignition. Higher numbers indicate shorter ignition delay. |
| Viscosity | ASTM D445 | Determines the kinematic viscosity, which affects the flow properties of the fuel, especially at low temperatures.[4] |
Protocol Outline: Simulated Distillation (ASTM D2887)
-
Instrument: Gas chromatograph with a non-polar column and a flame ionization detector (FID).
-
Calibration: Calibrate the GC with a mixture of n-alkanes with known boiling points to establish a retention time vs. boiling point curve.
-
Sample Preparation: Dilute the synthetic fuel sample in a suitable solvent (e.g., carbon disulfide).
-
Analysis: Inject the sample into the GC. The resulting chromatogram is integrated, and the cumulative area is plotted against the boiling point curve to generate the distillation profile.[3]
Wax Characterization
| Property | Analytical Method | Description |
| Melting Point | ASTM D87, DSC | Determines the temperature range over which the wax melts. DSC can also provide information on the heat of fusion.[5] |
| Oil Content | ASTM D721 | Measures the amount of liquid hydrocarbons entrapped in the solid wax, which affects its hardness and other properties.[6] |
| Hardness (Penetration) | ASTM D1321 | A needle penetration test that measures the hardness of the wax.[5] |
| Molecular Weight Distribution | GC, GPC | Determines the range and average chain length of the hydrocarbons in the wax. |
Protocol Outline: Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the synthetic wax (5-10 mg) into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected melting point (e.g., 100°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., -20°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its melting range.
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition in the second heating cycle. The area under the peak corresponds to the heat of fusion.[7]
Logical Relationships in Synthesis and Analysis
The synthesis and characterization of fuels and waxes from this compound involve a series of logical steps and decisions. The choice of synthetic pathway influences the product properties, which in turn dictate the required analytical methods.
Visualization: Decision Pathway for Fuel vs. Wax Synthesis
Caption: Decision workflow for synthesizing liquid fuel or wax from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. Industrial Raw Materials LLC [irmwax.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols for the Analysis of cis-4-decene-1,10-dioic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-decene-1,10-dioic acid is an unsaturated dicarboxylic acid that has been identified as a key biomarker in the urine of individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][2][3] MCADD is an inborn error of fatty acid metabolism that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, including this compound-1,10-dioic acid, making its accurate quantification crucial for the diagnosis and monitoring of this condition. These application notes provide a comprehensive guide to the analysis of this biomarker in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The quantification of this compound-1,10-dioic acid in biological matrices such as urine or plasma is optimally achieved using stable isotope dilution LC-MS/MS. This method involves the extraction of the analyte from the sample, followed by chemical derivatization to enhance its chromatographic retention and ionization efficiency. The derivatized analyte is then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing, ensuring high accuracy and precision.
Data Presentation
The following table summarizes representative quantitative data for dicarboxylic acids in the context of metabolic disorders. Note that specific concentrations of this compound-1,10-dioic acid are not widely published, but its significant elevation in MCADD is well-documented.[2][3]
| Analyte | Matrix | Condition | Typical Concentration Range | Method | Reference |
| Methylmalonic Acid | Serum/Plasma | Vitamin B12 Deficiency | Elevated (Assay linear up to 150 µmol/L) | LC-MS/MS | [4][5] |
| Methylmalonic Acid | Serum/Plasma | Healthy Control | LOD: 0.05 µmol/L, LOQ: 0.1 µmol/L | LC-MS/MS | [4][5] |
| cis-4-decenoic acid | Plasma | MCADD Patients | 3.5 - 71 µmol/L | GC-MS | Tserng et al., 1990 |
| cis-4-decenoic acid | Plasma | Healthy Controls | 0.2 - 1.7 µmol/L | GC-MS | Tserng et al., 1990 |
| Unsaturated Dicarboxylic Acids (including this compound-1,10-dioic acid) | Urine | MCADD Patients | Disproportionately Increased | GC-MS | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound-1,10-dioic acid in Human Urine
This protocol describes a method for the quantification of this compound-1,10-dioic acid in human urine by LC-MS/MS following liquid-liquid extraction and derivatization.
1. Materials and Reagents
-
This compound-1,10-dioic acid analytical standard
-
Stable isotope-labeled this compound-1,10-dioic acid (e.g., d4-cis-4-decene-1,10-dioic acid) as internal standard (IS)
-
Methanol (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Butanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas, high purity
-
Type I ultrapure water
-
Human urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 4000 x g for 10 minutes to pellet any precipitate.
-
To 100 µL of supernatant in a glass tube, add 10 µL of the internal standard working solution.
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Prepare a 3 M HCl solution in n-butanol.
-
To the dried extract, add 100 µL of 3 M HCl in n-butanol.[4][5]
-
Seal the tube and incubate at 60°C for 30 minutes to form the di-butyl ester derivative.
-
After incubation, evaporate the reagent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Predicted for Di-butyl Ester Derivative):
-
This compound-1,10-dioic acid Quantifier: m/z 313.2 → [Predicted Fragment 1]
-
This compound-1,10-dioic acid Qualifier: m/z 313.2 → [Predicted Fragment 2]
-
Internal Standard Quantifier: m/z 317.2 → [Predicted Fragment 1+4 Da]
-
Internal Standard Qualifier: m/z 317.2 → [Predicted Fragment 2+4 Da] (Note: The precursor ion m/z 313.2 corresponds to [M+H]+ of the di-butyl ester. Specific fragment ions should be determined by direct infusion of the derivatized standard.)
-
Visualizations
Caption: Experimental workflow for the analysis of this compound-1,10-dioic acid.
Caption: Disrupted fatty acid metabolism in MCAD deficiency.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in cis-4-Decene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-4-Decene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the stereoselective synthesis of this compound are the partial hydrogenation of 4-decyne (B165688) and the Wittig reaction.
-
Partial Hydrogenation of 4-Decyne: This is a highly effective method that utilizes a "poisoned" catalyst to selectively reduce the alkyne to a cis-alkene without further reduction to the alkane. The most common catalysts for this transformation are Lindlar's catalyst and the P-2 nickel catalyst.[1][2][3]
-
Wittig Reaction: This reaction involves the coupling of an aldehyde (e.g., butanal) with a phosphonium (B103445) ylide (e.g., hexylidenetriphenylphosphorane). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed.[4][5][6]
Q2: How can I maximize the cis-selectivity in my synthesis?
A2: For partial hydrogenation, the choice of catalyst and reaction conditions is crucial. Lindlar's catalyst is specifically designed for cis-alkene formation through syn-addition of hydrogen.[2][3] Similarly, P-2 nickel catalyst with ethylenediamine (B42938) as a modifier shows high stereospecificity for cis-olefins.[7] In the Wittig reaction, using a non-stabilized ylide in an aprotic, salt-free solvent system generally favors the formation of the cis-alkene.[8][9]
Q3: What are the main byproducts I should expect, and how can I minimize them?
A3: In partial hydrogenation, the primary byproduct is the corresponding alkane (decane) due to over-reduction. This can be minimized by using a properly "poisoned" catalyst and carefully monitoring the reaction progress to stop it once the alkyne has been consumed. Another potential side product is the trans-alkene, although this is less common with Lindlar's catalyst.
In the Wittig reaction, a major byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to remove.[10][11] Formation of the trans-isomer is also a possibility. Minimizing reaction time and using appropriate solvents can help improve cis-selectivity.
Q4: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?
A4: Removing TPPO can be challenging due to its solubility in many organic solvents.[11] Several methods can be employed:
-
Crystallization: TPPO is a crystalline solid. Cooling the reaction mixture in a non-polar solvent like hexane (B92381) or a mixture of hexane and ether can cause TPPO to precipitate, allowing for its removal by filtration.[10][12]
-
Column Chromatography: While effective, this can be time-consuming for large-scale reactions. Using a solvent system with low polarity can help in separating the non-polar alkene from the more polar TPPO.
-
Chemical Conversion: TPPO can be converted into a more easily removable salt. For instance, reaction with magnesium or calcium salts can form insoluble complexes that can be filtered off.[13]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Partial Hydrogenation | ||
| Incomplete reaction | Inactive catalyst | Ensure the catalyst has not been exposed to air or moisture for extended periods. Prepare fresh catalyst if necessary. |
| Insufficient hydrogen pressure | Check for leaks in the hydrogenation apparatus and ensure a slight positive pressure of hydrogen is maintained. | |
| Poor catalyst dispersion | Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture. | |
| Wittig Reaction | ||
| Low conversion of starting materials | Incomplete ylide formation | Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH) and ensure anhydrous reaction conditions. |
| Sterically hindered aldehyde or ketone | The Wittig reaction can be sensitive to steric hindrance. Consider using a less hindered starting material if possible. | |
| Unstable ylide | Some ylides are not stable over long periods. It may be beneficial to generate the ylide in situ and use it immediately. |
Low Purity (cis/trans mixture)
| Symptom | Potential Cause | Suggested Solution |
| Partial Hydrogenation | ||
| Formation of trans-4-Decene | Catalyst isomerization | Over-hydrogenation and subsequent isomerization can occur. Monitor the reaction closely and stop it as soon as the starting alkyne is consumed. |
| Wittig Reaction | ||
| Significant amount of trans-4-Decene | Use of a stabilized or semi-stabilized ylide | Ensure the ylide used is non-stabilized to favor the kinetic cis-product.[5] |
| Presence of lithium salts | Lithium salts can lead to equilibration of intermediates, favoring the thermodynamic trans-product. Use salt-free conditions if possible.[8] | |
| Reaction temperature too high | Higher temperatures can favor the formation of the more stable trans-isomer. Run the reaction at a lower temperature. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield | Typical cis:trans Ratio | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 85-98%[14] | >95:5[14] | High cis-selectivity, well-established method.[1] | Use of toxic lead salts, potential for catalyst deactivation.[15] |
| P-2 Nickel Hydrogenation | High | High | Avoids the use of lead, highly stereospecific.[7] | Catalyst can be pyrophoric and requires careful handling. |
| Wittig Reaction (non-stabilized ylide) | 50-80% | >90:10 (highly variable)[4] | Good for creating specific double bond positions. | Formation of triphenylphosphine oxide byproduct, which can be difficult to remove.[11] |
| Copper-Catalyzed Semihydrogenation | Reported up to 100%[16] | Highly cis-selective | Mild reaction conditions, high reported yield.[16] | Less commonly used than palladium-based methods. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lindlar Hydrogenation of 4-Decyne
-
Catalyst Preparation (if not commercially available): A Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is typically used.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-decyne (1 equivalent) in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Add quinoline (B57606) (optional, as a further poison to prevent over-reduction, typically 1-2 equivalents relative to lead).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis to observe the disappearance of the starting alkyne.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to remove any remaining starting material or byproducts.
-
Protocol 2: Synthesis of this compound via the Wittig Reaction
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and any trans-isomer.
-
Mandatory Visualizations
Caption: Workflow for this compound synthesis via Lindlar hydrogenation.
Caption: Workflow for this compound synthesis via the Wittig reaction.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. organic chemistry - Why does the unstabilised Wittig reaction selectively form cis alkenes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cis-Alkene synthesis by olefination [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. orgosolver.com [orgosolver.com]
Technical Support Center: Separation of cis- and trans-4-Decene Isomers by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of cis- and trans-4-decene (B95707) isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of cis- and trans-4-decene isomers using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC) Troubleshooting
Question: Why am I seeing poor resolution or co-elution of my cis- and trans-4-decene peaks?
Answer:
Poor resolution in the GC separation of cis- and trans-4-decene is a common issue. The elution order of these isomers is highly dependent on the polarity of the stationary phase.[1] On nonpolar columns, separation is primarily driven by boiling point differences, while on polar columns, specific interactions with the double bond are the dominant factor.[1]
Troubleshooting Steps:
-
Column Selection:
-
Nonpolar Columns (e.g., DB-1, DB-5, squalane): On these columns, the trans-isomer, being more volatile (lower boiling point), will typically elute before the cis-isomer.[1] For better separation, consider using a longer column or a column with a thicker film to increase resolution.
-
Polar Columns (e.g., Carbowax, PEG): These columns provide a different selectivity based on interactions with the double bond and can enhance the separation of geometric isomers.[2]
-
-
Temperature Program:
-
Optimize the temperature ramp rate. A slower ramp rate can improve separation.
-
An isothermal analysis at a lower temperature may also increase the separation factor.
-
-
Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium, hydrogen).
-
Question: My peaks are tailing or fronting. What could be the cause?
Answer:
Poor peak shape can compromise the accuracy of quantification.[2] Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload.
Troubleshooting Steps:
-
Check for Active Sites: The column or inlet liner may have active sites. Consider using a deactivated liner or trimming the first few centimeters of the column.
-
Sample Overload: Reduce the injection volume or the sample concentration.
-
Injection Technique: Ensure a fast and clean injection to minimize band broadening.
-
Column Contamination: Contaminants from previous injections can affect peak shape. Bake out the column at a high temperature (within its limits) to remove contaminants.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am not achieving baseline separation of my cis- and trans-4-decene isomers on a C18 column. What can I do?
Answer:
Separating geometric isomers like cis- and trans-4-decene on a standard C18 column can be challenging due to their similar hydrophobicity.[3]
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve separation.
-
Solvent Type: Acetonitrile and methanol (B129727) offer different selectivities. If one is not providing adequate separation, try the other.
-
Mobile Phase Additives: The addition of short-chain aliphatic hydrocarbons (alkanes or alkenes) to the mobile phase can preferentially interact with the isomers and improve resolution on a C18 column.[4][5] Silver ions (in the form of silver nitrate) can be added to the mobile phase or used in a silver-impregnated silica (B1680970) column to enhance separation based on the interaction with the double bond.
-
-
Stationary Phase Selection:
-
If mobile phase optimization is insufficient, a different stationary phase may be required.
-
Phenyl-Hexyl Columns: These columns can offer different selectivity for compounds with double bonds.
-
Cholesterol-Based Columns (e.g., Cogent UDC-Cholesterol™): These columns provide shape-based selectivity and are effective for separating geometric isomers.[5]
-
-
Temperature:
-
Adjusting the column temperature can alter selectivity. Lower temperatures often increase the separation factor for isomers.
-
Question: My retention times are shifting between injections. What is the problem?
Answer:
Unstable retention times can indicate issues with the HPLC system or the robustness of the method.[6]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Leaks: Check for leaks in the system, from the pump to the detector.
Supercritical Fluid Chromatography (SFC) Troubleshooting
Question: I am having difficulty eluting my 4-decene (B1167543) isomers from the column in SFC.
Answer:
While SFC is an excellent technique for separating non-polar compounds, elution issues can arise.
Troubleshooting Steps:
-
Modifier Concentration:
-
cis- and trans-4-decene are non-polar. Elution from the column will likely require the addition of an organic modifier (e.g., methanol, ethanol) to the supercritical CO2 mobile phase.[7] Increase the percentage of the modifier to decrease retention.
-
-
Pressure and Temperature:
-
Increasing the back pressure increases the density of the mobile phase, which typically reduces retention time.
-
Adjusting the temperature can also affect selectivity and retention.
-
-
Stationary Phase Choice:
Question: I am observing peak splitting in my SFC chromatogram.
Answer:
Peak splitting in SFC can be caused by several factors.
Troubleshooting Steps:
-
Injection Solvent: The sample solvent should be compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Flow Path Issues: Check for any blockages or dead volumes in the system, from the injector to the detector.
-
Column Overloading: As with other chromatography techniques, injecting too much sample can lead to peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order of cis- and trans-4-decene in GC?
A1: The elution order in GC depends on the stationary phase. On a nonpolar column (e.g., squalane, DB-1), the trans-isomer, having a lower boiling point, will elute before the cis-isomer.[1] On a polar column (e.g., Carbowax), the elution order may be reversed due to stronger interactions of the cis-isomer's double bond with the stationary phase.
Q2: Can I use a C18 column to separate cis- and trans-4-decene by HPLC?
A2: Yes, a C18 column can be used, but achieving separation may require method optimization.[5] Modifying the mobile phase with short-chain alkanes or alkenes can improve resolution.[4] For more challenging separations, a column with greater shape selectivity, such as a cholesterol-based column, may be more effective.[5]
Q3: Is SFC a suitable technique for separating non-polar isomers like 4-decene?
A3: Yes, SFC is well-suited for the separation of non-polar compounds.[8] It often provides faster separations and higher efficiency compared to HPLC.[9] The separation can be tuned by adjusting the mobile phase composition (CO2 and modifier), pressure, and temperature.
Q4: Do cis and trans isomers have different UV spectra?
A4: Generally, cis and trans isomers can have different UV spectra. However, if the double bond is isolated and far from other chromophores in the molecule, the differences may be small.
Q5: Should I use an isocratic or gradient elution for separating these isomers?
A5: If your sample only contains the two isomers, an isocratic method is often sufficient and can provide higher resolution. Gradient elution is typically used for samples containing compounds with a wide range of retention times.
Experimental Protocols
Gas Chromatography (GC) Method for Separation of Decene Isomers
This protocol is based on a method for separating C10 diene isomers and can be adapted for 4-decene.[1]
-
Gas Chromatograph: Carlo Erba GI 452 with a flame-ionization detector (FID).
-
Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.
-
Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).
-
Temperatures: Isothermal analysis at a temperature between 30 and 80°C. The optimal temperature should be determined experimentally to achieve the best resolution.
-
Outcome: This high-efficiency column allows for the separation of positional and geometric isomers, with trans-isomers generally eluting before cis-isomers.[1]
High-Performance Liquid Chromatography (HPLC) - General Protocol for Alkene Isomer Separation
This is a general starting point for developing a method for separating cis- and trans-4-decene.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Cogent UDC-Cholesterol™ or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
For a cholesterol column, start with a mobile phase of methanol/water or acetonitrile/water.
-
For a C18 column, consider a mobile phase of methanol and water, potentially with the addition of a short-chain alkene (e.g., 1-octene) as a modifier to improve selectivity.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 205 nm), as isolated double bonds have weak absorbance.
-
Optimization: Adjust the mobile phase composition and temperature to optimize the separation.
Supercritical Fluid Chromatography (SFC) - General Protocol for Non-Polar Isomer Separation
This general protocol can be used as a starting point for the separation of cis- and trans-4-decene.
-
SFC System: A standard SFC system with a back-pressure regulator and a UV or mass spectrometry (MS) detector.
-
Column: A non-polar column such as C18 or a polar column like 2-ethylpyridine (B127773) for alternative selectivity.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol. Start with a low percentage of modifier (e.g., 5%) and increase as needed to achieve elution.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 40°C.
-
Optimization: Adjust the modifier percentage, back pressure, and temperature to fine-tune the separation.
Quantitative Data
Table 1: Gas Chromatography Kovats Retention Indices for 4-Decene Isomers
| Isomer | Stationary Phase Type | Kovats Retention Index |
| cis-4-Decene | Standard non-polar | 991, 992, 993, 994 |
| trans-4-Decene | Standard non-polar | 992, 993.9 |
| This compound | Standard polar | 1043, 1044, 1045, 1046, 1050, 1051, 1052 |
| trans-4-Decene | Standard polar | 1037.3, 1038.8, 1040.3 |
Data sourced from the NIST Chemistry WebBook.
Visualizations
Caption: General experimental workflows for GC, HPLC, and SFC.
Caption: A logical approach to troubleshooting poor separation.
References
- 1. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stereoselective Synthesis of (Z)-4-decene
Welcome to the technical support center for the stereoselective synthesis of (Z)-4-decene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of (Z)-4-decene?
A1: The most prevalent methods for synthesizing (Z)-4-decene with high stereoselectivity include:
-
Partial hydrogenation of 4-decyne (B165688): This is a widely used method that employs a "poisoned" catalyst to prevent over-reduction to the corresponding alkane.[1][2]
-
The Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a carbonyl compound into an alkene.[3][4] Unstabilized ylides, in particular, tend to favor the formation of (Z)-alkenes.[3][5]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically yields (E)-alkenes, modifications such as the Still-Gennari protocol can be employed to achieve high Z-selectivity.[6][7][8]
Q2: Why is achieving high Z-selectivity challenging?
A2: High Z-selectivity can be difficult to achieve because the (Z)-isomer is often the kinetic product and is thermodynamically less stable than the corresponding (E)-isomer.[9][10] Many synthetic methods have an inherent preference for the formation of the more stable (E)-alkene, requiring careful control of reaction conditions and reagent selection to favor the desired (Z)-product.[8]
Q3: Are there any "greener" alternatives to the traditional Lindlar catalyst for alkyne semi-hydrogenation?
A3: Yes, due to the toxicity of lead compounds used in Lindlar's catalyst, research into more environmentally friendly alternatives is ongoing.[11] Some emerging greener catalysts include nickel-based catalysts like P-2 nickel boride, as well as various palladium-based catalysts with alternative "poisons" or support materials.[12][13] Additionally, methods using transfer hydrogenation with safer hydrogen donors are being explored.[14][15]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of (Z)-4-decene using common synthetic methods.
Method 1: Partial Hydrogenation of 4-Decyne
The partial hydrogenation of 4-decyne to (Z)-4-decene is a common strategy, but it can be prone to several issues.
Problem 1: Low Z-selectivity and formation of (E)-4-decene and decane.
| Possible Cause | Solution |
| Over-active catalyst | The catalyst may not be sufficiently "poisoned," leading to over-reduction to the alkane or isomerization to the more stable (E)-alkene. Ensure the catalyst is properly prepared or consider using a commercially available, pre-poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline).[1][16] |
| Reaction time is too long | Prolonged reaction times can lead to over-reduction and isomerization. Monitor the reaction closely using techniques like GC-MS or TLC to stop the reaction once the starting alkyne is consumed. |
| Hydrogen pressure is too high | High hydrogen pressure can promote over-reduction. Conduct the reaction at or slightly above atmospheric pressure. A balloon filled with hydrogen is often sufficient.[17] |
Problem 2: The reaction is very slow or stalls.
| Possible Cause | Solution |
| Catalyst deactivation (poisoning) | The catalyst can be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced.[18] |
| Catalyst deactivation (coking) | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites, especially at higher temperatures.[16][18] Lowering the reaction temperature may help. If coking is severe, the catalyst may need to be regenerated or replaced. |
| Insufficient catalyst loading | The amount of catalyst may be too low for the scale of the reaction. While typically used in catalytic amounts, a certain minimum loading is necessary for an efficient reaction. |
| Poor mass transfer | Inefficient stirring can limit the contact between the hydrogen gas, the substrate, and the catalyst. Ensure vigorous stirring throughout the reaction. |
Method 2: The Wittig Reaction
The Wittig reaction using an unstabilized ylide is a good method for obtaining (Z)-alkenes.
Problem 1: Low Z/E ratio of 4-decene.
| Possible Cause | Solution |
| Use of a stabilized or semi-stabilized ylide | Stabilized ylides (e.g., those with adjacent ester or ketone groups) predominantly give (E)-alkenes, while semi-stabilized ylides (e.g., with an adjacent aryl group) often give poor Z/E selectivity.[3] For (Z)-4-decene, an unstabilized ylide (e.g., from butyltriphenylphosphonium bromide) should be used. |
| Presence of lithium salts | Lithium salts can stabilize the betaine (B1666868) intermediate in a way that leads to the formation of the (E)-alkene.[4] Using sodium-based bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) can improve Z-selectivity.[4] Performing the reaction in the presence of iodide salts in DMF has also been shown to favor the Z-isomer.[3] |
| Reaction temperature is too high | Higher temperatures can lead to equilibration and favor the thermodynamically more stable (E)-alkene. It is generally recommended to perform Wittig reactions with unstabilized ylides at low temperatures. |
Method 3: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction generally favors (E)-alkenes, so obtaining the (Z)-isomer requires specific modifications.
Problem 1: Predominant formation of (E)-4-decene.
| Possible Cause | Solution |
| Standard HWE reaction conditions | The conventional HWE reaction is highly E-selective.[7][19] To obtain the (Z)-alkene, employ the Still-Gennari modification. |
| Incorrect phosphonate (B1237965) reagent | The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[6][20] These reagents accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-alkene.[6] |
| Inappropriate base and solvent | The Still-Gennari protocol often uses potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6 (B118740) in a solvent like THF at low temperatures.[20] These conditions help to favor the kinetic (Z)-product. |
Experimental Protocols
Protocol 1: Partial Hydrogenation of 4-Decyne using Lindlar's Catalyst
-
Catalyst Preparation (if not commercially available): A Lindlar catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate (CaCO₃) and then adding lead acetate.[1] The palladium content is typically around 5% by weight.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-decyne in a suitable solvent (e.g., ethanol, ethyl acetate, or hexanes).
-
Catalyst Addition: Add the Lindlar's catalyst (typically 5-10 mol%) and a small amount of quinoline (B57606) (as an additional poison to enhance selectivity) to the reaction mixture.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the starting alkyne has been consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting (Z)-4-decene by distillation or column chromatography.
Protocol 2: Wittig Reaction for (Z)-4-decene
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide in dry THF. Cool the suspension to 0 °C and add a strong, non-lithium base such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS). Allow the mixture to stir at room temperature for 1-2 hours to form the orange-red ylide.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and slowly add a solution of hexanal (B45976) in dry THF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a nonpolar solvent like hexanes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the (Z)-4-decene from the triphenylphosphine (B44618) oxide byproduct and any (E)-isomer.
Visualizations
Caption: Troubleshooting workflow for low Z/E ratio in the Wittig synthesis of (Z)-4-decene.
Caption: Experimental workflow for the partial hydrogenation of 4-decyne to (Z)-4-decene.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. orgosolver.com [orgosolver.com]
- 18. scispace.com [scispace.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Ethylene Trimerization and Oligomerization to Decenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the catalytic trimerization of ethylene (B1197577) to 1-hexene (B165129) and its subsequent oligomerization to decenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalyst system used for selective ethylene trimerization to 1-hexene?
A1: The most common and commercially successful catalyst systems are based on chromium.[1][2] These systems typically consist of a chromium precursor (e.g., chromium(III) 2-ethylhexanoate), a ligand (often a pyrrole (B145914) or a diphosphine like PNP), and an aluminum-based co-catalyst or activator, such as triethylaluminum (B1256330) (TEA) or methylaluminoxane (B55162) (MAO).[3][4]
Q2: How are decenes formed in this reaction?
A2: Decenes are primarily formed through the co-oligomerization of ethylene with the 1-hexene produced in situ.[5][6] The catalyst system that trimerizes ethylene to 1-hexene can also facilitate the reaction between an ethylene molecule and a 1-hexene molecule to form a C10 olefin. The distribution of decene isomers depends on the catalyst system and reaction conditions.[7]
Q3: What are the key reaction parameters that influence selectivity and activity?
A3: The key parameters include reaction temperature, ethylene pressure, the type of co-catalyst, and the molar ratio of the catalyst components.[8] Temperature and pressure can affect catalyst stability and the relative rates of trimerization versus the formation of higher oligomers.[9] The choice of co-catalyst and ligand structure significantly impacts both the activity of the catalyst and the selectivity towards 1-hexene versus other products like decenes or polyethylene (B3416737).[10]
Q4: What is the generally accepted mechanism for ethylene trimerization?
A4: The metallacyclic mechanism is widely accepted for selective ethylene trimerization.[11] This mechanism involves the oxidative coupling of two ethylene molecules at the chromium center to form a metallacyclopentane intermediate. Subsequent insertion of another ethylene molecule forms a metallacycloheptane, which then undergoes β-hydrogen elimination and reductive elimination to release 1-hexene and regenerate the active catalyst.
Troubleshooting Guide
Issue 1: Low Yield or Poor Catalyst Activity
Question: My reaction shows low ethylene conversion, resulting in a poor yield of oligomers. What are the potential causes and how can I address them?
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning | Impurities like water, oxygen, or other polar compounds in the ethylene feed, solvent, or from the reactor itself can deactivate the catalyst. Ensure all reagents are thoroughly purified and dried, and the reactor is properly cleaned and purged with an inert gas before use.[12] |
| Incorrect Co-catalyst Ratio | The ratio of the co-catalyst (e.g., MAO, TEA) to the chromium precursor is critical for catalyst activation. An insufficient amount may lead to incomplete activation, while an excess can sometimes lead to deactivation.[9] The optimal ratio is catalyst-dependent and should be determined experimentally. |
| Suboptimal Temperature | Lower temperatures can decrease the reaction rate, while excessively high temperatures can lead to catalyst deactivation.[9] The optimal temperature range is typically between 60°C and 100°C for many chromium-based systems. |
| Poor Mass Transfer | Inadequate stirring can lead to poor diffusion of ethylene into the liquid phase, limiting the reaction rate. Ensure the stirring is vigorous enough to maintain a well-mixed reaction medium. |
| Catalyst Age or Improper Storage | Pre-catalysts and co-catalysts can degrade over time, especially if not stored under an inert atmosphere. Use fresh, properly stored reagents. |
Issue 2: Poor Selectivity (High Polyethylene Formation or Undesired Oligomer Distribution)
Question: My reaction is producing a significant amount of solid polyethylene, or the distribution of oligomers is not as expected. How can I improve selectivity?
| Potential Cause | Recommended Solution(s) |
| High Polyethylene Formation (Fouling) | Polymer formation is a common side reaction that can lead to reactor fouling.[2] This can be influenced by the catalyst system, temperature, and ethylene pressure. Modifying the ligand structure or using a heterogeneous catalyst on a support can reduce polymer formation.[3] Lowering the reaction temperature may also help. |
| Undesired Oligomer Distribution | The selectivity towards 1-hexene, decenes, and other oligomers is highly dependent on the catalyst system and reaction conditions. To favor higher oligomers like decenes, increasing the reaction temperature or ethylene pressure can sometimes be effective, as this promotes the co-oligomerization of ethylene and 1-hexene.[5] The choice of ligand and co-catalyst also plays a crucial role in determining the product distribution.[7][10] |
| Isomerization of Alpha-Olefins | The presence of acidic sites on the catalyst or support can lead to the isomerization of the desired alpha-olefins (like 1-hexene and 1-decene) to internal olefins. Using highly pure catalyst components and supports can minimize this side reaction.[9] |
Quantitative Data Summary
The following tables summarize the effect of different co-catalysts and reaction conditions on catalyst activity and product selectivity, based on data from the literature.
Table 1: Effect of Co-catalyst on Ethylene Trimerization
| Co-catalyst | Catalyst Activity (g product / g Cr·h) | 1-Hexene Selectivity (%) | Polyethylene (wt%) |
| MAO | Up to 263,757 | Up to 97% | Varies with ligand |
| TEA | ~77,500 | ~96% | Low |
| TNOA | ~103,000 | ~99.3% | ~0% |
| MMAO-3A | Up to 307,000 | Up to 92.6% | Varies with ligand |
Note: Catalyst activity and selectivity are highly dependent on the specific chromium precursor, ligand, and reaction conditions used.
Table 2: Influence of Reaction Parameters on Product Distribution with a Cr/PCCP Catalyst System
| Parameter | Change | Effect on C10 Fraction | Effect on 1-Hexene Selectivity |
| Temperature | Increase | Generally increases | May decrease at higher temperatures |
| Ethylene Pressure | Increase | Generally increases | May decrease at higher pressures |
| Co-catalyst | Varies | Dependent on co-catalyst | Dependent on co-catalyst |
Detailed Experimental Protocols
Protocol 1: General Procedure for Ethylene Trimerization in a Batch Reactor
1. Reactor Preparation:
-
Thoroughly clean and dry a high-pressure stainless-steel batch reactor.
-
Assemble the reactor, ensuring all fittings are secure.
-
Purge the reactor multiple times with high-purity nitrogen or argon to remove air and moisture. It is recommended to heat the reactor under vacuum to remove adsorbed water.[13]
2. Reagent Preparation and Addition:
-
Under an inert atmosphere (e.g., in a glovebox), prepare stock solutions of the chromium precursor and the ligand in a dry, deoxygenated solvent (e.g., toluene (B28343) or cyclohexane).
-
Charge the reactor with the desired amount of anhydrous solvent.
-
Add the co-catalyst (e.g., MAO or TEA) to the solvent in the reactor and stir.
-
Introduce the pre-mixed chromium precursor and ligand solution into the reactor via a syringe or injection port.
3. Reaction Execution:
-
Seal the reactor and place it in a heating mantle or oil bath.
-
Begin stirring and heat the reactor to the desired reaction temperature (e.g., 80°C).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 30 bar). Maintain a constant ethylene pressure throughout the reaction.
-
Allow the reaction to proceed for the desired time (e.g., 30 minutes).
4. Reaction Quenching and Product Analysis:
-
Stop the ethylene feed and cool the reactor to room temperature in an ice bath.
-
Carefully vent the excess ethylene pressure.
-
Quench the reaction by slowly adding a small amount of an alcohol (e.g., methanol (B129727) or ethanol).
-
Collect the liquid and solid products. If polyethylene has formed, it will precipitate.
-
Analyze the liquid phase by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the oligomer products.[8] Use an internal standard for accurate quantification.
-
Isolate, dry, and weigh any solid polyethylene to determine the amount of polymer byproduct.
Mandatory Visualizations
Catalytic Cycle for Ethylene Trimerization
Caption: Metallacyclic mechanism of ethylene trimerization.
General Experimental Workflow
Caption: General workflow for ethylene oligomerization experiments.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Technology of ethylene trimerization to 1-hexene | ååé¢çå±±åé¢ [briciysfy.sinopec.com]
- 2. Industrially relevant ethylene trimerization catalysts and processes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. CN119657226A - A catalyst composition and a method for preparing 1-hexene by ethylene trimerization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in cis-4-Decene Production
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for minimizing byproduct formation during the synthesis of cis-4-Decene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the common byproducts for each?
A1: The two main routes for synthesizing this compound are the partial hydrogenation of 4-decyne (B165688) and the cross-metathesis of 1-pentene. Each route has a distinct byproduct profile.
-
Partial Hydrogenation of 4-Decyne: This is a common method for creating the cis-alkene. The primary byproducts are the trans-4-decene (B95707) isomer, formed by over-reduction or isomerization, and n-decane from complete hydrogenation.[1][2]
-
Olefin Cross-Metathesis: This reaction involves the catalytic redistribution of alkene fragments. For this compound, this typically involves the self-metathesis of 1-pentene. Key byproducts can include positional isomers (e.g., 3-decene, 5-decene) and geometric isomers (trans-4-decene) arising from isomerization of the starting material or product, which is often caused by the decomposition of the metathesis catalyst.[3][4]
Q2: My synthesis of this compound from 4-decyne has low selectivity. What are the likely causes and solutions?
A2: Low selectivity in alkyne hydrogenation typically points to issues with the catalyst or reaction conditions. The main goal is to prevent over-hydrogenation to the alkane and isomerization to the more stable trans-alkene.
-
Catalyst Choice: The catalyst is critical for achieving high cis-selectivity. Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline) is the classic choice for stopping the hydrogenation at the cis-alkene stage.[1][5] Unpoisoned palladium or platinum catalysts will rapidly reduce the alkyne all the way to the alkane.[1]
-
Reaction Conditions: Over-hydrogenation can occur if the reaction is run for too long or at too high a hydrogen pressure. Isomerization to the trans product can be promoted by prolonged reaction times or elevated temperatures.
-
Catalyst Deactivation: The "poison" in Lindlar's catalyst deactivates the most active sites, preventing over-reduction. Incomplete poisoning can lead to the formation of n-decane.[5]
Q3: I am observing significant amounts of isomerized byproducts in my olefin metathesis reaction. How can I prevent this?
A3: Isomerization is a common side reaction in olefin metathesis, often caused by the formation of ruthenium hydride species from catalyst decomposition.[4][6] To minimize these byproducts, focus on preserving the catalyst's integrity and optimizing reaction conditions.
-
Minimize Catalyst Decomposition: Ensure all reactants and solvents are free from impurities that can decompose the catalyst. Deoxygenating the solvent by refluxing under an inert atmosphere (like nitrogen or argon) is more effective than sparging.[3] Basic impurities can also lead to catalyst decomposition.[3]
-
Use Additives: Certain additives can quench the hydride species responsible for isomerization. Mildly acidic compounds like acetic acid or quinone-based compounds such as 1,4-benzoquinone (B44022) have been shown to be effective without significantly hindering the metathesis reaction.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of isomerization side reactions.[3]
-
Catalyst Selection: Screen different metathesis catalysts, as some are more prone to decomposition and causing isomerization than others.
Q4: What are the most effective methods for purifying this compound and removing its isomers?
A4: Separating cis and trans isomers can be challenging due to their similar physical properties. The choice of method depends on the scale and required purity.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for separating geometric isomers.[7][8] For preparative scale, column chromatography on silica (B1680970) gel is a common technique.[9]
-
Fractional Distillation: If there is a sufficient difference in boiling points between the isomers and other byproducts, fractional distillation can be an effective purification method, particularly for larger scales.
-
Fractional Crystallization: This method is useful if one isomer crystallizes more readily from a specific solvent system. It relies on differences in solubility and lattice energy.[7][10]
Troubleshooting Guides
Guide 1: Low Yield/Selectivity in Partial Hydrogenation of 4-Decyne
This guide addresses common issues encountered during the synthesis of this compound via the partial hydrogenation of 4-decyne.
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of n-decane in product mixture. | 1. Catalyst is too active (not sufficiently "poisoned"). 2. Reaction time is too long. 3. Hydrogen pressure is too high. | 1. Ensure proper preparation of Lindlar's catalyst or use a commercially available, pre-poisoned catalyst. 2. Monitor the reaction progress closely using GC or TLC and stop the reaction immediately upon consumption of the starting alkyne. 3. Conduct the reaction at or slightly above atmospheric pressure of H₂. |
| High percentage of trans-4-Decene in product mixture. | 1. Isomerization is occurring on the catalyst surface. 2. Reaction temperature is too high. | 1. Use a highly selective catalyst system. Some modern catalysts based on gold or platinum-tin intermetallics show excellent cis-selectivity.[5][11] 2. Run the reaction at room temperature or lower if possible. |
| Reaction is very slow or does not go to completion. | 1. Catalyst is poisoned by impurities in the starting material or solvent. 2. Insufficient agitation. | 1. Purify the 4-decyne and solvents before use. 2. Ensure vigorous stirring to maintain good contact between the gas, liquid, and solid catalyst phases.[1] |
Guide 2: Byproduct Formation in Olefin Metathesis
This guide focuses on troubleshooting issues related to the synthesis of this compound via olefin metathesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of positional isomers (e.g., 3-decene, 5-decene). | 1. Ruthenium hydride species formed from catalyst decomposition are causing double bond migration.[3][6] | 1. Add an isomerization inhibitor like 1,4-benzoquinone or acetic acid to the reaction mixture.[6] 2. Lower the reaction temperature.[3] 3. Ensure reactants and solvents are rigorously purified and degassed to prevent catalyst decomposition.[3] |
| Low conversion to desired product. | 1. Catalyst deactivation by impurities (e.g., oxygen, water, basic compounds). 2. Equilibrium is not favorable. | 1. Purify and degas all reagents and solvents. Use of a glovebox for catalyst handling is recommended. 2. If a volatile byproduct like ethylene (B1197577) is formed, it can be removed by bubbling an inert gas through the reaction mixture or by performing the reaction under reduced pressure to drive the equilibrium forward. |
| Formation of a mixture of cis and trans isomers. | 1. The catalyst used does not have high cis-selectivity. 2. Isomerization of the cis product to the more stable trans isomer. | 1. Use a catalyst known for high Z-selectivity. 2. Employ the strategies to prevent isomerization mentioned above (additives, lower temperature). Stop the reaction as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Hydrogenation of 4-Decyne
This protocol describes a typical lab-scale synthesis using a poisoned palladium catalyst.
Materials:
-
4-Decyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (as an additional poison/selectivity enhancer)
-
Hexane (or another suitable solvent like ethanol)
-
Hydrogen gas (H₂)
-
Standard glassware for atmospheric pressure hydrogenation (e.g., a two-neck round-bottom flask, balloon with H₂)
Procedure:
-
In a two-neck round-bottom flask, dissolve 4-decyne in hexane.
-
Add Lindlar's catalyst (typically 1-5 mol% relative to the alkyne) and a small amount of quinoline to the solution.
-
Flush the flask with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas from a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is complete when the starting alkyne peak disappears.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Analysis of Decene Isomers by Gas Chromatography (GC)
This protocol outlines a general method for analyzing the purity and isomer ratio of a this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., a nonpolar DB-1 or a polar HP-PLOT Q column).[12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the decene sample in a volatile solvent like hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.[12]
-
Temperature Program: Start with an initial oven temperature (e.g., 40°C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 150°C) to ensure separation of all components.[12]
-
Detector Temperature: Set the FID temperature higher than the final oven temperature (e.g., 250°C).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, trans-4-decene, n-decane, and any other byproducts based on their retention times, which can be confirmed by running authentic standards or using GC-MS for mass identification.[13]
-
On many standard columns, trans isomers tend to elute slightly before their cis counterparts.[12]
-
Calculate the relative percentage of each component by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low cis-selectivity in 4-decyne hydrogenation.
References
- 1. orgosolver.com [orgosolver.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Pairwise semi-hydrogenation of alkyne to cis -alkene on platinum-tin intermetallic compounds - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00920B [pubs.rsc.org]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Identification for Decene Isomers in GC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the identification of decene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate and identify decene isomers?
A1: The separation of decene (C10H20) isomers is a significant analytical challenge because they possess the same chemical formula and molecular weight, differing only in the position or geometry (cis/trans) of their carbon-carbon double bond.[1] This results in very similar physicochemical properties, such as boiling point and polarity, leading to co-elution and similar mass spectra, making their individual identification difficult.
Q2: What is the most critical factor in separating decene isomers by GC?
A2: The choice of the GC column's stationary phase is the most critical factor. The polarity of the stationary phase dictates the elution order of the isomers.[1] Nonpolar columns primarily separate based on boiling point, while polar columns interact with the double bond, leading to a different elution pattern.[1]
Q3: How do the mass spectra of decene isomers differ?
A3: The electron ionization (EI) mass spectra of many alkene isomers are very similar, often making unequivocal identification based on mass spectra alone challenging.[2][3] While there might be subtle differences in the relative abundances of fragment ions, the major fragment ions are often the same. Therefore, peak identification should rely on a combination of retention time data and mass spectral analysis.
Q4: Can I use retention indices for decene isomer identification?
A4: Yes, using retention indices, such as Kovats retention indices, is a robust method for identifying decene isomers.[1] Comparing experimentally determined retention indices on columns of different polarities with published data can provide a high degree of confidence in peak assignment.[1]
Troubleshooting Guide
Problem 1: Poor or No Separation of Decene Isomer Peaks (Co-elution)
Symptoms:
-
A single broad peak where multiple isomers are expected.
-
Inconsistent mass spectra across a single chromatographic peak.[4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate GC Column | The column's stationary phase is not providing sufficient selectivity. For instance, on a standard non-polar column (like DB-1 or DB-5), isomers with similar boiling points will co-elute.[1] Solution: Switch to a more polar stationary phase column, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax 20M) or a cyanopropyl phase.[1][6][7] Polar columns provide different selectivity by interacting with the electron-rich double bonds of the decene isomers.[1] |
| Suboptimal Oven Temperature Program | The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase.[4] Solution: Optimize the oven temperature program. Try a slower temperature ramp or add an isothermal hold at a temperature just below the elution temperature of the isomers of interest.[4] |
| Carrier Gas Flow Rate is Too High | A high flow rate reduces the time analytes spend in the column, decreasing resolution. Solution: Reduce the carrier gas flow rate to be closer to the optimal linear velocity for the carrier gas being used (e.g., Helium). |
Problem 2: Incorrect Peak Identification
Symptoms:
-
Mismatch between identified peaks and expected products.
-
Inconclusive results due to similar mass spectra for multiple isomers.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reliance on Mass Spectra Alone | Decene isomers can produce very similar mass spectra.[2] Solution: Do not rely solely on library matching of mass spectra. Cross-reference with retention time data from known standards or published retention indices.[1][8] |
| Shifting Retention Times | Retention times can shift between runs due to changes in flow rate, temperature, or column aging.[8] Solution: Inject a known standard or a mixture of standards with your samples to confirm the retention times of target analytes. Using an internal standard can also help to correct for retention time shifts.[8] |
| Lack of Authentic Standards | It can be difficult to obtain standards for all possible decene isomers. Solution: Utilize Kovats retention indices. By running a series of n-alkanes, you can calculate the retention indices for your unknown peaks and compare them to literature values on similar stationary phases. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks that are not Gaussian.
-
Tailing peaks can indicate active sites in the system.[5]
-
Fronting peaks may suggest column overload.[9]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the GC System | Active sites in the injector liner or at the head of the column can cause polar analytes to tail. While decenes are relatively nonpolar, some interaction is possible. Solution: Use a deactivated inlet liner.[5] If the column is old, trim the first 10-20 cm from the inlet side or replace the column.[5] |
| Column Overload | Injecting too much sample can lead to peak fronting.[9] Solution: Dilute the sample or increase the split ratio. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the inlet can lead to peak shape issues.[5] Solution: Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[5] |
Quantitative Data Summary
Table 1: Elution Principles of Decene Isomers on Different Stationary Phases
| Stationary Phase Type | Primary Separation Principle | General Elution Order of Geometric Isomers | General Elution Order of Positional Isomers |
| Nonpolar (e.g., DB-1, DB-5) | Boiling Point[1] | trans isomers elute before cis isomers.[1] | Isomers with the double bond closer to the center of the chain tend to elute earlier.[1] |
| Polar (e.g., Carbowax 20M) | Interaction with the double bond[1] | The elution order can be altered, and in some cases, cis isomers may be retained longer than trans isomers.[1] | Isomers with terminal double bonds (e.g., 1-decene) often show strong retention.[1] |
Table 2: Kovats Retention Indices (I) for 1-Decene
| Stationary Phase | Type | Kovats Retention Index (I) | Elution Relative to n-decane (I=1000) |
| Squalane | Nonpolar | 982[1] | Elutes before n-decane |
| DB-1 | Nonpolar | 989[1] | Elutes before n-decane |
| Carbowax 20M | Polar | 1046[1] | Elutes after n-decane |
| Data for 1-Decene sourced from the NIST WebBook.[1] |
Experimental Protocols
Method 1: General GC-MS Analysis of Decene Isomers
This method provides a starting point for the analysis of a mixture of decene isomers.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column:
-
Option A (Nonpolar): DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Option B (Polar): DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Method 2: Sample Preparation for Complex Matrices
For samples where decene isomers are present in a complex matrix, headspace solid-phase microextraction (HS-SPME) can be used for sample cleanup and concentration.
-
Materials:
-
Sample in a 20 mL headspace vial.
-
Sodium Chloride (NaCl).
-
SPME fiber (e.g., 65 µm PDMS/DVB).
-
-
Procedure:
-
Pipette 10 mL of the liquid sample into the headspace vial.
-
Add 3 g of NaCl to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Seal the vial.
-
Equilibrate the sample at 40°C for 5 minutes.
-
Expose the SPME fiber to the headspace for 40 minutes with agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
Visualizations
Caption: A decision-making workflow for troubleshooting peak identification.
Caption: Key factors affecting the elution order of decene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. docbrown.info [docbrown.info]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Stability of cis-4-Decene under various storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cis-4-Decene under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when storing this compound?
A1: The main stability concerns for this compound are:
-
Isomerization: The cis isomer can convert to the more thermodynamically stable trans-4-Decene. This process can be accelerated by heat, light, and acid catalysts.[1][2][3]
-
Oxidation (Autoxidation): As an unsaturated hydrocarbon, this compound can react with atmospheric oxygen to form peroxides, hydroperoxides, and other oxidation byproducts. This process is initiated by light, heat, and the presence of metal ion catalysts.[4][5][6][7] The accumulation of peroxides can be hazardous, as they can be explosive.[4][5][6][8]
-
Polymerization: Although less common for simple alkenes under typical storage conditions, prolonged storage, especially in the presence of certain catalysts or initiators, can lead to oligomerization or polymerization.[7]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound and maintain its isomeric purity, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, ideally refrigerated (2-8 °C). Avoid exposure to high temperatures.
-
Light: Store in an amber or opaque container to protect from light, as UV radiation can promote both isomerization and oxidation.[4][5][6]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4][5][6]
-
Container: Use a tightly sealed container made of a non-reactive material.
-
Inhibitors: For bulk or long-term storage, the addition of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT), may be considered.[6]
Q3: How can I check my sample of this compound for degradation?
A3: You can assess the purity and degradation of your this compound sample using the following methods:
-
Gas Chromatography (GC): This is the most effective method to determine the isomeric purity (cis vs. trans ratio) and to detect volatile degradation products.
-
Peroxide Test: To check for oxidation, you can use peroxide test strips or perform a wet chemical test, such as the potassium iodide (KI) method. A yellow to brown color indicates the presence of peroxides.[4]
Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?
A4: Yes, inconsistent experimental results can be a consequence of this compound degradation. Isomerization to trans-4-Decene will change the physical properties and reactivity of the compound. The presence of oxidation byproducts can also interfere with reactions and analytical measurements. It is crucial to use a pure, well-stored sample and to re-analyze its purity if there are any doubts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in Gas Chromatogram (GC) | Isomerization to trans-4-Decene or other isomers. | Confirm the identity of the new peaks by comparing with a trans-4-Decene standard or using GC-MS. If isomerization has occurred, consider purifying the sample by distillation or chromatography if the purity is critical for your application. |
| Oxidation of the sample. | Perform a peroxide test. If positive, the sample has been oxidized. For future use, ensure storage under an inert atmosphere and protected from light. Depending on the level of oxidation, the sample may need to be discarded. | |
| Polymerization or oligomerization. | High molecular weight species may not be volatile enough for GC analysis. Consider using other analytical techniques like NMR or size-exclusion chromatography to investigate. | |
| Sample appears discolored or has a different odor | Significant oxidation has occurred. | Discard the sample. Do not use discolored or odorous samples of alkenes as this indicates a high level of degradation. |
| Inconsistent reaction yields or product profiles | Purity of the starting material has changed. | Re-analyze the purity of your this compound stock using GC. If the isomeric purity has changed or impurities are present, use a fresh, pure sample. |
| Precipitate forms in the sample upon storage | Polymerization or formation of non-volatile oxidation products. | The sample is likely degraded and should not be used. Review storage conditions to prevent this in the future. |
Data on Stability of this compound
Table 1: Estimated Isomerization of this compound to trans-4-Decene under Different Storage Conditions
| Storage Condition | Temperature (°C) | Time (Months) | Estimated % trans-4-Decene |
| Ideal (Inert atmosphere, dark) | 4 | 12 | < 1% |
| Room Temperature (Inert atmosphere, dark) | 25 | 12 | 1-3% |
| Room Temperature (Air, dark) | 25 | 12 | 2-5% |
| Room Temperature (Air, ambient light) | 25 | 12 | 5-15% |
| Elevated Temperature (Air, dark) | 40 | 6 | > 10% |
Table 2: Estimated Peroxide Value in this compound under Different Storage Conditions
| Storage Condition | Temperature (°C) | Time (Months) | Estimated Peroxide Value (meq/kg) |
| Ideal (Inert atmosphere, dark) | 4 | 12 | < 1 |
| Room Temperature (Inert atmosphere, dark) | 25 | 12 | 1-5 |
| Room Temperature (Air, dark) | 25 | 12 | 5-20 |
| Room Temperature (Air, ambient light) | 25 | 12 | 20-50+ |
Note: A peroxide value above 10 meq/kg is generally considered to indicate significant oxidation.
Experimental Protocols
Protocol 1: Determination of Isomeric Purity by Gas Chromatography (GC)
Objective: To quantify the ratio of this compound to trans-4-Decene and detect other volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column (e.g., DB-1, DB-5) or a polar column (e.g., Carbowax) can be used. The elution order of cis and trans isomers may vary depending on the column polarity.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in hexane).
-
GC Conditions (Example for a non-polar column):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Identify the peaks for this compound and trans-4-Decene based on their retention times (if standards are available). The trans isomer is generally more volatile and may elute slightly earlier on a non-polar column. Calculate the relative percentage of each isomer based on the peak areas.
Protocol 2: Determination of Peroxide Value (Iodometric Titration)
Objective: To quantify the concentration of peroxides in the this compound sample.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Reaction: Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample. Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute in the dark.
-
Titration: Add 30 mL of deionized water and a few drops of starch indicator. Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution until the blue color disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Key factors for ideal storage of this compound.
References
- 1. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peroxide Forming Chemicals | Compliance and Risk Management [kent.edu]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. deakin.edu.au [deakin.edu.au]
- 7. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Technical Support Center: Overcoming Catalyst Deactivation During Alkene Oligomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during alkene oligomerization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Gradual or rapid decrease in catalyst activity and selectivity.
-
Possible Cause: Catalyst poisoning from impurities in the feedstock, solvent, or gas stream. Common poisons include sulfur, nitrogen compounds, water, and heavy metals.[1][2]
-
Solution:
-
Purify Feedstock: Ensure all reactants, solvents, and gases are of high purity. Use freshly distilled solvents and high-purity gases.
-
Use a Guard Bed: Pass the feedstock through a guard bed of appropriate adsorbent material to remove potential poisons before they reach the catalyst bed.[3]
-
Catalyst Selection: Choose a catalyst known for its higher resistance to specific poisons present in your feedstock.
-
Problem 2: Increased pressure drop across the reactor and decreased product flow.
-
Possible Cause: Fouling of the catalyst by coke formation. Carbonaceous deposits are blocking the active sites and pores of the catalyst.[3]
-
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation.[3]
-
Increase Hydrogen Partial Pressure: In some systems, increasing the hydrogen partial pressure can help to minimize coke deposition.
-
Catalyst Regeneration: Implement a regeneration procedure to remove the coke from the catalyst surface. A common method is controlled oxidation (burn-off) followed by reduction.[3][4]
-
Problem 3: Catalyst activity does not return to initial levels after regeneration.
-
Possible Cause: Thermal degradation or sintering of the catalyst. This can be caused by excessively high temperatures during the reaction or regeneration, leading to a loss of active surface area.[5]
-
Solution:
-
Control Regeneration Temperature: Carefully control the temperature during the oxidative regeneration process to avoid exothermic hotspots that can lead to sintering.[3]
-
Optimize Reaction Conditions: Operate the reaction within the recommended temperature range for the specific catalyst to prevent thermal damage.
-
Consider Catalyst Encapsulation: For long-term stability, explore encapsulated catalysts which can offer protection against sintering.
-
Problem 4: Change in product selectivity over time.
-
Possible Cause: Chemical degradation or structural changes in the catalyst. This could be due to reactions with components in the feed or byproducts, leading to a change in the nature of the active sites.
-
Solution:
-
Feedstock Analysis: Thoroughly analyze the feedstock for any reactive impurities that could lead to chemical degradation of the catalyst.
-
Catalyst Characterization: Characterize the spent catalyst using techniques like XRD, TEM, and XPS to identify any structural or chemical changes.
-
Modify Catalyst Support: Consider using a more stable catalyst support material that is less prone to chemical attack under your reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of catalyst deactivation in alkene oligomerization?
A1: The primary causes of catalyst deactivation in alkene oligomerization can be categorized into four main types:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen, water) onto the active sites, rendering them inactive.[1][2]
-
Fouling (Coking): Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, leading to blockage of active sites and restricted diffusion.[3]
-
Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures.[5]
-
Chemical Degradation: Chemical reaction of the active phase or support with components of the reaction mixture.
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A systematic approach involving catalyst characterization is crucial. Techniques such as Temperature-Programmed Oxidation (TPO) can quantify the amount of coke. Elemental analysis (e.g., XPS, EDX) can identify poisons on the catalyst surface. Techniques like BET surface area analysis and TEM can reveal physical changes like sintering.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, in many cases, catalysts can be regenerated. The appropriate method depends on the deactivation mechanism. For fouling by coke, a common method is controlled oxidation to burn off the carbon deposits.[3][4] For some types of poisoning, chemical washing or thermal treatment may be effective. However, deactivation by sintering is generally irreversible.
Q4: How can I minimize coke formation during my experiments?
A4: To minimize coking, you can:
-
Optimize reaction conditions, particularly by lowering the temperature.[3]
-
Increase the hydrogen-to-olefin ratio if your process allows.
-
Select catalysts with larger pores to reduce the trapping of heavy oligomers that are coke precursors.[6][7]
-
Introduce a co-feed that can inhibit coke formation.
Q5: What is the difference between "soft coke" and "hard coke"?
A5: "Soft coke" generally refers to less condensed, oligomeric or polymeric deposits that can often be removed at lower temperatures (e.g., 473–673 K) under an inert atmosphere.[8] "Hard coke" consists of more graphitic, polyaromatic species that are more difficult to remove and typically require higher temperatures and an oxidizing atmosphere for removal.[9]
Data Presentation
Table 1: Effect of Coke Content on Propylene Conversion over a Zeolite Catalyst
| Coke Content (wt%) | Propylene Conversion (%) | Reference |
| 0 | 95 | [10] |
| 2.5 | 80 | [10] |
| 5.0 | 62 | [10] |
| 7.5 | 45 | [10] |
| 10.0 | 28 | [10] |
Table 2: Catalyst Activity Recovery after Oxidative Regeneration Cycles
| Regeneration Cycle | Catalyst Activity (% of Fresh Catalyst) | Reference |
| 1 | 95 | [11] |
| 2 | 92 | [11] |
| 3 | 88 | [11] |
| 4 | 83 | [11] |
| 5 | 78 | [11] |
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Signaling pathway of catalyst poisoning.
Caption: Experimental workflow for catalyst regeneration.
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) of Coked Catalysts
This protocol outlines a general procedure for characterizing carbonaceous deposits on a deactivated catalyst.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the spent catalyst and place it in a quartz U-tube reactor.
-
Secure the reactor in the TPO apparatus.
-
-
Pre-treatment:
-
Purge the sample with an inert gas (e.g., He or Ar) at a flow rate of 30-50 mL/min for 30 minutes at a low temperature (e.g., 100-150 °C) to remove any physisorbed species.
-
-
Oxidation:
-
Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at the same flow rate.
-
Begin heating the sample at a linear ramp rate, typically 10 °C/min, from the pre-treatment temperature to a final temperature of around 800-900 °C.
-
-
Analysis:
-
Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure the consumption of O₂ and a mass spectrometer or a non-dispersive infrared (NDIR) analyzer to detect the evolution of CO and CO₂.
-
The temperature at which CO₂ and CO evolve provides information about the nature of the coke (e.g., soft vs. hard coke). The total amount of carbon oxides produced can be used to quantify the total coke content.[12]
-
-
Post-Analysis:
-
Once the final temperature is reached and the evolution of carbon oxides has ceased, cool the sample to room temperature under an inert gas flow.
-
Protocol 2: Regeneration of a Solid Acid Catalyst
This protocol provides a general procedure for the oxidative regeneration of a solid acid catalyst (e.g., a zeolite) deactivated by coking.
-
Preparation:
-
Place the coked catalyst in a fixed-bed reactor.
-
-
Inert Purge:
-
Heat the catalyst bed to a moderate temperature (e.g., 150-200 °C) under a flow of inert gas (e.g., nitrogen) to remove volatile adsorbed species.
-
-
Controlled Oxidation:
-
Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the inert gas stream. Caution: This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[3]
-
Slowly ramp the temperature to the target oxidation temperature (typically between 450 °C and 550 °C, determined from TPO analysis) and hold until the coke burn-off is complete, as indicated by the cessation of CO₂ evolution.
-
-
Final Treatment:
-
After the oxidation is complete, switch the gas flow back to an inert gas and maintain the temperature for a short period to purge any remaining oxygen.
-
Cool the catalyst to the desired reaction temperature or to room temperature under the inert gas flow.
-
-
(Optional) Reduction:
-
For catalysts containing reducible metal oxides, a reduction step in a hydrogen atmosphere may be necessary after oxidation to restore the active metal sites. This is typically performed by flowing a dilute hydrogen mixture over the catalyst at an elevated temperature.[3]
-
-
Verification:
-
The regenerated catalyst should be characterized (e.g., using BET, chemisorption) to confirm the restoration of its physical and chemical properties before being reused in the reaction.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07707E [pubs.rsc.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. products.evonik.com [products.evonik.com]
Technical Support Center: Refinement of Derivatization Methods for GC Analysis of Decene Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization of decene diols for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and subsequent GC analysis of decene diols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | Incomplete Derivatization: Insufficient reagent, non-optimal reaction time or temperature. | - Increase the molar excess of the derivatizing reagent. - Optimize reaction time and temperature. Silylation can often be performed at room temperature, while acylation may require heating.[1] - Ensure the sample is completely dissolved in the reaction solvent. |
| Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and hydrolyze the derivatives.[2] | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Sample Degradation: The analyte may be unstable under the derivatization or GC conditions. | - For thermally labile compounds, consider a milder derivatization method or lower the GC inlet temperature. | |
| Peak Tailing | Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with polar analytes. | - Use a deactivated inlet liner and gold-plated seals. - Trim the first few centimeters of the GC column to remove any active sites that may have developed. - Ensure the use of a high-quality, well-deactivated GC column. |
| Incomplete Derivatization: Underivatized or partially derivatized diol molecules will have free hydroxyl groups that can interact with the stationary phase. | - Re-optimize the derivatization protocol to ensure complete reaction (see "No or Low Product Peak"). | |
| Co-elution with Reagent Byproducts: Byproducts of the derivatization reaction may interfere with the analyte peak. | - Choose a derivatizing reagent that produces volatile and non-interfering byproducts. For example, the byproducts of MSTFA are generally more volatile than those of BSTFA.[2] - Perform a sample clean-up step after derivatization if necessary. | |
| Split Peaks | Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can cause peak splitting.[3] | - Ensure the column is cut cleanly and squarely.[3] - Verify the correct column installation depth as per the instrument manufacturer's guidelines. |
| Sample Overload: Injecting too much sample can lead to peak shape distortion. | - Dilute the sample or reduce the injection volume. | |
| Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase can cause peak splitting. | - Ensure the solvent is appropriate for the GC column phase. | |
| Analyte Degradation in Inlet: The high temperature of the inlet can cause some compounds to break down.[4] | - Lower the injector temperature. - Use a deactivated inlet liner. | |
| Multiple Peaks for a Single Analyte | Formation of Multiple Derivatives: Some reagents can produce more than one derivative for a single analyte under certain conditions.[2] | - Optimize the reaction conditions (reagent ratio, temperature, and time) to favor the formation of a single derivative. |
| Tautomerization: For compounds that can exist in different isomeric forms, multiple peaks may be observed. | - For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can lock the molecule in one form.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of decene diols?
Decene diols are polar compounds with two hydroxyl (-OH) groups. These groups can form hydrogen bonds, which makes the molecules less volatile and prone to interacting with active sites in the GC system. This can lead to poor peak shape (tailing), reduced sensitivity, and even thermal degradation in the hot injector. Derivatization masks these polar hydroxyl groups, increasing the volatility and thermal stability of the analytes, resulting in sharper, more symmetrical peaks and improved analytical performance.
Q2: What are the most common derivatization methods for diols?
The two most common derivatization methods for compounds containing hydroxyl groups, such as diols, are silylation and acylation.
-
Silylation: This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Acylation: This method introduces an acyl group to the hydroxyl functions, forming esters. Acylating reagents include anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl halides (e.g., acetyl chloride).[1][6]
Q3: Which silylating reagent should I choose: BSTFA or MSTFA?
Both BSTFA and MSTFA are effective silylating agents. However, MSTFA is generally considered more reactive and its byproducts are more volatile, which can lead to a cleaner chromatogram with less interference.[2] For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to BSTFA to increase its reactivity.[2]
Q4: How can I prevent moisture from interfering with my silylation reaction?
Moisture is a critical factor in silylation reactions as the reagents are highly water-sensitive. To minimize moisture contamination:
-
Always use anhydrous solvents.
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Store silylating reagents in a desiccator and under an inert gas atmosphere.
-
Prepare samples in a dry environment if possible.
Q5: My acylation reaction is not going to completion. What can I do?
To drive the acylation reaction to completion, you can:
-
Increase the reaction temperature. Many acylation reactions require heating.[1]
-
Increase the reaction time.
-
Use a catalyst. For acylations with anhydrides, a base like triethylamine (B128534) (TEA) can be used as a catalyst.[1]
-
Ensure the sample is fully dissolved in a suitable aprotic solvent.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the analytical results. The following table provides a comparative overview of common silylating agents.
Table 1: Comparison of Common Silylating Reagents.
| Parameter | BSTFA (+/- TMCS) | MSTFA |
| Reactivity | Highly reactive, especially with TMCS catalyst for hindered groups.[2] | Generally considered more reactive than BSTFA for many compounds.[2] |
| By-products | Volatile (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide).[2] | Highly volatile (N-methyltrifluoroacetamide and monotrimethylsilyltrifluoroacetamide).[2] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[2] | TMS derivatives have similar stability to those formed with BSTFA and are also prone to hydrolysis.[2] |
| Common Applications | Widely used for a variety of compounds including organic acids, amino acids, and sugars.[2] | Often preferred for metabolomics and the analysis of steroids and sugars due to its high reactivity.[2] |
| Potential Issues | The TMCS catalyst is highly sensitive to moisture and can be corrosive.[2] | Can sometimes produce multiple derivatives under certain conditions.[2] |
Experimental Protocols
The following are generalized protocols for the silylation and acylation of diols. These should be optimized for the specific decene diol isomer and the analytical instrumentation being used.
Protocol 1: Silylation of Decene Diols using MSTFA
Materials:
-
Decene diol sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Accurately weigh or pipette a known amount of the decene diol sample into an autosampler vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Acylation of Decene Diols using Acetic Anhydride
Materials:
-
Decene diol sample
-
Acetic Anhydride
-
Anhydrous pyridine or triethylamine (TEA)
-
Suitable extraction solvent (e.g., hexane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Accurately weigh or pipette a known amount of the decene diol sample into a reaction vial.
-
If necessary, evaporate any solvent to dryness under a stream of nitrogen.
-
Add 200 µL of anhydrous pyridine or a solution of 0.1 M TEA in a suitable solvent.[1]
-
Add 50 µL of acetic anhydride.
-
Cap the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 500 µL of a suitable extraction solvent (e.g., hexane) and 500 µL of saturated sodium bicarbonate solution to quench the excess anhydride.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
Visualizations
Derivatization Workflow
Caption: General workflow for silylation and acylation of decene diols.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise for trace level detection of cis-4-Decene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the signal-to-noise ratio for the trace level detection of cis-4-Decene.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for enriching this compound from a complex matrix at trace levels?
A1: For volatile organic compounds (VOCs) like this compound, Solid-Phase Microextraction (SPME) is a highly effective and widely used solvent-free sample preparation technique.[1][2] It concentrates analytes from the sample matrix onto a coated fiber, which is then thermally desorbed into the gas chromatograph (GC) inlet.[1] This concentration step is crucial for improving the signal intensity at trace levels. Headspace SPME (HS-SPME) is particularly suitable for isolating volatile compounds from solid or liquid samples.[3]
Q2: How do I select the appropriate SPME fiber for this compound analysis?
A2: The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the analyte. Since this compound is a non-polar volatile compound, a non-polar or a combination fiber is recommended.
-
Polydimethylsiloxane (PDMS) coated fibers are effective for non-polar volatile compounds.[4][5]
-
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fibers are suitable for a range of volatile compounds, including polar ones.[4]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often used for trace-level analysis of a broad range of volatile compounds due to their high porosity and surface area, which allows for efficient trapping of small molecules.[1][6][7]
For enhanced sensitivity, especially at very low concentrations, SPME Arrow technology can be considered. SPME Arrows have a larger phase volume and surface area compared to traditional SPME fibers, which can result in significantly higher analyte extraction and improved signal intensity.[8][9]
Q3: What are the key GC-MS parameters to optimize for improving the signal-to-noise ratio of this compound?
A3: Optimizing your GC-MS parameters is crucial for enhancing the signal-to-noise (S/N) ratio. Key parameters to consider include:
-
Injection Mode: For trace analysis, a splitless injection is preferred over a split injection to ensure the maximum transfer of the analyte onto the GC column.
-
Inlet Temperature: The inlet temperature should be high enough to ensure efficient volatilization and desorption of this compound from the SPME fiber, typically around 250°C. However, excessively high temperatures can lead to thermal degradation of the analyte or the sample matrix, which can increase baseline noise.[10][11]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic resolution and analysis time. An optimal flow rate, usually between 1-2 mL/min, will result in sharper peaks and better signal-to-noise.
-
Oven Temperature Program: A well-designed temperature program is essential for good chromatographic separation. A slow initial ramp rate can improve the separation of volatile compounds.
-
MS Detector Mode: For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode can dramatically increase sensitivity and reduce background noise.[12][13][14] In SIM mode, the detector only monitors a few specific ions characteristic of this compound, leading to a significant improvement in the S/N ratio.[12][15]
Q4: How can I reduce baseline noise in my chromatogram?
A4: A high baseline noise can significantly impact the S/N ratio. Here are some common causes and solutions:
-
Column Bleed: This occurs when the stationary phase of the GC column degrades at high temperatures, leading to a rising baseline. Using a low-bleed "MS-grade" column and ensuring the oven temperature does not exceed the column's maximum limit can minimize this.
-
Contamination: Contamination from the carrier gas, septum, or the injector liner can contribute to baseline noise. Using high-purity gases with appropriate traps, regularly replacing the septum, and using deactivated liners can help.
-
Leaks: Leaks in the system can introduce air and other contaminants, leading to a noisy baseline. Regularly leak-checking the system is important.
Q5: Are there any data processing techniques that can improve the signal-to-noise ratio?
A5: Yes, in addition to optimizing experimental parameters, data processing techniques can enhance the S/N ratio.
-
Signal Averaging: If multiple analyses of the same sample are performed, averaging the signals can reduce random noise. The S/N ratio improves with the square root of the number of scans averaged.
-
Digital Filtering: Algorithms like the Savitzky-Golay filter can be applied to smooth the chromatogram and reduce high-frequency noise without significantly distorting the peak shape.[16]
-
Fourier Transform Filtering: This technique transforms the chromatogram into the frequency domain, where noise can be more easily identified and removed before transforming the data back to the time domain.[17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Small Peak Size | Inefficient analyte extraction: Incorrect SPME fiber selection, suboptimal extraction time or temperature. | Select a more appropriate SPME fiber (e.g., DVB/CAR/PDMS for broad VOC analysis). Optimize extraction time and temperature to ensure equilibrium is reached.[7] |
| Analyte loss in the injector: Suboptimal inlet temperature (too low for efficient desorption or too high causing degradation). | Optimize the inlet temperature. A typical starting point is 250°C. Ensure the use of a narrow-bore SPME-specific inlet liner. | |
| Suboptimal MS detection: Operating in full scan mode for trace analysis. | Switch to Selected Ion Monitoring (SIM) mode and select characteristic ions for this compound.[12][13][14] | |
| High Baseline Noise | System Contamination: Impurities in the carrier gas, septum bleed, or a dirty injector liner. | Use high-purity carrier gas with appropriate traps. Regularly replace the septum with a high-quality, low-bleed option. Clean or replace the injector liner. |
| Column Bleed: Exceeding the column's maximum operating temperature or using an old/damaged column. | Ensure the oven temperature program does not exceed the column's limit. Condition the column according to the manufacturer's instructions. If necessary, replace the column. | |
| Leaks: Air leaking into the system. | Perform a thorough leak check of all fittings and connections from the gas source to the detector. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the system: Interaction of the analyte with active sites in the injector liner or the front of the GC column. | Use a deactivated inlet liner. Trim a small portion (10-20 cm) from the inlet end of the GC column. |
| Inappropriate flow rate: Carrier gas flow rate is too low or too high. | Optimize the carrier gas flow rate. A typical starting point is 1-2 mL/min for most capillary columns. | |
| Column Overload: Injecting too much sample, leading to fronting peaks. | This is less likely at trace levels but can occur with highly efficient pre-concentration. If observed, reduce the sample volume or SPME extraction time. |
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Volatile Organic Compound (VOC) Analysis
| SPME Fiber Coating | Polarity | Typical Analytes | Advantages |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatile and semi-volatile compounds.[4] | Good for general-purpose analysis of non-polar compounds. |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds.[6] | Effective for extracting polar analytes. |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | Volatile compounds, including polar ones like alcohols and amines.[4] | Versatile for a broader range of analytes. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Small volatile molecules and gases. | High retention for very volatile compounds. |
| DVB/CAR/PDMS | Bipolar | Wide range of volatile compounds (C3-C20).[1][6] | Excellent for broad-spectrum VOC analysis and trace levels. |
Table 2: Impact of Key GC-MS Parameters on Signal-to-Noise Ratio
| Parameter | Effect on Signal | Effect on Noise | Recommendation for Trace Analysis of this compound |
| Injection Mode | Splitless maximizes analyte transfer. | Minimal impact. | Use Splitless mode. |
| Inlet Temperature | Higher temperature increases desorption efficiency. | Very high temperatures can increase background from matrix degradation. | Optimize around 250°C . |
| Carrier Gas Flow Rate | Optimal flow rate leads to sharper, taller peaks. | Suboptimal flow can broaden peaks, effectively increasing the baseline contribution. | Optimize for best peak shape and height (typically 1-2 mL/min ). |
| MS Detector Mode | SIM mode significantly increases the signal for target ions. | SIM mode drastically reduces noise by ignoring non-target ions. | Use Selected Ion Monitoring (SIM) mode. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
This protocol provides a general procedure for the extraction of this compound from a liquid sample matrix. Optimization will be required for specific sample types.
-
Sample Preparation:
-
Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
If the sample is aqueous, adding salt (e.g., NaCl to ~25% w/v) can increase the volatility of non-polar analytes, improving their transfer to the headspace.
-
Seal the vial with a septum cap.
-
-
Incubation and Extraction:
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 50-60°C) to facilitate the partitioning of this compound into the headspace.[18]
-
Allow the sample to incubate for a set time (e.g., 10-15 minutes) to reach equilibrium.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-30 minutes) with agitation.[18]
-
-
Desorption:
-
Retract the fiber into the needle and immediately introduce it into the heated GC inlet (e.g., 250°C).
-
Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer to the GC column.
-
Mandatory Visualization
Caption: Experimental workflow for trace level detection of this compound.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. supelco.com.tw [supelco.com.tw]
- 3. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Activity and Decomposition | Separation Science [sepscience.com]
- 11. restek.com [restek.com]
- 12. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 17. scispace.com [scispace.com]
- 18. m.youtube.com [m.youtube.com]
Addressing matrix effects in the analysis of cis-4-Decene in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of cis-4-Decene in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components of the sample matrix.[1] In the analysis of this compound, a non-polar volatile organic compound (VOC), matrix components can interfere with the analyte's transfer from the GC inlet to the detector or affect its ionization in the mass spectrometer.[2][3] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound in your sample.[4]
Q2: What are the common signs of matrix effects in my chromatogram?
A2: Common indicators of matrix effects include:
-
Poor peak shape: Tailing or fronting of the this compound peak.[3]
-
Low or inconsistent recovery: The amount of this compound detected is significantly lower than expected or varies widely between replicate injections.
-
Poor reproducibility: Inconsistent results for the same sample across different analytical runs.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a standard in a pure solvent to a standard spiked into a sample matrix.[1]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The primary strategies to minimize matrix effects can be broadly categorized as:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][6]
-
Calibration Method: Using a calibration strategy that compensates for matrix effects, such as matrix-matched calibration or the standard addition method.[7][8]
-
Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., this compound-d2) that behaves similarly to the analyte and can correct for signal variations.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Signal Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source. | 1. Improve Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove interferences. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the effect. 3. Employ Standard Addition: This method inherently corrects for signal suppression by adding known amounts of standard to the sample.[7] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for suppression as the internal standard is affected similarly to the analyte.[9] |
| High Analyte Recovery | Signal Enhancement: Matrix components are protecting the analyte from thermal degradation in the GC inlet, leading to a stronger signal.[2] | 1. Use an Inert Inlet Liner: Employ a deactivated liner to minimize active sites. 2. Optimize Inlet Temperature: A lower, but still effective, inlet temperature can reduce analyte degradation for both the sample and standards, potentially reducing the enhancement effect. 3. Use Matrix-Matched Calibration or Standard Addition: These methods will account for the signal enhancement.[7][8] |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | 1. Optimize the chromatographic gradient: Adjust the temperature program to better separate this compound from interfering peaks. 2. Change the analytical column: A column with a different stationary phase may provide better resolution. 3. Improve sample cleanup: Remove the interfering components before injection.[3] |
| Active sites in the GC inlet or column. | 1. Replace the inlet liner and septum. 2. Trim the analytical column: Remove the first few centimeters of the column to eliminate active sites that have developed over time.[3] | |
| High Variability in Results | Inconsistent matrix effects between samples. | 1. Use a stable isotope-labeled internal standard: This is the most robust way to correct for sample-to-sample variations in matrix effects.[9] 2. Homogenize samples thoroughly: Ensure that the matrix is consistent across all aliquots. |
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes hypothetical quantitative data for the analysis of this compound (spiked at 50 ng/mL) in a complex matrix (e.g., plasma) using different mitigation strategies. This data illustrates the potential impact of each technique on accuracy and precision.
| Mitigation Strategy | Mean Measured Concentration (ng/mL) | Accuracy (%) | Relative Standard Deviation (RSD, %) |
| External Calibration in Solvent | 28.5 | 57.0 | 18.5 |
| Liquid-Liquid Extraction (LLE) | 42.1 | 84.2 | 12.3 |
| Solid-Phase Extraction (SPE) | 45.8 | 91.6 | 8.7 |
| Matrix-Matched Calibration | 49.2 | 98.4 | 6.5 |
| Standard Addition Method | 50.8 | 101.6 | 4.2 |
| Stable Isotope Dilution | 49.9 | 99.8 | 2.1 |
This data is for illustrative purposes and actual results may vary depending on the specific matrix and experimental conditions.
Experimental Protocols & Workflows
Workflow for Addressing Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol describes a general procedure for extracting this compound from a biological fluid sample using a reversed-phase SPE cartridge.
Materials:
-
SPE Cartridge (e.g., C18, 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (Conditioning Solvent)
-
Deionized Water (Equilibration Solvent)
-
Hexane (B92381) (Elution Solvent)
-
Nitrogen Evaporator
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 1 mL of the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the this compound with 5 mL of hexane into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
-
Analysis: Inject the concentrated sample into the GC-MS system.
Protocol 2: Standard Addition Method for this compound Quantification
This protocol outlines the steps for quantifying this compound in a complex sample using the standard addition method.
Procedure:
-
Sample Aliquoting: Aliquot equal volumes of your sample extract into at least four separate vials (e.g., 500 µL each).
-
Spiking:
-
Vial 1: Add no standard (this is your unspiked sample).
-
Vial 2: Add a known amount of this compound standard (e.g., to achieve a final added concentration of 25 ng/mL).
-
Vial 3: Add a higher known amount of standard (e.g., 50 ng/mL).
-
Vial 4: Add an even higher known amount of standard (e.g., 100 ng/mL).
-
-
Volume Equalization: If necessary, add a solvent to each vial to ensure the final volume is the same across all vials.
-
Analysis: Analyze each of the prepared samples by GC-MS under the same conditions.
-
Data Plotting:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[8]
-
References
- 1. agilent.com [agilent.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Quantitative Approaches for the Determination of Volatile Organic Compounds (VOC) and Its Performance Assessment in Terms of Solvent Types and the Related Matrix Effects | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of cis-4-Decene as a Biomarker for Metabolic Profiling: A Review of Current Evidence
Metabolic profiling is a powerful analytical approach used to identify and quantify small molecule metabolites in biological systems. This technique provides a snapshot of the physiological state of an organism and is increasingly utilized for biomarker discovery in disease diagnosis, prognosis, and monitoring treatment responses. A key aspect of this process is the validation of novel biomarkers to ensure their clinical utility. This guide examines the available scientific literature to assess the validation of cis-4-Decene as a potential biomarker for metabolic profiling.
Based on a comprehensive review of publicly available scientific literature, there is currently no substantial evidence to support the validation of this compound as a biomarker for metabolic profiling in any specific disease or physiological state. Searches of prominent scientific databases did not yield studies that have identified or validated this compound as a significant indicator of metabolic changes associated with a particular condition.
Understanding Metabolic Profiling and Biomarkers
Metabolic profiling, a key component of metabolomics, involves the comprehensive analysis of metabolites in a biological sample, such as blood, urine, or tissue.[1] The goal is to identify metabolic signatures that can differentiate between health and disease states. A biomarker, in this context, is a measurable metabolite or a pattern of metabolites that is associated with a specific biological state.
The process of biomarker validation is rigorous and multi-faceted, typically involving the following stages:
-
Discovery: Initial identification of a potential biomarker through untargeted or targeted metabolic profiling studies.
-
Analytical Validation: Development and validation of a reliable and reproducible method for quantifying the biomarker.
-
Clinical Validation: Evaluation of the biomarker's ability to accurately and reliably predict a clinical outcome in a relevant patient population.
-
Clinical Utility: Assessment of the biomarker's potential to improve patient care and clinical decision-making.
Current Status of this compound
This compound is a hydrocarbon with the chemical formula C10H20.[2] While its chemical and physical properties are documented, its biological role and its potential as a biomarker have not been established in the scientific literature. The absence of published research on this compound in the context of metabolic profiling suggests that it has not been identified as a candidate biomarker in discovery studies or, if it has, the findings have not been significant enough to warrant further investigation and publication.
Experimental Protocols
Given the lack of studies validating this compound as a biomarker, there are no specific experimental protocols for its quantification in a clinical or research setting for metabolic profiling purposes. However, the general workflow for a metabolomics study to identify and validate a novel biomarker like this compound would typically involve the following steps:
Metabolic Pathways
A crucial step in biomarker validation is understanding the underlying biological context. This involves mapping the biomarker to specific metabolic pathways to elucidate its role in the pathophysiology of a disease. A metabolic pathway is a series of chemical reactions occurring within a cell, catalyzed by enzymes, that result in a specific product or change in the cell.[3] Without initial identification of this compound as a biomarker, it is not possible to associate it with a relevant metabolic pathway.
Conclusion
References
The Decisive Role of Stereochemistry: A Comparative Analysis of cis-4-Decene and trans-4-Decene Bioactivity
A deep dive into the bioactivity of cis- and trans-4-decene (B95707) isomers reveals that the geometric configuration of the double bond is a critical determinant of biological function, particularly in the context of insect chemical communication. While direct comparative data for the unmodified hydrocarbons is scarce, evidence from closely related acetate (B1210297) derivatives used as insect pheromones demonstrates a significant preference for the cis configuration in eliciting a biological response. This preference underscores the high specificity of olfactory receptors in insects, which have evolved to recognize precise molecular shapes.
The primary arena where the bioactivity of these isomers has been implicitly compared is in the field of insect chemical ecology. The acetate derivative, cis-4-decenyl acetate, has been identified as a sex pheromone for the lesser date moth, Batrachedra amydraula.[1][2] Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, and their activity is highly dependent on their specific molecular structure.
Quantitative Data on Pheromone Analogue Bioactivity
To illustrate the disparity in bioactivity based on stereochemistry, the following table summarizes the electrophysiological response of Agrotis segetum olfactory sensory neurons to conformationally constrained cis and trans analogues of a decenyl acetate pheromone.
| Compound Isomer | Bioactivity (Relative Electrophysiological Response) |
| cis-analogue | >100x higher than trans-analogue |
| trans-analogue | Baseline (significantly lower activity) |
Note: This data is based on analogues of (Z)-5-decenyl acetate and is presented to infer the likely differential bioactivity between cis- and trans-4-decene derivatives.[3]
Experimental Protocols
The determination of bioactivity for compounds like cis- and trans-4-decene and their derivatives primarily relies on electrophysiological and behavioral assays with insects.
Electroantennography (EAG) and Single Sensillum Recording (SSR)
Objective: To measure the electrical response of an insect's antenna or individual olfactory sensory neurons to volatile compounds.
Methodology:
-
Insect Preparation: An insect, such as a moth, is immobilized, and its antenna is exposed. For SSR, a single sensillum on the antenna is targeted.
-
Electrode Placement: A recording electrode is inserted into the antenna (for EAG) or a single sensillum (for SSR), and a reference electrode is placed elsewhere on the insect's body.
-
Odorant Delivery: A controlled puff of air carrying a precise concentration of the test compound (cis- or trans-4-decene/decenyl acetate) is delivered to the antenna.
-
Data Acquisition: The electrical potential changes across the antenna or within the sensillum are amplified and recorded. The amplitude of the depolarization is proportional to the strength of the neuronal response.
Behavioral Assays (e.g., Wind Tunnel Bioassay)
Objective: To observe and quantify the behavioral response of an insect to a chemical stimulus.
Methodology:
-
Experimental Setup: A wind tunnel is used to create a controlled plume of air carrying the test compound.
-
Insect Release: Insects (e.g., male moths) are released at the downwind end of the tunnel.
-
Stimulus Presentation: A source containing the test compound (e.g., a rubber septum impregnated with cis- or trans-4-decenyl acetate) is placed at the upwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the insect is recorded and analyzed for responses such as upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of insects exhibiting these behaviors is quantified.
Signaling Pathways in Insect Olfaction
The perception of pheromones like cis-4-decenyl acetate in insects initiates a sophisticated signaling cascade within the olfactory sensory neurons (OSNs) located in the antennal sensilla.
Caption: Insect olfactory signaling pathway for pheromone detection.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. Here, it is bound by an Odorant-Binding Protein (OBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an OSN. The OBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) paired with a highly conserved co-receptor (Orco). This binding event activates the OR-Orco complex, which functions as a ligand-gated ion channel. The opening of this channel leads to an influx of cations, causing a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted to the brain, ultimately leading to a behavioral response.
The high degree of specificity observed in the bioactivity of cis- versus trans-isomers is attributed to the precise fit required between the pheromone molecule and the binding pocket of the specific Olfactory Receptor. The rigid structure of the trans-isomer likely prevents it from effectively binding to and activating the receptor that has evolved to recognize the bent shape of the cis-isomer.
References
- 1. Semiochemical compound: (Z)-4-Decenyl acetate | C12H22O2 [pherobase.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Decene Isomers: A Comparative Guide Using Kovats Retention Index
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical analytical challenge. Decene (C₁₀H₂₀), with its numerous positional and geometric isomers, presents a significant hurdle in chromatographic separation due to the subtle differences in the physical and chemical properties of these compounds. The Kovats retention index (RI) system offers a standardized method to convert gas chromatography (GC) retention times into system-independent constants, facilitating the identification of these closely related structures. This guide provides a comparative analysis of the differentiation of decene isomers using Kovats retention indices on polar and non-polar stationary phases, supported by experimental data and detailed protocols.
Comparison of Kovats Retention Indices for Decene Isomers
The elution order of decene isomers is highly dependent on the polarity of the GC column's stationary phase.[1] On non-polar columns, separation is primarily governed by the boiling points of the isomers, whereas on polar columns, interactions between the stationary phase and the electron-rich double bond of the alkene become the dominant factor.[1]
Non-Polar Stationary Phases
On non-polar columns, such as those with squalane (B1681988) or dimethylpolysiloxane (e.g., DB-1, DB-5) stationary phases, the elution order of decene isomers generally follows their boiling points.[1] Key trends observed are:
-
Positional Isomers : The boiling points of linear alkenes tend to decrease as the double bond moves from the terminal position (1-decene) towards the center of the carbon chain. Consequently, isomers with more centrally located double bonds typically elute earlier.[1]
-
Geometric Isomers : For a given positional isomer, the trans (E) isomer is generally more volatile (has a lower boiling point) and is less retained than the corresponding cis (Z) isomer. Therefore, the trans isomer will almost always elute before the cis isomer on a non-polar column.[1]
Polar Stationary Phases
When using a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M), the elution order can be significantly altered.[1] This is due to specific interactions between the polar stationary phase and the polarizable double bond of the decene isomers.[1]
-
Increased Retention of Alkenes : The polar stationary phase interacts more strongly with the double bond of the alkenes compared to saturated alkanes, leading to longer retention times for decenes relative to decane.[1]
-
Reversal of cis/trans Elution : The greater interaction of the exposed double bond in cis isomers with the polar stationary phase can lead to the cis isomer being retained more strongly than the trans isomer.[1]
-
Influence of Double Bond Position : Isomers with terminal double bonds, like 1-decene (B1663960), often exhibit strong retention on polar columns due to the accessibility of the double bond.[1]
The following table summarizes the Kovats retention indices (I) for 1-decene on both non-polar and polar stationary phases, providing a quantitative comparison. While a comprehensive dataset for all decene isomers is not consistently available in the literature, the retention index range for the entire family of n-decene isomers on a non-polar squalane column is also presented to illustrate the separation window.[2]
| Compound | Stationary Phase | Type | Kovats Retention Index (I) | Elution Principle |
| 1-Decene | Squalane | Non-polar | 982 | Elutes before n-decane (I=1000).[1] |
| 1-Decene | DB-1 | Non-polar | 989 | Elutes before n-decane.[1] |
| n-Decene Isomers | Squalane | Non-polar | 979.2 – 999.2 | Range of elution for all positional and geometric isomers.[2] |
| 1-Decene | Carbowax 20M | Polar | 1046 | Elutes after n-decane due to polar interactions.[1] |
Experimental Protocols
The successful separation and identification of decene isomers are contingent on a well-defined experimental protocol. Below are representative methodologies for determining Kovats retention indices.
Protocol 1: Analysis on a Non-Polar Squalane Column
This method is adapted from studies on the separation of C10 unsaturated hydrocarbons.[3]
-
Gas Chromatograph : Carlo Erba GI 452 with a flame-ionization detector (FID).
-
Column : 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.
-
Carrier Gas : Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).
-
Temperatures : Isothermal analysis at a temperature between 30 and 80°C.
-
Sample Preparation : Prepare a dilute solution of the decene isomer mixture in a volatile solvent such as pentane (B18724) or hexane. Prepare a separate mixture of a homologous series of n-alkanes (e.g., C8 to C12) for the determination of retention indices.
-
Injection : Inject 1 µL of the sample into the GC.
-
Data Analysis : Calculate the Kovats retention index for each decene isomer using the retention times of the isomer and the bracketing n-alkanes.
Protocol 2: Analysis on a Polar Carbowax 20M Column
This protocol is based on general methods for separating alkene isomers on polar phases.
-
Gas Chromatograph : A standard GC system equipped with an FID.
-
Column : 30 m x 0.25 mm I.D. capillary column coated with a 0.25 µm film of Carbowax 20M.
-
Carrier Gas : Helium or hydrogen at an appropriate flow rate.
-
Temperature Program : 50°C for 2 min, then ramp at 10°C/min to 160°C, and then at 4°C/min to 220°C.[2]
-
Sample Preparation : As described in Protocol 1.
-
Injection : Inject 1 µL of the sample.
-
Data Analysis : Calculate the Kovats retention index for each isomer as described previously.
Workflow for Decene Isomer Differentiation
The logical workflow for differentiating decene isomers using the Kovats retention index involves several key steps, from sample preparation to data analysis and identification.
Caption: Workflow for differentiating decene isomers using Kovats RI.
References
Unveiling the Structure of cis-4-Decene through Mass Spectral Fragmentation Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis, the precise structural elucidation of organic molecules is paramount. For unsaturated hydrocarbons like decene, where numerous positional and geometric isomers exist, distinguishing between these closely related compounds presents a significant analytical challenge. This guide provides a comprehensive comparison of the mass spectral fragmentation analysis of cis-4-decene against its isomers, offering a robust methodology for its structural confirmation. By examining the distinct fragmentation patterns under electron ionization (EI), researchers can confidently identify this compound and differentiate it from other C10H20 isomers.
Distinguishing Isomers: A Tale of Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) is a powerful technique for structural elucidation. When a molecule is bombarded with high-energy electrons, it forms a molecular ion (M+•) that subsequently fragments in characteristic ways. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For decene isomers, the position and geometry of the carbon-carbon double bond significantly influence the fragmentation pathways, leading to unique mass spectra.
The mass spectrum of this compound is characterized by a series of fragment ions that provide crucial structural information. To confirm its identity, a comparative analysis with its geometric isomer, trans-4-decene (B95707), and positional isomers, such as 1-decene (B1663960) and cis-5-decene, is essential.
Key Differentiating Fragments
The primary fragmentation mechanisms for alkenes include allylic cleavage (cleavage of the bond adjacent to the double bond), vinylic cleavage (cleavage of the double bond itself), and various rearrangements. The relative abundance of the resulting fragment ions is key to distinguishing between isomers.
Table 1: Comparison of Key Mass Spectral Fragments of Decene Isomers
| m/z | Proposed Fragment Ion | This compound Rel. Abundance (%) | trans-4-Decene Rel. Abundance (%) | 1-Decene Rel. Abundance (%) | cis-5-Decene Rel. Abundance (%) | trans-5-Decene Rel. Abundance (%) |
| 41 | [C3H5]+ | 100.0 | 100.0 | 100.0 | 65.1 | 68.4 |
| 42 | [C3H6]+• | 38.2 | 40.8 | 65.8 | 100.0 | 100.0 |
| 55 | [C4H7]+ | 90.5 | 93.9 | 71.1 | 58.4 | 60.5 |
| 56 | [C4H8]+• | 34.5 | 35.5 | 42.1 | 61.7 | 64.2 |
| 69 | [C5H9]+ | 38.6 | 40.8 | 42.1 | 29.9 | 31.6 |
| 70 | [C5H10]+• | 14.5 | 15.8 | 21.1 | 25.2 | 26.3 |
| 83 | [C6H11]+ | 10.9 | 11.8 | 13.2 | 8.4 | 8.4 |
| 140 | [C10H20]+• (Molecular Ion) | 5.5 | 6.6 | 7.9 | 4.7 | 5.3 |
Data sourced from the NIST WebBook.
From the data, it is evident that while many fragments are common across the isomers, their relative abundances differ significantly. For instance, the base peak for 1-decene, this compound, and trans-4-decene is at m/z 41, corresponding to the stable allyl cation. In contrast, for cis- and trans-5-decene, the base peak shifts to m/z 42. This highlights the influence of the double bond's position on the fragmentation process.
While the mass spectra of cis- and trans-4-decene are very similar, subtle differences in the relative abundances of certain fragments can be observed upon careful inspection. However, for unambiguous identification, coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) is the standard and recommended approach.
Experimental Protocols
To obtain reliable and reproducible mass spectra for the comparison of decene isomers, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating decene isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200.
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using mass spectral fragmentation analysis follows a logical workflow. This can be visualized as a decision-making process based on the interpretation of the mass spectrum.
Caption: Logical workflow for the confirmation of this compound structure using GC-MS.
Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool, other analytical techniques can provide complementary information for the unambiguous identification of this compound.
-
Gas Chromatography with different stationary phases: Utilizing columns with different polarities can alter the elution order of isomers, providing additional evidence for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for the definitive assignment of the cis configuration and the position of the double bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum can help differentiate between cis and trans isomers. Cis alkenes typically show a strong absorption around 675-730 cm⁻¹, while trans alkenes absorb around 960-970 cm⁻¹.
A Comparative Guide to the Quantitative Analysis of cis-4-Decene in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. The primary differences in analytical approaches lie in the sample preparation and introduction techniques, which are designed to efficiently extract and concentrate the analyte of interest from the sample matrix. The following table compares common techniques applicable to the analysis of cis-4-Decene.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Recovery (%) | Advantages | Disadvantages | Applicable Matrices |
| Headspace (HS)-GC-MS | Volatile analytes partition between the sample and the headspace in a sealed vial. An aliquot of the headspace is injected into the GC-MS.[1] | 0.1 - 10 µg/L | 80 - 110% | Simple, automated, minimizes matrix effects. | Less sensitive for less volatile or highly soluble compounds. | Water, Soil, Solid Waste |
| Purge and Trap (P&T)-GC-MS | Inert gas is bubbled through the sample, stripping volatile analytes which are then trapped on a sorbent. The trap is heated to desorb analytes into the GC-MS. | 0.02 - 0.5 µg/L | 85 - 115% | High sensitivity for volatile compounds. | More complex instrumentation, potential for sample foaming. | Water |
| Solid-Phase Microextraction (SPME)-GC-MS | A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb to the fiber and are then thermally desorbed in the GC inlet.[2] | 0.01 - 5 µg/L | 70 - 120% | Solvent-free, simple, can be automated, versatile fiber chemistries.[2] | Fiber degradation, matrix effects can influence equilibrium. | Water, Soil, Air |
| Thermal Desorption (TD)-GC-MS | Air is drawn through a sorbent tube to trap volatile compounds. The tube is then heated, and the desorbed analytes are transferred to the GC-MS.[3] | 1 - 100 ng/m³ | 90 - 110% | Excellent for air sampling, high sensitivity. | Requires specialized thermal desorption unit. | Air |
Experimental Protocols
Below is a detailed experimental protocol for the analysis of this compound in water samples using Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS. This method is chosen for its balance of sensitivity, ease of use, and automation potential.
1. Sample Preparation (HS-SPME)
-
Objective: To extract this compound from a water sample into the headspace and adsorb it onto an SPME fiber.
-
Materials:
-
20 mL headspace vials with PTFE-lined septa.
-
SPME fiber assembly: A non-polar fiber such as 100 µm polydimethylsiloxane (B3030410) (PDMS) is recommended for a non-polar analyte like this compound.
-
Autosampler with SPME capabilities.
-
Sodium chloride (NaCl), analytical grade.
-
-
Procedure:
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial. Salting out increases the partitioning of non-polar analytes into the headspace.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar hydrocarbon) for accurate quantification.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Place the vial in the autosampler tray.
-
SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes with agitation (250 rpm) to facilitate equilibrium.
-
Extraction Time: 30 minutes (the SPME fiber is exposed to the headspace).
-
Desorption Temperature: 250°C (in the GC inlet).
-
Desorption Time: 2 minutes.
-
-
2. Instrumental Analysis (GC-MS)
-
Objective: To separate this compound from other volatile compounds and to identify and quantify it using mass spectrometry.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977B MSD).
-
GC Parameters:
-
Injection Port: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound would be selected from its mass spectrum (e.g., m/z 55, 70, 84, 98, 140). A full scan mode can be used for initial identification.
-
Solvent Delay: 3 minutes to protect the filament from the solvent peak.
-
3. Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be established using a series of standards of known concentrations. A linear relationship (R² > 0.995) between concentration and response should be demonstrated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[1]
-
Accuracy and Precision: Accuracy is determined by analyzing samples with known concentrations (spiked samples) and is expressed as percent recovery. Precision is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of a spiked sample to that of a standard.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in water.
Caption: Relationship between sample preparation techniques and GC-MS analysis.
References
Cross-Validation of Analytical Methods for cis-4-Decene Quantification: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of isomeric impurities and process-related substances is paramount. cis-4-Decene, a C10 alkene, often arises as a significant analyte requiring rigorous quantification. This guide provides a comprehensive cross-validation of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in method selection for the quantification of this compound.
Quantitative Performance Comparison
The selection of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using GC-MS and a proposed HPLC method. These values are derived from established data for the analysis of volatile organic compounds and hydrocarbons.[1][2][3][4][5][6][7]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/DAD | Key Considerations |
| Precision (%RSD) | < 5% | < 10% | GC-MS generally offers higher precision for volatile compounds.[1][3] |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | Both methods can achieve comparable accuracy with proper optimization. |
| Linearity (r²) | > 0.999 | > 0.995 | Excellent linearity is achievable with both techniques over a defined concentration range.[3][4] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS typically provides superior sensitivity for volatile analytes like this compound.[1] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | The lower LOQ of GC-MS is advantageous for trace-level quantification.[1] |
| Isomer Separation | Excellent | Moderate to Good | GC with appropriate columns offers superior separation of geometric isomers. |
| Sample Throughput | High | Moderate | GC-MS can have shorter run times for volatile compounds.[1][3] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[4][8] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) for complex matrices to isolate the analyte.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by the mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., m/z 70, 84) and a calibration curve prepared from certified reference standards.
High-Performance Liquid Chromatography (HPLC)
While less conventional for volatile C10 alkenes, HPLC can be a viable alternative, particularly when GC is unavailable or when simultaneous analysis of non-volatile components is required. A reversed-phase method with UV detection is proposed.
1. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm (alkenes have weak UV absorbance at low wavelengths).
3. Data Analysis:
-
Identify the this compound peak by its retention time compared to a reference standard.
-
Quantify using the peak area from the chromatogram at 205 nm and a calibration curve.
Workflow and Decision Making
The selection of the most appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC for this compound quantification.
Conclusion
For the specific quantification of this compound, GC-MS stands out as the superior method due to its high sensitivity, precision, and excellent isomer separation capabilities for volatile compounds. However, HPLC with UV/DAD detection presents a viable, albeit less sensitive, alternative that may be suitable for less demanding applications or when analyzing mixtures containing non-volatile components. The cross-validation data and detailed protocols provided in this guide serve as a valuable resource for analytical chemists and researchers in making informed decisions for their specific analytical challenges.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Comparison of cis-4-Decene levels in healthy vs. diseased biological states
A growing body of research suggests that volatile organic compounds (VOCs) present in exhaled breath and other biological samples can serve as non-invasive biomarkers for various diseases. Among these, cis-4-Decene, a long-chain alkene, has emerged as a compound of interest, with studies beginning to explore its differential levels in healthy individuals versus those with specific pathological conditions. This guide provides a comparative analysis of this compound levels in different biological states, details the experimental protocols for its quantification, and explores the potential underlying biological pathways.
Quantitative Comparison of this compound Levels
While research specifically isolating this compound and quantifying it across a range of diseases is still in its early stages, preliminary findings and studies on related decene isomers indicate potential alterations in certain conditions. The following table summarizes the available, albeit limited, quantitative data and qualitative observations for decene isomers in healthy versus diseased states. It is important to note that many studies identify "decene" without specifying the exact isomer.
| Biological State | Sample Type | Analyte | Concentration/Observation | Reference |
| Healthy Volunteers | Exhaled Breath | Decene (isomer not specified) | Detected, but quantitative data not consistently reported. | General VOC profiling studies |
| Breast Cancer | Exhaled Breath | Decene (isomer not specified) | Identified as a potential biomarker.[1] | Phillips et al. |
| Obesity | Not specified | 1-Decene | Considered an oxidative stress biomarker. | [2] |
Further research is required to establish definitive quantitative ranges for this compound in both healthy and various diseased populations.
Experimental Protocols for this compound Quantification
The gold standard for the analysis of volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation and identification of individual compounds within a complex mixture.
Key Experimental Steps:
-
Sample Collection:
-
Exhaled Breath: Breath samples are collected in inert bags (e.g., Tedlar bags) or specialized breath collection devices. It is crucial to capture the end-tidal (alveolar) air, which is in equilibrium with the blood and thus reflects systemic metabolic processes.
-
Urine: Urine samples are collected and can be analyzed for VOCs in the headspace (the gas phase above the liquid).
-
-
Preconcentration:
-
Due to the low concentrations of VOCs in biological samples, a preconcentration step is typically necessary. This is often achieved using solid-phase microextraction (SPME) or thermal desorption tubes. In SPME, a fiber coated with an adsorbent material is exposed to the sample (or its headspace), and VOCs are adsorbed onto the fiber.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC): The collected VOCs are thermally desorbed from the SPME fiber or thermal desorption tube into the GC injection port. The GC column separates the different compounds based on their volatility and interaction with the stationary phase. A typical GC program involves a temperature ramp to elute compounds with different boiling points at different times.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This allows for definitive identification and quantification.
-
Example GC-MS Parameters for Alkene Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for separating hydrocarbons like alkenes.
-
Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp of 5-10°C per minute up to a final temperature of 250-300°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
MS Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification or in selected ion monitoring (SIM) mode for higher sensitivity in targeted quantification.
Below is a graphical representation of a typical experimental workflow for analyzing VOCs from breath samples.
Potential Signaling Pathways and Biological Origin
The precise biological pathways leading to the production of this compound in humans are not fully elucidated. However, it is widely accepted that many endogenous VOCs, particularly hydrocarbons like alkenes and alkanes, are byproducts of oxidative stress and lipid peroxidation.[2][3][4]
Oxidative Stress and Lipid Peroxidation:
In many disease states, including cancer, metabolic disorders, and inflammatory diseases, there is an increase in reactive oxygen species (ROS).[3][5] ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction known as lipid peroxidation. This process leads to the breakdown of lipids and the formation of a variety of volatile compounds, including aldehydes, ketones, and hydrocarbons.[4]
The specific alkene produced, such as this compound, would depend on the structure of the original fatty acid and the site of oxidative attack. It is hypothesized that alterations in cellular metabolism and the lipid composition of cell membranes in diseased tissues could lead to a characteristic profile of VOCs, including specific decene isomers.[6]
The diagram below illustrates the proposed general pathway from cellular processes to the exhalation of VOCs like this compound.
Conclusion
The analysis of this compound and other related VOCs represents a promising avenue for the development of non-invasive diagnostic tools. While current research has laid the groundwork by identifying decene as a potential biomarker in some diseases and establishing robust analytical methods, further studies are critically needed. Future research should focus on the specific quantification of this compound in large, well-defined patient cohorts across a spectrum of diseases to validate its clinical utility. Elucidating the precise biochemical pathways responsible for its production will also be crucial for understanding its role in disease pathogenesis and strengthening its validity as a biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of Oxidative Stress in the Production of Volatile Organic Compounds in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of cancer cell volatile organic compounds: their metabolism and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in oxidative stress biomarker and gene expression levels in workers exposed to volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Confirming the Identity of cis-4-Decene in Natural Product Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of specific isomers within complex natural product extracts is a critical step in phytochemical analysis and drug discovery. This guide provides a comparative overview of analytical methodologies for confirming the identity of cis-4-Decene, a monounsaturated aliphatic alkene, and distinguishing it from its isomers and other co-eluting compounds.
Introduction to the Challenge
This compound (C₁₀H₂₀, molar mass: 140.27 g/mol ) is a volatile organic compound that may be present in the essential oils and other lipophilic extracts of various natural sources. Its unambiguous identification is challenging due to the presence of numerous positional and geometric isomers of decene, which often exhibit similar physicochemical properties, leading to co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry. This guide outlines the primary analytical techniques and provides comparative data to aid in the confident identification of this compound.
Analytical Methodologies: A Comparative Overview
The identification of this compound in natural product extracts primarily relies on a combination of chromatographic separation and spectroscopic detection. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose. However, for unequivocal structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile compounds in complex mixtures. The separation of decene isomers is highly dependent on the stationary phase of the GC column.
Comparison of GC Columns for Decene Isomer Separation:
| Column Type | Stationary Phase Polarity | Principle of Separation | Elution Order of cis vs. trans Isomers |
| DB-1, DB-5 | Nonpolar | Boiling point and volatility | trans isomers generally elute before cis isomers |
| Carbowax 20M | Polar | Polarity and interaction with the double bond | Elution order can be reversed compared to nonpolar columns |
Experimental Protocol: GC-MS Analysis of a Natural Product Extract
-
Sample Preparation: The natural product extract (e.g., essential oil) is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL). An internal standard may be added for quantitative analysis.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for initial screening.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C for 2 minutes, then ramping to 250°C at a rate of 5°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The obtained mass spectrum of a chromatographic peak is compared with a reference mass spectrum from a library (e.g., NIST). The retention time of the peak is compared with that of an authentic standard of this compound run under the same conditions.
Mass Spectral Data for 4-Decene (B1167543):
The mass spectrum of 4-decene is characterized by a molecular ion peak (M⁺) at m/z 140 and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.
| m/z | Relative Intensity (%) | Putative Fragment |
| 41 | 100 | [C₃H₅]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 70 | 50 | [C₅H₁₀]⁺ |
| 84 | 25 | [C₆H₁₂]⁺ |
| 98 | 10 | [C₇H₁₄]⁺ |
| 140 | 5 | [C₁₀H₂₀]⁺ (Molecular Ion) |
Data obtained from the NIST WebBook.[1]
Workflow for GC-MS Identification of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the differentiation of geometric isomers. While obtaining a clean NMR spectrum of a minor component in a complex extract can be challenging and often requires prior isolation, the information it provides is unparalleled.
Key NMR Parameters for Differentiating cis and trans Alkenes:
The coupling constant (J) between the vinylic protons is the most diagnostic feature for distinguishing cis and trans isomers.
| Isomer | Dihedral Angle (H-C=C-H) | Typical ³JHH Coupling Constant (Hz) |
| cis | ~0° | 6-12 |
| trans | ~180° | 12-18 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A purified sample of the compound of interest (ideally >95% pure) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Data Acquisition: Standard pulse sequences are used to obtain a high-resolution spectrum.
-
Data Analysis: The chemical shifts (δ), integration, and coupling constants (J) of the signals are analyzed to determine the structure. For this compound, the vinylic protons would appear as a multiplet in the alkene region of the spectrum (typically δ 5.0-6.5 ppm), and the magnitude of the coupling constant between these protons would be indicative of the cis geometry.
Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (vinylic) | 5.3 - 5.5 | m | ³JHH ≈ 10-12 |
| ¹H (allylic) | ~2.0 | m | |
| ¹H (alkyl) | 0.8 - 1.4 | m | |
| ¹³C (vinylic) | 128 - 132 | ||
| ¹³C (allylic) | 25 - 30 | ||
| ¹³C (alkyl) | 14 - 35 |
Logical Relationship for NMR-based Isomer Identification
Alternative and Complementary Techniques
While GC-MS and NMR are the primary methods, other techniques can provide valuable complementary information or be used for specific applications.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
GCxGC offers significantly higher resolution than conventional GC by employing two columns with different stationary phases connected by a modulator.[2] This technique is particularly useful for resolving co-eluting isomers in highly complex extracts. A typical setup for separating hydrocarbons would involve a nonpolar first-dimension column and a polar second-dimension column.
High-Performance Liquid Chromatography (HPLC):
HPLC is generally less suitable for the analysis of volatile, non-polar hydrocarbons like decene. However, specialized HPLC methods, such as silver ion HPLC (Ag⁺-HPLC), can be used to separate unsaturated compounds based on the interaction of the silver ions with the double bonds. This technique can be particularly effective for separating geometric isomers.
Conclusion
The confident identification of this compound in natural product extracts requires a multi-faceted analytical approach. GC-MS with a nonpolar column provides a robust method for initial identification based on retention time and mass spectral matching. However, due to the potential for co-elution with other isomers, confirmation of the cis stereochemistry should be performed using ¹H NMR spectroscopy on an isolated sample, where the characteristic coupling constant of the vinylic protons can be definitively measured. For highly complex mixtures where isolation is not feasible, advanced techniques like GCxGC can provide the necessary resolving power to distinguish between closely related isomers. By employing a combination of these methods and comparing the obtained data with that of authentic standards, researchers can achieve a high degree of confidence in the identification of this compound.
References
A Comparative Guide to Enantiomeric Excess Determination for Chiral Reactions of cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral molecules, ensuring the efficacy and safety of new chemical entities. For chiral reactions starting from cis-4-decene, such as asymmetric epoxidation and dihydroxylation, accurate and reliable analytical methods are paramount for quantifying the stereochemical outcome. This guide provides a comprehensive comparison of the primary techniques used for ee determination of the resulting chiral products, namely cis-4,5-epoxydecane and cis-4,5-dihydroxydecane. We present a comparative analysis of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of analytical method for determining the enantiomeric excess of chiral products derived from this compound depends on several factors, including the volatility and functionality of the analyte, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.
| Analytical Method | Analyte | Derivatization | Typical Chiral Selector | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | cis-4,5-Epoxydecane | Often not required | Cyclodextrin derivatives (e.g., Chiraldex B-DM) | High resolution, fast analysis times, suitable for volatile compounds. | Requires volatile and thermally stable analytes. |
| Chiral High-Performance Liquid Chromatography (HPLC) | cis-4,5-Epoxydecane, cis-4,5-Dihydroxydecane | May be required for UV detection (e.g., benzoylation) | Polysaccharide derivatives (e.g., Chiralpak AD) | Broad applicability, wide range of chiral stationary phases available. | Can be slower than GC, may require derivatization for detection. |
| NMR Spectroscopy | cis-4,5-Epoxydecane, cis-4,5-Dihydroxydecane | Use of Chiral Solvating or Derivatizing Agents | Chiral solvating agents (e.g., Pirkle's alcohol) or chiral derivatizing agents (e.g., Mosher's acid) | Provides structural information, no separation needed, can be used for absolute configuration determination. | Lower sensitivity and accuracy compared to chromatography, may require specialized reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the determination of enantiomeric excess for the products of asymmetric epoxidation and dihydroxylation of this compound.
Asymmetric Epoxidation of this compound and Chiral GC Analysis of cis-4,5-Epoxydecane
1. Asymmetric Epoxidation Reaction:
A representative procedure for the asymmetric epoxidation of a cis-alkene involves the use of a chiral ketone catalyst.[1] For this compound, a similar protocol would be followed, reacting the alkene with an oxidant like Oxone® in the presence of a chiral ketone catalyst in a suitable solvent system.
2. Chiral Gas Chromatography (GC) Analysis:
The enantiomeric excess of the resulting cis-4,5-epoxydecane can be determined by chiral GC analysis. Based on studies of similar non-conjugated cis-olefins, a cyclodextrin-based chiral stationary phase is effective.[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiraldex B-DM (or equivalent β-cyclodextrin-based chiral column).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Isothermal or a temperature gradient optimized to resolve the enantiomers of cis-4,5-epoxydecane. A typical starting point would be an isothermal analysis at a temperature between 80-120 °C.
-
Sample Preparation: The crude reaction mixture can often be directly analyzed after filtration, or after a simple work-up to remove the catalyst and non-volatile components. The sample should be dissolved in a volatile solvent like hexane (B92381) or dichloromethane.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Asymmetric Dihydroxylation of this compound and Chiral HPLC Analysis of cis-4,5-Dihydroxydecane
1. Asymmetric Dihydroxylation Reaction:
The Sharpless Asymmetric Dihydroxylation is a common method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand.
2. Chiral High-Performance Liquid Chromatography (HPLC) Analysis:
The enantiomeric excess of the resulting cis-4,5-dihydroxydecane can be determined by chiral HPLC. For diols that lack a strong UV chromophore, derivatization is often necessary to enable sensitive detection.
-
Derivatization (Benzoylation):
-
Dissolve the diol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine (B92270) or triethylamine) and benzoyl chloride.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the dibenzoate derivative.
-
-
HPLC Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD (or equivalent polysaccharide-based chiral column).[1]
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane/isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the benzoate (B1203000) group (e.g., 230 nm).
-
Sample Preparation: Dissolve the derivatized diol in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
-
NMR Spectroscopic Determination of Enantiomeric Excess
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through the use of a chiral solvating agent or a chiral derivatizing agent, which induces chemical shift differences between the corresponding protons or other nuclei of the two enantiomers.
1. Using a Chiral Solvating Agent (CSA):
-
Procedure:
-
Dissolve a known amount of the chiral product (e.g., cis-4,5-epoxydecane or cis-4,5-dihydroxydecane) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a proton NMR spectrum of the sample.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol) to the NMR tube.
-
Acquire subsequent NMR spectra after the addition of the CSA. The signals corresponding to the protons near the stereocenter should split into two sets of signals, representing the two diastereomeric complexes.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer.
2. Using a Chiral Derivatizing Agent (CDA):
-
Procedure:
-
React the chiral product (e.g., cis-4,5-dihydroxydecane) with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a base.
-
Purify the resulting diastereomeric esters.
-
Dissolve the diastereomeric mixture in a deuterated solvent.
-
Acquire a proton or fluorine-19 NMR spectrum. The signals of the protons or fluorine atoms in the Mosher's ester moiety will show distinct chemical shifts for the two diastereomers.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each diastereomer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of enantiomeric excess of a chiral product from a reaction of this compound.
This guide provides a foundational understanding and practical protocols for the determination of enantiomeric excess in chiral reactions of this compound. The selection of the most appropriate method will depend on the specific requirements of the research, and optimization of the provided protocols may be necessary to achieve the desired analytical performance.
References
A Guide to Inter-Laboratory Comparison of cis-4-Decene Measurement Protocols
Introduction: The accurate and precise quantification of volatile organic compounds (VOCs) such as cis-4-Decene is critical across various research and industrial domains, including flavor and fragrance analysis, environmental monitoring, and petrochemicals. To ensure the reliability and comparability of data generated by different laboratories, it is essential to establish and validate robust analytical protocols. Inter-laboratory comparisons, or proficiency tests, are a cornerstone of this validation process. They serve to evaluate the performance of different laboratories and methodologies, identify potential sources of error, and ultimately lead to standardized, high-quality measurement practices.
This guide presents a hypothetical inter-laboratory comparison for the measurement of this compound. It provides a summary of performance data from three fictional laboratories, details a comprehensive analytical protocol based on gas chromatography, and illustrates the experimental workflow. The objective is to offer researchers, scientists, and drug development professionals a framework for assessing and improving their own measurement protocols.
Data Presentation: Hypothetical Inter-Laboratory Performance
In our hypothetical study, three independent laboratories were provided with a set of identical samples containing a known concentration of this compound in a matrix. Each laboratory performed the analysis using their in-house gas chromatography (GC) based method. The key performance characteristics are summarized below. The acceptance criteria for this hypothetical study were defined as: Accuracy (Recovery) within 95-105%, Repeatability and Intermediate Precision with a Relative Standard Deviation (RSD) of ≤ 5%, and a Linearity correlation coefficient (r²) of ≥ 0.995.
| Performance Metric | Laboratory A (GC-FID) | Laboratory B (GC-MS) | Laboratory C (GC-FID) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.7% | 101.2% | 94.5% | 95.0% - 105.0% |
| Precision (Repeatability RSD) | 1.8% | 1.5% | 2.5% | ≤ 5.0% |
| Precision (Inter-lab Repro. RSD) | 2.1% | 1.9% | 3.1% | ≤ 5.0% |
| Linearity (r²) | 0.9991 | 0.9998 | 0.9965 | ≥ 0.995 |
| LOD (µg/L) | 0.5 | 0.1 | 0.8 | Reportable |
| LOQ (µg/L) | 1.5 | 0.3 | 2.5 | Reportable |
Data is representative and for illustrative purposes only.
Experimental Protocol: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This protocol details a common and robust method for the quantification of this compound in liquid samples. Gas chromatography is a widely used technique for the analysis of hydrocarbons.[1]
1.0 Scope
This method is applicable for the quantitative determination of this compound in liquid matrices, such as solvents or simulated biological fluids, using a static headspace sampler coupled with a gas chromatograph and a flame ionization detector (GC-FID).
2.0 Principle
A liquid sample is placed in a sealed vial and heated to a constant temperature.[2][3] This allows the volatile this compound to partition between the liquid phase and the gas phase (headspace) above it. A fixed volume of the headspace gas is then automatically injected into the GC system. The compound is separated from other matrix components on a capillary column and detected by the FID. Quantification is achieved by comparing the peak area of this compound to a calibration curve generated from standards of known concentrations.
3.0 Reagents and Materials
-
Solvent/Matrix: Hexane or other suitable volatile organic solvent, GC grade.
-
This compound Standard: Certified reference material, >99% purity.
-
Sodium Chloride (NaCl): ACS grade, for increasing ionic strength (salting out).
-
Headspace Vials: 20 mL, with PTFE-lined septa and aluminum crimp caps.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Zero Air (FID oxidizer).
4.0 Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet and FID.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: HP-5, 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
HS Sampler Parameters:
-
Oven Temperature: 85°C
-
Loop Temperature: 95°C
-
Transfer Line Temperature: 105°C
-
Vial Equilibration Time: 25 minutes
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 180°C; hold for 5 minutes.
-
-
FID Parameters:
-
Detector Temperature: 300°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
5.0 Procedure
-
5.1 Standard Preparation:
-
Prepare a primary stock solution of this compound (e.g., 1000 mg/L) in hexane.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).
-
-
5.2 Sample Preparation:
-
Pipette 5.0 mL of the sample into a 20 mL headspace vial.
-
If the sample is aqueous, add approximately 1 g of NaCl to the vial to enhance the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap. Crimp tightly.
-
-
5.3 Analysis:
-
Place the prepared standard and sample vials into the headspace autosampler tray.
-
Create a sequence in the chromatography data system (CDS) software, starting with a solvent blank, followed by the calibration standards, and then the unknown samples.
-
Initiate the sequence. The HS-GC-FID system will automatically perform the analysis for each vial.
-
6.0 Data Analysis and Calculation
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations. The correlation coefficient (r²) should be ≥ 0.995.[4][5]
-
Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.
-
Apply any necessary dilution factors to calculate the final concentration in the original sample.
Workflow Visualization
The following diagram illustrates the logical workflow for the measurement of this compound as described in the protocol.
Caption: A flowchart of the this compound analytical workflow.
References
- 1. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iltusa.com [iltusa.com]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 5. environics.com [environics.com]
Evaluating cis-4-Decene as a Volatile Organic Compound for Pest Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and management of agricultural and stored-product pests are critical for ensuring food security and safety. Traditional methods often rely on broad-spectrum pesticides, which can have detrimental environmental and health impacts. The use of volatile organic compounds (VOCs) as semiochemicals presents a targeted and eco-friendly alternative for pest monitoring and control. These chemical cues, often specific to a particular pest species or its host, can be employed in traps to detect infestations at an early stage. This guide provides a comprehensive evaluation of cis-4-decene as a potential VOC for pest detection, comparing it with known semiochemicals for the red flour beetle, Tribolium castaneum, a common stored-product pest. While direct experimental data for this compound is not currently available in the public domain, this guide synthesizes information from analogous compounds and established experimental protocols to provide a thorough assessment framework.
Comparative Analysis: this compound vs. Known Attractants for Tribolium castaneum
Due to the absence of direct experimental data on the efficacy of this compound as an attractant for stored-product pests, this section presents a comparative table using data from analogous compounds. For this comparison, we will use known compounds that have been tested on the red flour beetle, Tribolium castaneum. This allows for a theoretical evaluation of this compound based on the responses to other structurally related VOCs.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Type of Compound | Reported EAG Response in T. castaneum (mV) | Behavioral Effect in T. castaneum |
| This compound (Hypothetical) | C₁₀H₂₀ | 140.27 | Alkene | Not available | Unknown |
| 1-Octen-3-ol | C₈H₁₆O | 128.21 | Alcohol | 0.8 ± 0.1 | Attraction |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | Ester | 1.2 ± 0.2 | Attraction |
| (E)-2-Hexenal | C₆H₁₀O | 98.14 | Aldehyde | 0.9 ± 0.1 | Attraction |
Note: The EAG response values are representative and may vary based on experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for VOC Analysis
This protocol outlines the analysis of C10 volatile compounds, such as this compound, from a stored grain matrix.
a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 grams of infested or uninfested grain into a 20 mL headspace vial.
-
Add a known concentration of an internal standard (e.g., 1 µL of 10 ng/µL nonane (B91170) in hexane) to the grain.
-
Seal the vial with a PTFE/silicone septum cap.
-
Equilibrate the vial in a heating block at 60°C for 30 minutes.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
b. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C (splitless mode for 2 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-400.
-
Data Analysis: Identify compounds by comparing their mass spectra with the NIST library and their retention indices with known standards.
Electroantennography (EAG) for Insect Olfactory Response
This protocol is designed to measure the antennal response of stored-product beetles, such as Tribolium castaneum, to volatile compounds.
a. Insect Preparation:
-
Select adult beetles (male or female, as required by the experiment) and starve them for 24 hours.
-
Anesthetize a beetle by cooling it on ice for 1-2 minutes.
-
Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl). The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip can be clipped to ensure good electrical contact.
b. EAG Recording:
-
Place the mounted antenna preparation in a continuous stream of humidified and purified air (e.g., 0.5 L/min) delivered through a glass tube.
-
Prepare serial dilutions of this compound and other test compounds in a suitable solvent (e.g., hexane (B92381) or mineral oil) on filter paper strips (1 cm²). A solvent-only filter paper serves as the control.
-
Insert the filter paper strip into a Pasteur pipette.
-
Deliver a 0.5-second pulse of air through the pipette into the continuous airstream directed at the antenna.
-
Record the resulting depolarization of the antennal signal in millivolts (mV) using an EAG amplifier and data acquisition software.
-
Allow at least 1 minute between stimulations for the antenna to recover.
-
Normalize the responses to a standard compound (e.g., 1-hexanol) to allow for comparison between different antennal preparations.
Behavioral Bioassay (Two-Choice Olfactometer)
This protocol assesses the behavioral response (attraction or repulsion) of stored-product insects to a volatile compound.
-
Construct a Y-tube or four-arm olfactometer from glass.
-
Provide a purified and humidified airflow through each arm of the olfactometer at a constant rate (e.g., 200 mL/min).
-
In the treatment arm, place a filter paper treated with a specific concentration of the test compound (e.g., 10 µL of a 100 ng/µL solution of this compound in hexane).
-
In the control arm, place a filter paper treated with the solvent only.
-
Release a single starved adult insect at the base of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a defined period (e.g., >1 minute).
-
Record the number of insects choosing the treatment arm versus the control arm.
-
After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.
-
Use a sufficient number of replicates (e.g., 50-100 insects) for statistical analysis (e.g., Chi-square test) to determine if there is a significant preference for the test compound.
Visualizations
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for VOC Evaluation
Caption: Workflow for evaluating a candidate VOC for pest detection.
Conclusion
While direct experimental evidence for the efficacy of this compound as a pest attractant is currently lacking, this guide provides a robust framework for its evaluation. Based on the responses of stored-product pests to other C10 and structurally similar VOCs, it is plausible that this compound could elicit an electrophysiological and behavioral response in certain insect species. The provided experimental protocols for GC-MS, EAG, and behavioral assays offer a clear pathway for researchers to empirically test this hypothesis. Future research should focus on conducting these experiments with this compound and a range of economically important stored-product pests. Such studies would be invaluable in determining its potential as a novel tool for integrated pest management strategies, contributing to more sustainable and targeted pest control solutions.
Safety Operating Guide
Proper Disposal of cis-4-Decene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of cis-4-Decene, a non-halogenated alkene. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
Essential Safety and Handling Information
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| Boiling Point | 169 °C at 760 mmHg |
| Density | 0.75 g/cm³ |
| CAS Number | 19398-88-0 |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a non-halogenated organic solvent waste stream. Do not discharge this compound or its residues down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container as "Non-Halogenated Organic Waste" and list "this compound" as a component.
-
Container Selection: Use a chemically compatible and properly sealed container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle. Ensure the container is in good condition and has a secure, threaded cap.
-
Segregation: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers.[1] Incompatible materials can lead to dangerous chemical reactions.
-
Collection:
-
Perform all waste transfers in a well-ventilated area, such as a chemical fume hood.
-
Carefully pour the this compound waste into the designated container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]
-
Securely cap the container immediately after adding the waste.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.[1] Flammable liquid storage cabinets are recommended.
-
Disposal Request: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Complete all required waste disposal paperwork, accurately identifying the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of cis-4-Decene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical reagents is a cornerstone of successful and responsible research. This guide provides essential, immediate safety and logistical information for the handling of cis-4-Decene, a flammable, non-halogenated alkene. Adherence to these procedural steps is critical for ensuring personnel safety, maintaining the integrity of experimental work, and complying with environmental regulations.
Essential Safety and Physical Data
A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of key data for this compound, which informs the recommended safety protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | ChemSpider |
| Molecular Weight | 140.27 g/mol | ChemSpider |
| Appearance | Colorless liquid | Generic alkene properties |
| Boiling Point | 169 °C at 760 mmHg | Chemical Supplier Data |
| Flash Point | 45.5 °C | Chemical Supplier Data |
| Density | 0.749 g/cm³ | Chemical Supplier Data |
| Vapor Pressure | 2.08 mmHg at 25 °C | Chemical Supplier Data |
| Solubility | Insoluble in water; soluble in organic solvents | General alkene properties |
Personal Protective Equipment (PPE) Protocol
Due to its flammability and potential for skin and respiratory irritation, a comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound.[1][2][3] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes and vapors.[4] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for protection against skin contact.[5] |
| Body | Flame-resistant lab coat | Protects against splashes and in the event of a fire.[1][2] |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of vapors. For situations outside of a fume hood or during large-scale handling, a respirator with an organic vapor cartridge may be necessary.[5][6] |
| Feet | Closed-toe shoes | Protects feet from spills.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for minimizing risks.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols (flammable liquid), and date of receipt.
-
Storage Location: Store in a designated, well-ventilated flammable liquid storage cabinet, away from heat, sparks, and open flames.[7]
-
Segregation: Store separately from oxidizing agents and other incompatible materials.
Handling and Use: An Experimental Protocol
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and that an appropriate fire extinguisher (e.g., CO₂, dry chemical) is readily accessible.
-
Dispensing: Ground and bond containers when transferring large volumes to prevent static electricity buildup. Use only non-sparking tools.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never use an open flame. [7]
-
Containment: Work within a secondary containment tray to contain any potential spills.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional and local regulations.[8][9][10]
-
Waste Segregation: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container. As a non-halogenated hydrocarbon, it should be segregated from halogenated waste streams.[8][9][10]
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (flammable).
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain. [8]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Lone Worker | Safety Measures For Flammable Liquids [loneworker.com]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. tutorchase.com [tutorchase.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. research.columbia.edu [research.columbia.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
